molecular formula C12H13N B075334 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 1130-93-4

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

カタログ番号: B075334
CAS番号: 1130-93-4
分子量: 171.24 g/mol
InChIキー: XSPVKGRMUCWWSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a privileged and structurally intricate heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This fused tricyclic system, comprising an indole moiety annulated with a cyclopentane ring, serves as a critical synthetic intermediate and a core structural element for the development of novel bioactive molecules. Its primary research value lies in its role as a versatile building block for the construction of more complex, functionally diverse compounds, particularly those targeting central nervous system (CNS) receptors, serotonin-related pathways, and various kinase enzymes.

特性

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPVKGRMUCWWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406384
Record name 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130-93-4
Record name 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, a tricyclic indole derivative. Given the sparse direct literature on this specific compound, this guide synthesizes information from foundational organic chemistry principles and data from closely related analogues to present a predictive but scientifically grounded characterization. It details the most probable synthetic route via the Fischer indole synthesis and outlines a complete analytical workflow for its definitive characterization. This guide is intended for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols for synthesis, purification, and analysis.

Introduction and Chemical Identity

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole belongs to the family of fused indole heterocyclic compounds. The core structure, 1,2,3,4-tetrahydrocyclopenta[b]indole, consists of an indole ring system fused with a cyclopentane ring.[1][2][3] This class of molecules serves as a valuable scaffold in medicinal chemistry due to the indole moiety's prevalence in biologically active compounds and natural products.[4][5] The addition of a methyl group at the 7-position on the benzene ring is expected to modulate the electronic properties and steric profile of the molecule, potentially influencing its biological activity and metabolic stability.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
Parent Compound CAS 2047-91-8 (for 1,2,3,4-tetrahydrocyclopenta[b]indole)[1][3]
Predicted LogP ~3.5-4.0

Proposed Synthesis and Purification

The most established and versatile method for constructing the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with a ketone or aldehyde.[8][9][10]

Synthetic Strategy: Fischer Indole Synthesis

The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is proposed to proceed in two main steps starting from 4-methylphenylhydrazine and cyclopentanone.

  • Hydrazone Formation: Condensation of 4-methylphenylhydrazine (or its hydrochloride salt) with cyclopentanone under mild acidic conditions to form the corresponding phenylhydrazone intermediate.

  • Indolization: The crucial step involves an acid-catalyzed intramolecular cyclization. This proceeds via tautomerization to an ene-hydrazine, a[11][11]-sigmatropic rearrangement, subsequent rearomatization, and finally, cyclization with the elimination of ammonia to form the stable, aromatic indole ring system.[6][8][10]

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Cyclopentanone

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol (50 mL).

    • Add cyclopentanone (1.1 eq) to the solution.

    • Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

    • Allow the reaction mixture to cool to room temperature. The hydrazone may precipitate. If so, collect the solid by filtration. If not, proceed to the next step.

  • Indolization and Work-up:

    • To the flask containing the hydrazone (either isolated or in the reaction mixture), add glacial acetic acid (50 mL).

    • Heat the mixture to reflux (approx. 118°C) for 2-4 hours. Monitor the reaction by TLC for the formation of the indole product.

    • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (200 mL) with stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Detailed Experimental Protocol: Purification

Methodology: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of ethyl acetate and adding silica, then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, likely as a solid. The parent compound has a melting point of 100.5-105.5 °C.[1]

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization & Work-up cluster_step3 Step 3: Purification Reactants 4-Methylphenylhydrazine HCl + Cyclopentanone Solvent1 Ethanol Intermediate Phenylhydrazone Intermediate Reactants->Intermediate Condensation Condition1 Reflux (1-2h) Catalyst Glacial Acetic Acid Intermediate->Catalyst Acid-Catalyzed Cyclization Condition2 Reflux (2-4h) CrudeProduct Crude Product Catalyst->CrudeProduct Reaction Workup Neutralization (NaHCO₃) Extraction (EtOAc) Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) CrudeProduct->Purification Purify FinalProduct Pure 7-Methyl-1,2,3,4- tetrahydrocyclopenta[b]indole Purification->FinalProduct Isolate

Caption: Proposed workflow for the synthesis and purification of the target compound.

Spectroscopic and Physicochemical Characterization

The definitive identification of the synthesized compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the known characteristics of the tetrahydrocyclopenta[b]indole scaffold and the influence of a C7-methyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H~7.8-8.2Broad Singlet1HChemical shift is concentration-dependent and proton exchanges with D₂O.
H-8 (Aromatic)~7.4-7.5Doublet1HOrtho-coupling to H-9.
H-9 (Aromatic)~6.9-7.0Doublet1HOrtho-coupling to H-8.
H-6 (Aromatic)~6.8-6.9Singlet (or narrow doublet)1HPara to methyl group, meta-coupling may be observed.
C4-H₂ (Aliphatic)~2.9-3.0Triplet2HAdjacent to aromatic ring and CH₂ group.
C1-H₂ (Aliphatic)~2.8-2.9Triplet2HAdjacent to aromatic ring and CH₂ group.
C2/C3-H₂ (Aliphatic)~2.0-2.2Multiplet4HOverlapping signals from the cyclopentyl ring.
C7-CH₃ (Methyl)~2.4-2.5Singlet3HCharacteristic shift for an aryl methyl group.[12][13]

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C10a (Quaternary)~140-142Fused aromatic carbon.
C5a (Quaternary)~135-137Fused aromatic carbon, adjacent to N.
C9a (Quaternary)~128-130Fused aromatic carbon.
C7 (Quaternary)~127-129Aromatic carbon bearing the methyl group.
C8 (CH)~120-122Aromatic CH.
C9 (CH)~118-120Aromatic CH.
C4a (Quaternary)~115-117Fused aromatic carbon.
C6 (CH)~108-110Aromatic CH.
C4 (CH₂)~26-28Aliphatic carbon.
C1 (CH₂)~25-27Aliphatic carbon.
C2/C3 (CH₂)~23-25Aliphatic carbons.
C7-CH₃~20-22Methyl carbon.[14]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Technique: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Expected Molecular Ion (M⁺•): m/z = 171.1048 (Calculated for C₁₂H₁₃N). High-resolution mass spectrometry (HRMS) should be used to confirm this exact mass.

  • Key Fragmentation Pattern: The tetrahydro- fused ring systems are relatively stable. A primary fragmentation would be the retro-Diels-Alder (RDA) type cleavage of the cyclopentene ring after initial ring opening, a common pathway for tetrahydro-β-carbolines and related structures.[15] Another expected fragmentation is the loss of a methyl radical (•CH₃) to give a stable cation at m/z 156. The most intense peak is often the molecular ion itself, characteristic of aromatic heterocyclic systems.[16][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 4: Predicted IR Absorption Bands (KBr Pellet or Thin Film)

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~3400-3410N-H StretchMedium, SharpCharacteristic for the indole N-H group.[19][20]
~3050-3030Aromatic C-H StretchMedium
~2950-2850Aliphatic C-H StretchStrongFrom the cyclopentyl and methyl groups.
~1610, ~1460Aromatic C=C StretchMedium-StrongCharacteristic of the benzene and pyrrole rings.
~740-750Aromatic C-H BendStrongOut-of-plane bending, indicative of substitution pattern.
Visualization of Analytical Workflow

Analytical_Workflow cluster_primary Primary Structure Confirmation cluster_secondary Secondary Confirmation & Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY) HRMS High-Resolution MS IR IR Spectroscopy TLC TLC Analysis MP Melting Point Sample Purified Sample Sample->NMR Definitive Structure Sample->HRMS Elemental Composition Sample->IR Functional Groups Sample->TLC Purity Check Sample->MP Physical Constant

Caption: Logic flow for the comprehensive characterization of the synthesized compound.

Storage and Safety

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term storage, refrigeration is recommended.

  • Safety: The toxicological properties have not been fully investigated. Treat as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Conclusion

This guide outlines a robust and scientifically sound pathway for the synthesis and in-depth characterization of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. By leveraging the well-established Fischer indole synthesis and a suite of modern analytical techniques, researchers can confidently prepare and validate this compound. The predictive spectroscopic data provided herein serves as a benchmark for experimental verification, facilitating its exploration in drug discovery and other scientific endeavors.

References

  • Scope of 1,2,3,4-tetrahydrocyclopenta[b]indole alkaloids. Reaction conditions. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 9, 2024, from [Link]

  • Fischer indole synthesis. (2023, November 28). In Wikipedia. Retrieved January 9, 2024, from [Link]

  • IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Profile of the construction of 1, 2, 3, 4-tetrahydrocyclopenta[b]indole scaffolds via Nazarov-type cyclizations. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Julian, P. L., & Pikl, J. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. Journal of the American Chemical Society, 80(13), 3460–3463. [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Pereira, P. S., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5996-6022. [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules, 24(7), 1416. [Link]

  • Figure 3: 13C-NMR spectrum of 3-methyl-2-phenyl indole. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2022). Yeditepe Journal of Health Sciences. Retrieved January 9, 2024, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(11), 7836-7845. [Link]

  • Erra-Balsells, R. (1988). 13C NMR studies of substituted 2,3-diphenylindoles. Methyl and nitro derivatives. Journal of Heterocyclic Chemistry, 25(4), 1059-1062. [Link]

  • 1,2,3,4-tetrahydrocyclopenta[b]indole. (n.d.). Chemical Synthesis Database. Retrieved January 9, 2024, from [Link]

  • Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer in DNA Photolyase. Montclair State University Digital Commons. [Link]

  • 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[4][19][21]thiadiazolo[3,4-c]pyridine. (2020). Molbank, 2020(3), M1148. [Link]

  • Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. (2019). Energy & Fuels, 33(8), 7137-7146. [Link]

  • 1,2,3,4-tetrahydrocyclopenta[b]indol-5-yl 4-methylbenzenesulfonate. (n.d.). SpectraBase. Retrieved January 9, 2024, from [Link]

  • 1,2,3,4-Tetrahydro-cyclopenta(b)indole. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

  • Mass spectra of selected beta-carbolines [β-9H-pyrido(3,4-b)indoles]. (2020). Molecules, 25(23), 5594. [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Picó, Y., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry, 46(9), 879-893. [Link]

Sources

The Evolving Landscape of Tetrahydrocyclopenta[b]indoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous approved therapeutics and clinical candidates.[1][2] Within this vast chemical space, the rigid, tricyclic framework of tetrahydrocyclopenta[b]indole has emerged as a particularly fruitful template for the design of novel bioactive agents. This technical guide provides an in-depth exploration of the biological activities associated with 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and its structural analogs. We will dissect the key pharmacological properties, from antimicrobial and cytotoxic to neuroactive and metabolic, supported by detailed experimental protocols and mechanistic insights to empower researchers in the fields of drug discovery and chemical biology.

Introduction: The Structural Significance of the Tetrahydrocyclopenta[b]indole Core

The fusion of a cyclopentane ring to the indole scaffold at the [b] face imparts a unique conformational rigidity and three-dimensional architecture. This defined topology facilitates specific, high-affinity interactions with a variety of biological targets, a feature that has been exploited to develop compounds with diverse pharmacological profiles. The addition of substituents, such as a methyl group at the 7-position, allows for the fine-tuning of these interactions and the modulation of physicochemical properties, ultimately influencing the compound's biological activity and pharmacokinetic profile. This guide will delve into the multifaceted biological activities demonstrated by this promising class of compounds.

Antimicrobial and Antibacterial Frontiers

Derivatives of the cyclopenta[b]indole scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic microorganisms.[3][4][5]

Antibacterial Activity

Studies on pyrido-cyclopenta[1,2-b]indole derivatives have shown potent in vitro antibacterial action against several selected microorganisms. Notably, compounds bearing halogen substituents displayed stronger inhibitory effects than reference drugs.[3][4][6] The antibacterial efficacy of indole derivatives, in general, has been well-documented against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Inoculation Inoculate microplate wells containing compound dilutions with bacterial suspension Compound_Prep->Inoculation Bacteria_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Visually inspect for turbidity or measure absorbance Incubation->Readout MIC_Determination Determine MIC: Lowest concentration with no visible growth Readout->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: A fresh overnight culture of the target bacterium is diluted to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). This is further diluted to yield the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic and Anticancer Potential

A significant body of research has focused on the cytotoxic properties of cyclopenta[b]indole derivatives against various cancer cell lines.[3][4][6][8]

In Vitro Cytotoxicity

Pyrido-cyclopenta[b]indole analogs have demonstrated noteworthy cytotoxic activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[3][4][6] For instance, specific analogs showed IC50 values in the micromolar range, indicating potent cancer cell growth inhibitory effects.[3][6] Other studies on indole derivatives have also reported significant cytotoxicity against HepG2 (liver cancer) cells.[8][9]

Data Summary: Cytotoxicity of Pyrido-cyclopenta[b]indole Analogs
CompoundCell LineIC50 (µM)
Analog 6c HeLa15.1[3][6]
MCF-718.6[3][6]
Analog 6d HeLa17.4[3][6]
MCF-720.7[3][6]

Data sourced from studies on pyrido-cyclopenta[b]indole derivatives.[3][6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation1 Treatment Treat with various concentrations of test compound Incubation1->Treatment Add_MTT Add MTT reagent to each well Treatment->Add_MTT Incubation2 Incubate for 2-4 hours (formation of formazan) Add_MTT->Incubation2 Solubilization Add solubilizing agent (e.g., DMSO) Incubation2->Solubilization Measure_Absorbance Measure absorbance at ~570 nm Solubilization->Measure_Absorbance Calculate_Viability Calculate percent cell viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a medium containing MTT reagent. The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Neurological and Metabolic Activities

Beyond antimicrobial and cytotoxic effects, the tetrahydrocyclopenta[b]indole scaffold has shown promise in modulating neurological and metabolic pathways.

Central Nervous System (CNS) Activity

Preliminary studies on certain 1,2,3-trihydro cyclopenta [b] indole derivatives have indicated CNS-depressing effects in mice, as evidenced by a significant reduction in locomotor activity.[10] This suggests a potential for this chemical class to be explored for sedative, anxiolytic, or other CNS-related therapeutic applications. The parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has been suggested to possess antidepressant properties, possibly through its interaction with α2-adrenergic and cholinergic receptors.[11]

Liver X Receptor (LXR) Modulation

A series of tetrahydro-cyclopenta[b]indoles have been identified as modulators of the liver-X-receptor (LXR).[12] In animal models, one compound from this series was shown to modestly increase plasma HDL-cholesterol without significantly affecting plasma or liver triglycerides.[12] This selective LXR modulation presents a promising avenue for the development of new therapies for dyslipidemia and cardiovascular disease with a potentially improved side-effect profile compared to non-selective LXR agonists.

Antiviral and Other Potential Applications

The parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has been reported to inhibit the replication of HIV and Hepatitis C virus in cell culture.[11] This broadens the potential therapeutic scope of this scaffold to include infectious diseases. Furthermore, the versatile nature of the indole ring system suggests that derivatives of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole could be investigated for a wide array of other biological activities, including anti-inflammatory and antioxidant effects.[13][14]

Conclusion and Future Directions

The 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole core and its analogs represent a versatile and promising platform for the discovery of novel therapeutic agents. The documented antibacterial, cytotoxic, neuroactive, and metabolic modulatory activities underscore the rich pharmacological potential of this chemical class. Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most potent compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the efficacy and selectivity of these molecules, paving the way for the development of next-generation therapeutics for a range of diseases.

References

  • Amuthavalli, A., Prakash, B., Thirugnanasampandan, R., Gogulramnath, M., Bhuvaneswari, G., & Velmurugan, R. (2020). Synthesis, molecular docking, antibacterial, antioxidant, and cytotoxicity activities of novel pyrido-cyclopenta[b]indole analogs.
  • Request PDF | Synthesis, molecular docking, antibacterial, antioxidant, and cytotoxicity activities of novel pyrido-cyclopenta[ b ]indole analogs | ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) Synthesis, molecular docking, antibacterial, antioxidant, and cytotoxicity activities of novel pyrido-cyclopenta[b]indole analogs. (2020). Retrieved January 13, 2026, from [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. (2023). Retrieved January 13, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2021). Retrieved January 13, 2026, from [Link]

  • 7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one. (2008). Retrieved January 13, 2026, from [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (2018). Retrieved January 13, 2026, from [Link]

  • Ratni, H., Blum-Kaelin, D., Dehmlow, H., Hartman, P., Jablonski, P., Masciadri, R., Maugeais, C., Patiny-Adam, A., Panday, N., & Wright, M. (2009). Discovery of tetrahydro-cyclopenta[b]indole as selective LXRs modulator. Bioorganic & medicinal chemistry letters, 19(6), 1654–1657.
  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022). Retrieved January 13, 2026, from [Link]

  • Scope of 1,2,3,4-tetrahydrocyclopenta[b]indole alkaloids. Reaction conditions. (n.d.). Retrieved January 13, 2026, from [Link]

  • CAS#:62645-83-4 | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. (n.d.). Retrieved January 13, 2026, from [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (2023). Retrieved January 13, 2026, from [Link]

  • Cytotoxic Activities and DNA Binding Properties of 1-Methyl-7H-indeno[1,2-b]Quinolinium-7-(4-dimethylamino) Benzylidene Triflate - PMC. (2012). Retrieved January 13, 2026, from [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Retrieved January 13, 2026, from [Link]

  • (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC. (2023). Retrieved January 13, 2026, from [Link]

  • tetrahydro Cyclohex-1,2,3-trihydro Cyclopenta [B] Indole Derivatives as Potential. (n.d.). Retrieved January 13, 2026, from [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). Retrieved January 13, 2026, from [Link]

  • Biological activity and material applications of 7-azaindole derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • Review of indole, A versatile pharmacophoric moiety. (n.d.). Retrieved January 13, 2026, from [Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. (2024). Retrieved January 13, 2026, from [Link]

Sources

Unraveling the Enigma: A Mechanistic Exploration of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities. Within this diverse chemical space, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole emerges as a compound of significant interest. However, a comprehensive understanding of its precise mechanism of action has remained elusive within the public scientific domain. This technical guide synthesizes the available, albeit limited, information on this specific molecule and extrapolates potential mechanisms based on the well-documented activities of structurally related compounds. We delve into the plausible interactions of the tetrahydrocyclopenta[b]indole core with key cellular targets, including the Liver-X-Receptors (LXRs) and microtubules, while also considering the broader pharmacological context of substituted indoles. This document aims to provide a foundational framework for researchers and drug development professionals, highlighting promising avenues for future investigation to fully elucidate the therapeutic potential of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Introduction: The Tetrahydrocyclopenta[b]indole Scaffold - A Realm of Therapeutic Promise

The fusion of a cyclopentane ring with an indole core creates the tetracyclic system of tetrahydrocyclopenta[b]indole, a structure that has garnered attention for its diverse pharmacological potential. The parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has been investigated for its antidepressant effects, with a proposed mechanism involving the blockade of α2-adrenergic and cholinergic receptors[1]. The introduction of a methyl group at the 7-position of this scaffold, yielding 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, presents an intriguing modification that could significantly alter its biological activity, selectivity, and pharmacokinetic profile.

Potential Mechanistic Pathways of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Based on the established pharmacology of analogous structures, we can hypothesize several primary mechanistic routes for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. These are not mutually exclusive and the compound may exhibit polypharmacology, interacting with multiple targets to produce its overall effect.

Modulation of Liver-X-Receptors (LXRs)

A compelling avenue of investigation stems from the discovery that a series of tetrahydro-cyclopenta[b]indoles can modulate the activity of Liver-X-Receptors (LXRs)[2]. LXRs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

  • LXRα and LXRβ: There are two isoforms, LXRα and LXRβ, which form heterodimers with the retinoid X receptor (RXR) to bind to LXR response elements (LXREs) in the promoter regions of target genes.

  • Therapeutic Implications: LXR agonists have been explored for the treatment of atherosclerosis due to their ability to promote reverse cholesterol transport.

The substitution pattern on the tetrahydro-cyclopenta[b]indole core can influence potency and selectivity for LXRβ over LXRα. It is plausible that the 7-methyl group of the topic compound could confer a specific binding affinity and functional activity at one or both LXR isoforms.

Experimental Protocol: LXR Activation Assay

A luciferase reporter assay is a standard method to determine if a compound activates LXRs.

Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with expression vectors for human LXRα or LXRβ, RXRα, and an LXRE-driven luciferase reporter plasmid. A β-galactosidase expression vector is co-transfected as a control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole or a known LXR agonist (e.g., T0901317) for 24 hours.

  • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.

  • Data Analysis: The fold induction of luciferase activity relative to vehicle-treated cells is calculated to determine the EC50 value.

Disruption of Microtubule Dynamics

Recent research has identified a compound from the cyclopenta[b]indole class, C2E1, as a novel antimicrotubule agent with potent antileukemia activity[3]. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.

  • Mechanism of Action: C2E1 was found to induce tubulin depolymerization, leading to apoptosis, cell cycle arrest, and inhibition of clonogenicity and migration in leukemia cells[3].

  • Therapeutic Relevance: Microtubule-targeting agents are a cornerstone of cancer chemotherapy.

The structural similarity of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole to C2E1 suggests that it may also possess the ability to interfere with microtubule dynamics. The 7-methyl group could influence its interaction with the tubulin binding site, potentially altering its potency and spectrum of activity against different cancer cell types.

Experimental Protocol: Tubulin Polymerization Assay

An in vitro tubulin polymerization assay can directly assess the effect of a compound on microtubule formation.

Methodology:

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing reporter (e.g., DAPI) in a polymerization buffer is prepared.

  • Compound Addition: 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole or a known microtubule inhibitor (e.g., colchicine) is added to the reaction mixture.

  • Fluorescence Monitoring: The mixture is incubated at 37°C, and the increase in fluorescence, which is proportional to tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to a vehicle control to determine its inhibitory or promoting effects.

Broader Pharmacological Considerations for a Substituted Indole

The indole scaffold is a ubiquitous feature in a vast array of biologically active molecules. Therefore, it is prudent to consider other potential targets for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

  • Monoamine Receptors and Transporters: Many indole-containing compounds interact with serotonin (5-HT) and dopamine receptors and transporters, which are key targets in the treatment of neuropsychiatric disorders.

  • Aryl Hydrocarbon Receptor (AhR): Indole and its derivatives are known ligands for the AhR, a transcription factor that mediates responses to environmental toxins and plays a role in immune regulation. Synthetic indoles, including methylated variants, have been shown to activate AhR signaling[4][5].

The specific substitution pattern of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole will ultimately determine its target profile and pharmacological effects.

Data Presentation and Visualization

To facilitate a clear understanding of potential mechanistic pathways, the following diagrams illustrate the hypothesized signaling cascades.

LXR_Signaling_Pathway 7-Me-TCPI 7-Me-TCPI LXR_RXR LXR/RXR Heterodimer 7-Me-TCPI->LXR_RXR Binds & Activates LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to DNA Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXRE->Target_Genes Promotes Transcription Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Caption: Hypothesized LXR signaling pathway activated by 7-Me-TCPI.

Microtubule_Disruption_Workflow cluster_Cellular_Effects Cellular Consequences Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7-Me-TCPI 7-Me-TCPI Tubulin αβ-Tubulin Dimers 7-Me-TCPI->Tubulin Binds to Tubulin Microtubules Microtubule Polymer Tubulin->Microtubules Inhibits Polymerization Microtubules->Cell_Cycle_Arrest Disrupted Mitotic Spindle

Caption: Postulated mechanism of microtubule disruption by 7-Me-TCPI.

Conclusion and Future Directions

While the definitive mechanism of action for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole remains to be fully elucidated, the existing body of knowledge on structurally related compounds provides a strong foundation for targeted investigation. The potential for this molecule to act as a modulator of Liver-X-Receptors or as a microtubule-disrupting agent presents exciting opportunities for the development of novel therapeutics for metabolic and oncological diseases, respectively.

Future research should prioritize comprehensive screening and target validation studies to identify the primary biological targets of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. This should be followed by in-depth in vitro and in vivo pharmacological characterization to establish its efficacy and safety profile. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing indole derivative.

References

  • Machado, D., et al. (2024). Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity. Toxicology in Vitro, 99, 105856.
  • Roager, H. M., & Licht, T. R. (2018). Microbial-derived indoles as regulators of gut immunity.
  • Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity, 41(2), 296-310.
  • Ratni, H., et al. (2009). Discovery of tetrahydro-cyclopenta[b]indole as selective LXRs modulator. Bioorganic & Medicinal Chemistry Letters, 19(6), 1654-1657.

Sources

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: A Technical Overview of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activity.[1] Among the vast landscape of indole derivatives, the rigid, tricyclic framework of the tetrahydrocyclopenta[b]indole scaffold has garnered considerable attention for its potential in drug discovery. This technical guide provides a comprehensive overview of a specific derivative, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, consolidating the available scientific literature to support further research and development in this area.

The Tetrahydrocyclopenta[b]indole Core: A Scaffold of Biological Importance

The fusion of a cyclopentane ring to the indole core imparts a unique conformational rigidity and three-dimensional architecture. This structural feature is often associated with enhanced binding affinity and selectivity for various biological targets. The broader class of cyclopenta[b]indoles and their tetrahydro derivatives has been explored for a range of therapeutic applications, demonstrating the versatility of this scaffold.

Notably, derivatives of tetrahydrocyclopenta[b]indole have been investigated as selective modulators of the Liver X Receptors (LXRs), which play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[2] Furthermore, the parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has been reported to exhibit antidepressant effects in animal models and has shown potential in inhibiting the replication of HIV and Hepatitis C virus in cell cultures.[3] The proposed mechanism for its antidepressant activity involves the blockade of α2-adrenergic and cholinergic receptors, as well as the inhibition of serotonin, dopamine, and noradrenaline synthesis.[3] These findings underscore the therapeutic potential embedded within the tetrahydrocyclopenta[b]indole framework.

Synthesis of the 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Scaffold

The primary and most classical method for the synthesis of the indole core is the Fischer indole synthesis.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[4]

For the synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, the logical precursors would be p-tolylhydrazine (or its hydrochloride salt) and cyclopentanone. The reaction proceeds through the formation of the corresponding p-tolylhydrazone of cyclopentanone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the target tricyclic indole.

Conceptual Synthesis Workflow:

Caption: Fischer Indole Synthesis of the Target Compound.

Detailed Experimental Protocol: A General Approach

Materials:

  • p-Tolylhydrazine hydrochloride

  • Cyclopentanone

  • Anhydrous ethanol or acetic acid (solvent)

  • Concentrated sulfuric acid or polyphosphoric acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in the chosen solvent (e.g., ethanol). Add an equimolar amount of cyclopentanone to the solution. The mixture may be stirred at room temperature or gently heated to facilitate the formation of the p-tolylhydrazone.

  • Cyclization: To the hydrazone mixture, cautiously add the acid catalyst. The reaction is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and then neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Physicochemical Properties and Characterization

Detailed physicochemical and spectroscopic data for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole are not extensively reported in the public domain. However, based on the structure and data from related compounds, the following can be anticipated:

PropertyAnticipated Value / DataSource
CAS Number 1130-93-4[1][5][6][7]
Molecular Formula C₁₂H₁₃NInferred
Molecular Weight 171.24 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
¹H NMR Aromatic protons (indole ring), aliphatic protons (cyclopentane ring), and a methyl singlet.Inferred
¹³C NMR Aromatic and aliphatic carbon signals consistent with the tricyclic structure.Inferred

For the parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 2047-91-8), a melting point of 100.5-105.5 °C has been reported.[8] This provides a reference point for its 7-methyl derivative. Researchers are encouraged to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound.

Potential Biological Activity and Therapeutic Applications

While direct biological studies on 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole are scarce in the available literature, the established activities of the broader tetrahydrocyclopenta[b]indole scaffold provide a strong rationale for its investigation in several therapeutic areas.

Potential Therapeutic Targets and Applications:

biological_potential cluster_areas Potential Therapeutic Areas cluster_mechanisms Potential Mechanisms of Action target_compound 7-Methyl-1,2,3,4-tetrahydro- cyclopenta[b]indole oncology Oncology target_compound->oncology metabolic_diseases Metabolic Diseases target_compound->metabolic_diseases cns_disorders CNS Disorders target_compound->cns_disorders infectious_diseases Infectious Diseases target_compound->infectious_diseases lxr_modulation LXR Modulation oncology->lxr_modulation metabolic_diseases->lxr_modulation receptor_antagonism α2-Adrenergic/Cholinergic Receptor Antagonism cns_disorders->receptor_antagonism neurotransmitter_synthesis Inhibition of Neurotransmitter Synthesis cns_disorders->neurotransmitter_synthesis enzyme_inhibition Enzyme Inhibition (e.g., Viral Polymerases) infectious_diseases->enzyme_inhibition

Caption: Potential Therapeutic Applications and Mechanisms.

The methyl group at the 7-position of the indole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can affect metabolic stability, lipophilicity, and interactions with the biological target. Therefore, experimental validation of the biological activities of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a critical next step.

Protocol for Preliminary In Vitro Biological Evaluation

A general workflow for the initial biological screening of this compound would involve assessing its cytotoxicity and then proceeding to more specific assays based on the activities of related compounds.

1. Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To determine the general toxicity of the compound against various cell lines.

  • Procedure:

    • Plate cancer cell lines (e.g., a panel representing different cancer types) and a non-cancerous control cell line in 96-well plates.

    • Treat the cells with a range of concentrations of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

2. Target-Based Assays:

  • LXR Modulation Assay: Utilize a reporter gene assay in cells transfected with LXR and its response element to measure the agonist or antagonist activity of the compound.

  • Receptor Binding Assays: Assess the binding affinity of the compound to α2-adrenergic and cholinergic receptors using radioligand binding assays.

  • Antiviral Assays: In a suitable cell culture model for HIV or HCV, measure the inhibition of viral replication in the presence of the compound.

Future Directions and Conclusion

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole represents a promising, yet underexplored, molecule within the medicinally relevant class of indole derivatives. The established biological activities of its parent scaffold provide a strong impetus for its further investigation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and reproducible synthetic protocol for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, along with its complete spectroscopic and physicochemical characterization.

  • Comprehensive Biological Screening: A thorough evaluation of its biological activity against a panel of cancer cell lines, as a modulator of LXR, and for its potential antiviral and CNS effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the influence of substituents on the tetrahydrocyclopenta[b]indole core on biological activity.

References

Sources

The Cyclopenta[b]indole Core: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopenta[b]indole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it a compelling target for synthetic chemists and a valuable pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the discovery and history of cyclopenta[b]indoles, tracing their evolution from early, often serendipitous, acid-catalyzed syntheses to the sophisticated and highly selective metal-catalyzed methodologies that dominate the field today. We will delve into the mechanistic underpinnings of key synthetic transformations, providing detailed experimental protocols and field-proven insights to empower researchers in their pursuit of novel cyclopenta[b]indole-based therapeutics.

Introduction: The Allure of the Fused Five-Membered Ring

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals. The fusion of a cyclopentane ring to the indole core, creating the cyclopenta[b]indole system, imparts a unique conformational rigidity and expands the chemical space for substitution, leading to a diverse range of biological activities. Molecules containing this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties.[1] This guide will navigate the historical landscape of cyclopenta[b]indole synthesis, offering a deep dive into the chemical logic that has driven the evolution of this fascinating area of organic chemistry.

The Dawn of an Era: Discovery and Early Synthetic Endeavors

The story of cyclopenta[b]indoles does not begin with a targeted synthesis of a complex natural product, but rather with a more fundamental investigation into the reactivity of indoles.

The First Synthesis: An Acid-Catalyzed Condensation

The first documented synthesis of a cyclopenta[b]indole derivative is credited to Bergman and his coworkers in 1989. Their work involved the reaction of indole with acetone under strongly acidic conditions, such as ethanolic HCl or trifluoroacetic acid.[2] This reaction, while seemingly straightforward, laid the groundwork for a plethora of subsequent acid-catalyzed cyclizations.

The mechanism of this seminal reaction involves the initial acid-catalyzed generation of a 3-indolyl cation, which then undergoes a cascade of reactions including electrophilic attack on another indole molecule and subsequent intramolecular cyclization.

Experimental Protocol: Bergman's Acid-Catalyzed Synthesis of 1,1-dimethyl-1,4-dihydrocyclopenta[b]indole

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indole (1.0 g, 8.5 mmol) in a solution of 20% concentrated hydrochloric acid in ethanol (50 mL).

  • Step 2: Addition of Acetone. To the stirred solution, add acetone (1.24 mL, 17 mmol).

  • Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 24 hours.

  • Step 4: Workup. After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Step 5: Extraction and Purification. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclopenta[b]indole.

Classical Approaches: Leveraging Named Reactions

Following Bergman's initial discovery, synthetic chemists began to apply classical indole syntheses and other established reactions to the construction of the cyclopenta[b]indole core. These early methods, while often lacking the elegance and efficiency of modern techniques, were crucial in establishing the fundamental principles of cyclopenta[b]indole chemistry.

  • Fischer Indole Synthesis: The Fischer indole synthesis, a cornerstone of indole chemistry discovered in 1883, was adapted for the synthesis of cyclopenta[b]indoles.[3][4] This approach typically involves the acid-catalyzed reaction of a phenylhydrazine with a cyclopentanone derivative. The harsh conditions and potential for side reactions, however, can limit its scope.[3]

  • Intramolecular Friedel-Crafts Cyclization: The intramolecular Friedel-Crafts reaction has proven to be a versatile tool for the formation of the five-membered ring.[2][5][6][7] This method involves the cyclization of an indole derivative bearing a suitable electrophilic side chain at the C2 or C3 position. The choice of acid catalyst is critical to the success of this reaction, with common choices including polyphosphoric acid (PPA) and triflic acid.[2][8]

  • Nazarov Cyclization: The Nazarov cyclization, a 4π-electrocyclic ring closure of divinyl ketones, has also been employed in the synthesis of cyclopenta[b]indolones.[1][9] This powerful transformation allows for the rapid construction of the fused ring system, often with a high degree of stereocontrol.[3][10]

The Modern Era: The Rise of Metal Catalysis

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of cyclopenta[b]indoles, driven by the advent of powerful transition metal catalysts. These methods offer unprecedented levels of efficiency, selectivity, and functional group tolerance, opening up new avenues for the construction of complex and diverse molecular architectures.

Palladium Catalysis: A Workhorse in C-C and C-H Bond Formation

Palladium catalysis has emerged as a dominant force in the synthesis of cyclopenta[b]indoles, with a wide array of transformations developed to forge the key carbon-carbon bonds of the cyclopentane ring.[11]

  • Heck-Suzuki Cascade Reactions: The combination of the Heck and Suzuki reactions in a cascade process has been utilized to construct the cyclopenta[b]indole skeleton. This strategy typically involves an intramolecular Heck reaction to form the five-membered ring, followed by a Suzuki coupling to introduce further diversity.

  • C-H Activation/Annulation: More recently, palladium-catalyzed C-H activation has become a powerful tool for the direct and atom-economical synthesis of cyclopenta[b]indoles. These reactions obviate the need for pre-functionalized starting materials, proceeding via the direct coupling of an indole C-H bond with a suitable coupling partner.

Experimental Protocol: Palladium-Catalyzed Oxidative Annulation of 3-Alkylindoles

  • Step 1: Reaction Setup. To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), norbornene (20 mol%), and the 3-alkylindole (1.0 mmol).

  • Step 2: Solvent and Reagent Addition. Add anhydrous 1,4-dioxane (5 mL) and the corresponding α,β-unsaturated ester or ketone (1.2 mmol).

  • Step 3: Reaction Conditions. Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Step 4: Workup and Purification. After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the cyclopenta[b]indole product.

Gold Catalysis: Activating Alkynes and Allenes

Gold catalysts, particularly Au(I) complexes, have proven to be exceptionally effective in catalyzing the cyclization of indole derivatives containing alkyne or allene functionalities.[12][13] The strong π-acidity of gold allows for the activation of these unsaturated moieties towards nucleophilic attack by the indole ring.

  • Intramolecular Hydroarylation: Gold-catalyzed intramolecular hydroarylation of indole-tethered alkynes is a direct and efficient method for the synthesis of cyclopenta[b]indoles. The reaction proceeds via a 5-endo-dig cyclization, followed by protodeauration to regenerate the catalyst.

  • Tandem Rearrangement/Cyclization Reactions: Gold catalysts can also initiate elegant cascade reactions, such as the tandem Rautenstrauch rearrangement/Nazarov cyclization, to construct complex cyclopenta[b]indole cores in a single step.[1][14]

Other Transition Metals: Expanding the Synthetic Toolbox

While palladium and gold have been the most extensively studied catalysts, other transition metals such as rhodium, copper, and iron have also been shown to be effective in promoting the synthesis of cyclopenta[b]indoles.[14]

  • Rhodium-Catalyzed [3+2] Cycloadditions: Rhodium carbenoids, generated in situ from diazo compounds, can undergo formal [3+2] cycloaddition reactions with indoles to afford cyclopenta[b]indolines.

  • Copper- and Iron-Catalyzed Cyclizations: Inexpensive and environmentally benign copper and iron salts have been employed as catalysts for Nazarov-type cyclizations and other annulation reactions to produce cyclopenta[b]indoles.[14]

Mechanistic Insights and Visualizations

A deep understanding of the reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions.

Classical Mechanisms

classical_mechanisms cluster_bergman Bergman's Acid-Catalyzed Synthesis cluster_friedel_crafts Intramolecular Friedel-Crafts Cyclization Indole Indole Cation Cation Indole->Cation H+ Dimer Dimer Cation->Dimer Indole Cyclized Cyclized Dimer->Cyclized Intramolecular Cyclization Product Product Cyclized->Product -H+ Indole_Sidechain Indole_Sidechain Acylium_Ion Acylium_Ion Indole_Sidechain->Acylium_Ion Lewis Acid Cyclopenta_b_indolone Cyclopenta_b_indolone Acylium_Ion->Cyclopenta_b_indolone Intramolecular Electrophilic Aromatic Substitution

Caption: Key classical reaction pathways to cyclopenta[b]indoles.

Modern Catalytic Cycles

modern_mechanisms cluster_palladium Palladium-Catalyzed C-H Activation/Annulation cluster_gold Gold-Catalyzed Intramolecular Hydroarylation Pd0 Pd(0) PdII_A Ar-Pd(II)-X Pd0->PdII_A Oxidative Addition PdII_B Indolyl-Pd(II)-X Cyclized_Pd Palladacycle PdII_B->Cyclized_Pd Annulation Product_Pd0 Product + Pd(0) Cyclized_Pd->Product_Pd0 Reductive Elimination Indole Indole Indole->PdII_B C-H Activation AuI [Au(I)]+ Alkyne_Au Alkyne-[Au(I)] Complex Cyclized_Au Vinyl-Au(I) Intermediate Alkyne_Au->Cyclized_Au 5-endo-dig Cyclization Product_AuI Product + [Au(I)]+ Cyclized_Au->Product_AuI Protodeauration Indole_Alkyne Indole_Alkyne Indole_Alkyne->Alkyne_Au + [Au(I)]+

Caption: Generalized catalytic cycles for modern synthetic methods.

Comparative Analysis of Synthetic Methodologies

MethodCatalyst/ReagentKey TransformationAdvantagesDisadvantages
Bergman Synthesis Strong Acid (e.g., HCl)Acid-catalyzed condensationSimple starting materialsHarsh conditions, low yields, limited scope
Fischer Indole Synthesis Brønsted or Lewis AcidCyclization of phenylhydrazonesWell-established, access to diverse substitutionHarsh conditions, potential for side reactions
Intramolecular Friedel-Crafts Lewis or Brønsted AcidElectrophilic aromatic substitutionGood for forming the cyclopentanone ringRequires pre-functionalized substrates
Nazarov Cyclization Lewis or Brønsted Acid4π-electrocyclizationHigh stereocontrol, rapid complexity generationSubstrate synthesis can be multi-step
Palladium-Catalyzed C-H Activation Pd(II) saltsDirect C-H functionalizationHigh atom economy, avoids pre-functionalizationCatalyst loading can be high, directing groups may be needed
Gold-Catalyzed Hydroarylation Au(I) complexesActivation of alkynes/allenesMild conditions, high efficiencySubstrate synthesis required, cost of catalyst

Conclusion and Future Outlook

The journey of cyclopenta[b]indole synthesis, from its inception in the late 1980s to the present day, is a testament to the ingenuity and relentless innovation of synthetic organic chemists. The early, often forceful, acid-catalyzed methods have given way to a sophisticated and nuanced toolbox of metal-catalyzed reactions that allow for the construction of these valuable scaffolds with unprecedented precision and control. As our understanding of the biological significance of cyclopenta[b]indoles continues to grow, so too will the demand for new and even more efficient synthetic methodologies. The future of this field will likely see the development of more sustainable catalytic systems, the use of biocatalysis to achieve enantiopure products, and the application of these powerful synthetic tools to the construction of ever more complex and potent therapeutic agents. The cyclopenta[b]indole core, once a curiosity of indole chemistry, has firmly established itself as a cornerstone of modern drug discovery.

References

  • Bergman, J., Venemalm, L., & Gogoll, A. (1990). Synthesis of cyclopent[b]indolones. Tetrahedron, 46(17), 6067-6084.
  • Vivekanand, T., Satpathi, B., Bankar, S. K., & Ramasastry, S. S. V. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC advances, 8(33), 18576-18588. [Link]

  • de Oliveira, V. E., & da Silva, F. de C. (2019). Synthetic approaches towards cyclopenta[b]indole scaffold. In Topics in Heterocyclic Chemistry. Springer.
  • Synthesis of cyclohepta[b]indoles via gold mediated energy transfer photocatalysis. (2024). Chemical Communications. [Link]

  • Kwon, O., & Lee, J. (2016). Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. Organic letters, 18(15), 3814-3817. [Link]

  • Synthesis of cyclohepta[b]indoles via gold mediated energy transfer photocatalysis. (2024). KAUST Repository. [Link]

  • Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. (2016). Semantic Scholar.
  • Vivekanand, T., Satpathi, B., Bankar, S. K., & Ramasastry, S. S. V. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Semantic Scholar.
  • Substituent-Guided Palladium-Ene Reaction for the Synthesis of Carbazoles and Cyclopenta[ b]indoles. (2019). PubMed. [Link]

  • The synthesis of cyclopenta[b]indoles. (n.d.).
  • Cyclohepta[ b]indole Core Construction via the Michael Addition/Friedel-Crafts Condensation Sequence. (2025). PubMed. [Link]

  • Synthesis of cyclohepta[b]indoles via Intramolecular Friedel−Crafts alkylation. (n.d.).
  • Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. (2016). Semantic Scholar.
  • Recent metal-catalysed approaches for the synthesis of cyclopenta[: B] indoles. (2018).
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). MDPI. [Link]

  • Nazarov cycliz
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2022). MDPI. [Link]

  • Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. (2021). ACS Publications. [Link]

  • Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. (2016). PubMed. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). PMC. [Link]

  • Bergman, J., Venemalm, L., & Gogoll, A. (1990). Synthesis of cyclopent[b]indolones. DiVA portal. [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. (n.d.). Organic Syntheses Procedure. [Link]

  • Molecular-iodine catalyzed selective construction of cyclopenta[b]indoles from indoles and acetone: a green gateway to indole-fused cycles. (2023).

Sources

Unlocking the Therapeutic Potential of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The derivative, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, represents a promising, yet underexplored, chemical entity. This technical guide provides an in-depth analysis of its potential therapeutic targets, grounded in existing literature on analogous structures. We synthesize evidence to prioritize key molecular targets and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this compound.

Introduction: The Promise of the Cyclopenta[b]indole Scaffold

The fusion of a cyclopentane ring with an indole core creates a rigid, three-dimensional structure that is ripe for interaction with biological macromolecules.[1] Derivatives of the broader 1,2,3,4-tetrahydrocyclopenta[b]indole class have been recognized for their potential in pharmaceutical development, particularly in neuropharmacology and oncology.[5] The structural modifications inherent to this scaffold can significantly enhance biological activity compared to simpler indoles.[5] This guide will focus on two primary, evidence-based therapeutic avenues for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: nuclear receptor modulation and cytoskeletal disruption.

Primary Therapeutic Target: Liver X Receptors (LXRs)

The most direct evidence for the therapeutic targeting of the tetrahydro-cyclopenta[b]indole scaffold comes from a study identifying derivatives as potent and selective modulators of Liver X Receptors (LXRs).[6] This discovery positions LXRs as a high-priority target for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

The Role of LXRs in Metabolism and Inflammation

Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as cholesterol sensors. Upon activation by oxysterols, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This process is central to regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.

  • Cholesterol Homeostasis: LXRs stimulate reverse cholesterol transport by upregulating genes like ABCA1 and ABCG1, which facilitate the efflux of cholesterol from peripheral cells to HDL particles.

  • Lipogenesis: LXR activation, particularly LXRα in the liver, also promotes fatty acid synthesis by upregulating the sterol regulatory element-binding protein-1c (SREBP-1c), which can lead to an undesirable increase in plasma and liver triglycerides.[6]

  • Inflammation: LXRs have potent anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in macrophages.

A key challenge in LXR-targeted drug development has been to separate the beneficial effects on cholesterol efflux from the detrimental effects on triglyceride levels. The reported discovery of tetrahydro-cyclopenta[b]indole derivatives that modestly increase HDL cholesterol without significantly raising triglycerides suggests this scaffold may achieve this desired selectivity.[6] It is hypothesized that these compounds may be selective for LXRβ over LXRα, or act as partial agonists, providing a favorable therapeutic window.

LXR Signaling Pathway Diagram

LXR_Signaling cluster_cell Cell Cytoplasm & Nucleus Oxysterol Oxysterol or 7-Methyl-THCPI LXR LXR Oxysterol->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Dimerizes with RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to DNA DNA mRNA mRNA DNA->mRNA Transcription LXRE->DNA TargetGenes Target Genes (e.g., ABCA1, SREBP-1c) Proteins Proteins mRNA->Proteins Translation Response Metabolic & Anti-Inflammatory Response Proteins->Response

Caption: LXR activation pathway by an agonist.

Experimental Workflow: Validating LXR Modulation

To confirm that 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole targets LXRs, a tiered approach is recommended.

Tier 1: Target Engagement - Binding Assays

  • Objective: Determine if the compound directly binds to LXRα and LXRβ.

  • Method: LanthaScreen™ TR-FRET LXR Alpha and LXR Beta Coactivator Assays.

    • Principle: This competitive binding assay measures the displacement of a fluorescently labeled coactivator peptide from the LXR ligand-binding domain (LBD).

    • Protocol:

      • Prepare a dilution series of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

      • In a 384-well plate, add the LXRα or LXRβ-LBD, a terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide, and the test compound.

      • Incubate for 1-2 hours at room temperature.

      • Read the plate on a TR-FRET enabled reader, measuring emission at 520 nm and 495 nm.

      • Calculate the emission ratio and plot against compound concentration to determine the IC₅₀.

  • Causality: A low IC₅₀ value indicates high-affinity binding to the LXR LBD, providing direct evidence of target engagement. Running assays for both isoforms allows for the determination of selectivity.

Tier 2: Functional Activity - Reporter Gene Assay

  • Objective: Measure the ability of the compound to activate LXR-dependent transcription.

  • Method: Dual-Luciferase Reporter Assay in a relevant cell line (e.g., HEK293T or HepG2).

    • Principle: Cells are co-transfected with plasmids expressing full-length LXR and a reporter plasmid containing multiple copies of the LXRE driving firefly luciferase expression. A second plasmid expressing Renilla luciferase is used for normalization.

    • Protocol:

      • Transfect cells with the LXR expression vector, LXRE-luciferase reporter, and Renilla control vector.

      • After 24 hours, treat the cells with a dose-response of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. A known LXR agonist (e.g., T0901317) should be used as a positive control.

      • After another 18-24 hours, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

      • Normalize the firefly to Renilla signal and plot the fold-activation relative to a vehicle control to determine the EC₅₀.

  • Causality: This assay directly links receptor binding to the downstream functional consequence of gene transcription, confirming whether the compound is an agonist, antagonist, or inverse agonist.

Secondary Therapeutic Target: Tubulin and Microtubule Dynamics

Several compounds featuring the cyclopenta[b]indole scaffold have demonstrated potent anticancer activity by functioning as antimicrotubule agents.[7] One such derivative, C2E1, was shown to induce tubulin depolymerization, leading to cell cycle arrest, apoptosis, and reduced viability in leukemia cells.[7] This provides a strong rationale for investigating 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a potential inhibitor of tubulin polymerization.

The Role of Microtubules in Cancer

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. They are a critical component of the cytoskeleton, essential for maintaining cell structure, and form the mitotic spindle required for chromosome segregation during cell division. Because cancer is characterized by uncontrolled cell proliferation, targeting the mitotic spindle is a clinically validated strategy.

Microtubule-targeting agents (MTAs) disrupt microtubule dynamics either by:

  • Stabilizing the polymer (e.g., Taxanes), preventing spindle breakdown.

  • Destabilizing the polymer (e.g., Vinca alkaloids), preventing spindle formation.

Both mechanisms lead to a mitotic arrest and ultimately trigger apoptosis in rapidly dividing cancer cells. The finding that a cyclopenta[b]indole derivative acts as a tubulin depolymerizing agent suggests it may bind to the colchicine or vinca alkaloid binding sites on β-tubulin.[7]

Experimental Workflow: Validating Antimicrotubule Activity

Tier 1: Biochemical Validation - In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Method: A fluorescence-based tubulin polymerization assay.

    • Principle: The assay monitors the increase in fluorescence that occurs when a reporter molecule is incorporated into growing microtubules.

    • Protocol:

      • Reconstitute purified bovine brain tubulin in a glutamate-based buffer.

      • In a 96-well plate, add the tubulin solution, GTP (required for polymerization), a fluorescent reporter, and a dilution series of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. Use paclitaxel (stabilizer) and nocodazole (destabilizer) as controls.

      • Incubate the plate at 37°C in a fluorescence plate reader.

      • Measure fluorescence intensity every minute for 60-90 minutes.

      • Plot fluorescence intensity versus time. Inhibition of polymerization will result in a decreased slope and a lower final plateau compared to the vehicle control.

  • Causality: This cell-free assay provides unequivocal evidence that the compound directly interacts with tubulin to inhibit its polymerization, independent of other cellular factors.

Tubulin_Assay cluster_prep Assay Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin + GTP Well_Plate Mix in 96-Well Plate Incubate at 37°C Tubulin->Well_Plate Compound Test Compound (7-Methyl-THCPI) Compound->Well_Plate Controls Controls (Paclitaxel, Nocodazole) Controls->Well_Plate Reader Fluorescence Plate Reader Well_Plate->Reader Measure Fluorescence Plot Plot Fluorescence vs. Time Reader->Plot Result Determine Inhibition of Polymerization Plot->Result

Caption: Workflow for in vitro tubulin polymerization assay.

Tier 2: Cellular Validation - Immunofluorescence Microscopy

  • Objective: To visualize the effect of the compound on the microtubule network in cancer cells.

  • Method: Immunocytochemistry staining for α-tubulin.

    • Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. The structure of the microtubule network is then observed via fluorescence microscopy.

    • Protocol:

      • Plate cancer cells (e.g., HeLa or A549) on glass coverslips and allow them to adhere.

      • Treat cells with an effective concentration of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (determined from a prior cell viability assay) for several hours.

      • Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with BSA.

      • Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

      • Mount the coverslips and image using a confocal or high-resolution fluorescence microscope.

  • Causality: This experiment provides visual confirmation of the biochemical findings within a cellular context. A destabilizing agent will cause the well-defined microtubule filaments to collapse into a diffuse cytoplasmic stain, validating the proposed mechanism of action.

Data Summary and Interpretation

The following table outlines the key experiments and expected outcomes for prioritizing the therapeutic targets of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Target Experiment Metric Interpretation of a Positive Result
LXRα / LXRβ TR-FRET Binding AssayIC₅₀ (nM)Direct binding to the LXR ligand-binding domain.
Dual-Luciferase ReporterEC₅₀ (nM), % Max ActivationFunctional activation of LXR-mediated transcription.
Tubulin Tubulin Polymerization% InhibitionDirect interference with microtubule formation.
ImmunofluorescenceCellular PhenotypeDisruption of the microtubule cytoskeletal network.

Conclusion and Future Directions

The available evidence strongly suggests that 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a promising scaffold for targeting both metabolic and oncologic diseases. The primary lines of investigation should focus on its activity as a selective LXR modulator and as an antimicrotubule agent. The experimental workflows detailed in this guide provide a robust, self-validating system for confirming these potential mechanisms of action.

Positive results from these studies would warrant progression to more complex models, including analysis of target gene expression (e.g., ABCA1, SREBP-1c via qPCR) for LXR activity, and cell cycle analysis (via flow cytometry) for antimicrotubule effects. Ultimately, these in vitro studies will pave the way for in vivo efficacy testing in relevant animal models of dyslipidemia and cancer.

References

  • Ratni, H., et al. (2009). Discovery of tetrahydro-cyclopenta[b]indole as selective LXRs modulator. Bioorganic & Medicinal Chemistry Letters, 19(6), 1654-7. [Link]

  • Insuasty, B., et al. (2015). Biomedical Importance of Indoles. Molecules, 20(4), 6449-6493. [Link]

  • Kuete, V., & Efferth, T. (2010). Review of the chemistry and pharmacology of 7-Methyljugulone. Phytomedicine, 17(11), 817-825. [Link]

  • de Cássia-Silva, M., et al. (2024). Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity. Toxicology in Vitro, 99, 105856. [Link]

  • Chemsrc. (n.d.). 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. Retrieved from [Link]

  • Shaaban, M., & El-Sayed, R. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30204-30227. [Link]

  • Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2535. [Link]

  • Ali, A., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Current Organic Synthesis, 21. [Link]

  • Yempala, A., & Ajjanna, M. (2023). tetrahydro Cyclohex-1,2,3-trihydro Cyclopenta [B] Indole Derivatives as Potential. International Journal for Research in Applied Science and Engineering Technology, 11(6), 258-264. [Link]

Sources

In Silico Modeling of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic molecules with significant biological activity.[1][2] Its unique ability to mimic peptide structures allows it to bind reversibly to a variety of proteins.[1] Within this privileged scaffold, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole represents a promising, yet underexplored, chemical entity. Its rigid, fused-ring system provides a defined three-dimensional structure, making it an ideal candidate for targeted drug discovery efforts. This guide provides an in-depth technical framework for elucidating the potential protein interactions of this compound through a suite of in silico modeling techniques.

The core challenge in modern drug discovery is the efficient identification and validation of small molecules that can modulate the function of target proteins.[3] In silico, or computer-aided, approaches have become indispensable in this process, offering a rapid and cost-effective means to screen vast chemical libraries and predict molecular interactions at an atomic level.[4] This guide will detail a multi-faceted computational workflow, encompassing target identification, molecular docking, molecular dynamics simulations, and pharmacophore modeling, to comprehensively characterize the interaction profile of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

I. Foundational Analysis: Target Identification and Ligand Preparation

The initial and most critical step in any in silico drug discovery campaign is the identification of plausible biological targets. For a novel or sparsely studied compound like 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, this necessitates a broad, yet informed, search.

Target Fishing: Casting a Wide Net

Given the prevalence of the indole scaffold in bioactive compounds, a logical starting point is to investigate proteins known to bind indole derivatives.[5][6][7][8][9] These can include, but are not limited to:

  • Kinases: A major class of drug targets, particularly in oncology.[10]

  • G-protein coupled receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.

  • Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression. A series of tetrahydro-cyclopenta[b]indoles have been identified as modulators of the liver-X-receptor (LXR).[11]

  • Enzymes: Such as cyclooxygenases (COX), which are targets for anti-inflammatory drugs.[5]

Protocol for Target Identification:

  • Literature and Database Mining: Systematically search databases such as PubChem, ChEMBL, and BindingDB for compounds structurally similar to 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and their documented biological targets.

  • Inverse Docking/Virtual Screening: Employ computational tools that screen the ligand of interest against a large library of protein binding sites. This "target fishing" approach can reveal unexpected interactions.

  • Pathway Analysis: Once a set of potential targets is identified, utilize pathway analysis tools (e.g., KEGG, Reactome) to understand the biological context and potential downstream effects of modulating these targets.

Ligand Preparation: Ensuring Structural Fidelity

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. Proper preparation of the 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole structure is a non-negotiable prerequisite.

Step-by-Step Ligand Preparation Workflow:

  • 2D to 3D Conversion: Start with the 2D structure of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and convert it to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: The initial 3D structure will likely not be in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94, AMBER) to obtain a more realistic conformation.

  • Protonation State Determination: The ionization state of the indole nitrogen can significantly influence its interaction potential. Determine the most likely protonation state at physiological pH (typically 7.4).

  • Tautomeric State Analysis: While less common for this specific scaffold, it is crucial to consider and select the most stable tautomeric form.

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing Steps cluster_output Output 2D_Structure 2D Structure of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole 3D_Conversion 2D to 3D Conversion 2D_Structure->3D_Conversion Energy_Minimization Energy Minimization (e.g., MMFF94) 3D_Conversion->Energy_Minimization Protonation Determine Protonation State (pH 7.4) Energy_Minimization->Protonation Tautomer Analyze Tautomeric States Protonation->Tautomer Prepared_Ligand Prepared 3D Ligand for Docking Tautomer->Prepared_Ligand MD_Simulation_Workflow Docked_Complex Best Docked Pose Solvation Solvate with Water Docked_Complex->Solvation Ionization Add Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration NVT and NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD

Caption: Workflow for setting up and running an MD simulation.

Analyzing MD Trajectories: Extracting Meaningful Insights

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at each time step. Analysis of this trajectory can provide a wealth of information.

Key Analyses for MD Trajectories:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable complex will exhibit a low and fluctuating RMSD.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify regions of the protein that become more or less flexible upon ligand binding. [12]* Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

  • Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex, providing a more rigorous assessment of binding affinity than docking scores alone.

IV. Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. [13][14][15][16][17]A pharmacophore model can be used to screen large compound libraries for novel scaffolds that possess the desired features.

Generating a Pharmacophore Model

There are two primary approaches to generating a pharmacophore model:

  • Ligand-Based: This approach is used when the structure of the target protein is unknown. It involves aligning a set of known active molecules and identifying the common chemical features. [17]* Structure-Based: When the 3D structure of the protein-ligand complex is available, a pharmacophore model can be generated directly from the interactions observed in the binding site. [15] Protocol for Structure-Based Pharmacophore Modeling:

  • Input: Use the stable protein-ligand complex obtained from MD simulations.

  • Feature Identification: Identify the key interaction features, such as:

    • Hydrogen Bond Acceptors

    • Hydrogen Bond Donors

    • Hydrophobic Regions

    • Aromatic Rings

    • Positive and Negative Ionizable Groups

  • Model Generation: Generate a 3D model that represents the spatial arrangement of these features.

  • Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.

Caption: A hypothetical pharmacophore model for the title compound.

Conclusion

The in silico modeling of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole interactions represents a powerful and efficient strategy for elucidating its therapeutic potential. By integrating target identification, molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain a deep and multi-faceted understanding of how this compound interacts with biological systems at a molecular level. This comprehensive computational approach not only accelerates the drug discovery process but also provides a rational basis for the design of future analogs with improved potency and selectivity. The methodologies outlined in this guide provide a robust framework for scientists and drug development professionals to unlock the full potential of this promising indole derivative.

References

  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). MD simulations of ligand-protein complexes. PNAS, 108(25), 10184–10189. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Verma, N., & Singh, P. (2023). Molecular dynamics simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. [Link]

  • Patel, D. (2025). What is pharmacophore modeling and its applications? Patsnap Synapse. [Link]

  • Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

  • Anonymous. (2025). Pharmacophore modeling in drug design. PubMed. [Link]

  • Khan, I., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. PubMed. [Link]

  • Anonymous. (n.d.). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. PMC. [Link]

  • Anonymous. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. [Link]

  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Anonymous. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Springer Link. [Link]

  • Anonymous. (n.d.). Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. PMC. [Link]

  • Shehadi, I. A., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. [Link]

  • Anonymous. (n.d.). Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein. Science Direct. [Link]

  • Baumann, M., et al. (2011). The Indole Moiety in Primary Structure of Bioactive Compounds. Molecules. [Link]

  • Scott, T. L., et al. (2007). Synthesis of 1, 2, 3, 4-tetrahydrocarbazoles and related tricyclic indoles. Tetrahedron. [Link]

  • Lee, J., & Kim, D. (2015). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC. [Link]

  • Basith, S., et al. (2018). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydro-cyclopenta(b)indole. PubChem. [Link]

  • Ratni, H., et al. (2009). Discovery of tetrahydro-cyclopenta[b]indole as selective LXRs modulator. PubMed. [Link]

  • Chem-Impex. (n.d.). 1,2,3,4-Tetrahydrocyclopenta[b]indole. Chem-Impex. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Chemsrc. (n.d.). 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. Chemsrc. [Link]

  • Iacovelli, F., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC. [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC. [Link]

  • Chemical Synthesis Database. (n.d.). 1,2,3,4-tetrahydrocyclopenta[b]indole. Chemical Synthesis Database. [Link]

  • Anonymous. (n.d.). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. PMC. [Link]

  • Anonymous. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrocyclopenta[b]indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Specifically, tricyclic derivatives such as 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole represent a class of compounds with significant potential in drug discovery. The rigid, fused ring system provides a defined three-dimensional structure for probing biological targets. This application note provides a comprehensive, field-proven protocol for the synthesis of this target molecule, grounded in the classic yet remarkably versatile Fischer indole synthesis.[3][4]

This guide is designed for researchers and professionals in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Principle of Synthesis: The Fischer Indole Reaction

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust and widely used chemical reaction to produce indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[3][5] The reaction is a powerful tool for constructing the indole core and can be catalyzed by both Brønsted and Lewis acids.[6]

The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is achieved by reacting p-tolylhydrazine (or its hydrochloride salt) with cyclopentanone. The core mechanism, a cornerstone of organic chemistry, proceeds through several key stages:[3][6][7]

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of p-tolylhydrazine and cyclopentanone to form the corresponding p-tolylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[3]

  • [8][8]-Sigmatropic Rearrangement: This is the crucial, irreversible bond-forming step. Following protonation, the enamine undergoes a[8][8]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond at the ortho position of the aromatic ring.[4][9]

  • Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack by the terminal nitrogen to form a five-membered ring aminal intermediate.[3][6]

  • Ammonia Elimination: Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the energetically favorable aromatic indole ring system.[3]

fischer_mechanism cluster_start Reactants cluster_intermediates Reaction Intermediates cluster_end Product p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Formation p_tolylhydrazine->hydrazone cyclopentanone Cyclopentanone cyclopentanone->hydrazone enamine Tautomerization to Enamine hydrazone->enamine +H⁺ rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement Heat aminal Cyclization to Aminal rearrangement->aminal Rearomatization & Cyclization indole 7-Methyl-1,2,3,4-tetrahydro- cyclopenta[b]indole aminal->indole -NH₃, -H⁺

Caption: Key mechanistic stages of the Fischer indole synthesis.

Detailed Synthesis Protocol

This protocol details the synthesis of the target compound from p-tolylhydrazine hydrochloride and cyclopentanone, using glacial acetic acid as both the solvent and acid catalyst. This choice is based on established procedures that demonstrate high yields for similar transformations.[5][10]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
p-Tolylhydrazine HClC₇H₁₁ClN₂158.6310.01.59 gStarting material for the indole backbone.
CyclopentanoneC₅H₈O84.1210.00.84 g (0.88 mL)Forms the fused cyclopentane ring.
Glacial Acetic AcidCH₃COOH60.05-20 mLSolvent and Brønsted acid catalyst.
1 M Sodium HydroxideNaOH40.00-~100-150 mLFor neutralization during workup.
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction solvent.
Brine (Saturated NaCl)NaCl58.44-50 mLTo wash the organic layer.
Anhydrous Na₂SO₄Na₂SO₄142.04-As neededDrying agent.
Silica GelSiO₂60.08-As neededFor column chromatography.
Experimental Workflow

Caption: Experimental workflow for the synthesis protocol.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolylhydrazine hydrochloride (1.59 g, 10.0 mmol) and glacial acetic acid (20 mL). Stir the mixture to achieve a suspension.

  • Addition of Ketone: Add cyclopentanone (0.88 mL, 10.0 mmol) to the stirred suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The reaction is typically complete within 2-3 hours.

    • Causality Note: Heating is essential to overcome the activation energy for the[8][8]-sigmatropic rearrangement, which is the rate-determining step of the synthesis.[4][6]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/heptane 1:6).[11] The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product indicates completion.

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing 100 mL of cold water. Slowly neutralize the mixture by adding 1 M sodium hydroxide solution with stirring until the pH is approximately 7-8. This step is crucial to quench the acid catalyst and precipitate the crude product.[5]

  • Workup - Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The indole product is significantly more soluble in the organic phase.

  • Workup - Washing: Combine the organic layers and wash them with brine (50 mL). This removes residual water and inorganic salts.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[5]

Purification

The crude product should be purified by column chromatography on silica gel to remove unreacted starting materials and polymeric byproducts.[11][12]

  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like heptane.

  • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in heptane (e.g., starting from 1:9 and gradually increasing polarity). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to afford 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a solid. For colored impurities, a column packed with a lower layer of silica and an upper layer of alumina can be effective.[12]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and substitution pattern. The spectra for the parent compound 1,2,3,4-tetrahydrocarbazole are well-documented and serve as a reference.[11] Expected ¹H NMR signals would include aromatic protons, a singlet for the methyl group, and multiplets for the aliphatic protons of the cyclopentane ring.[13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M+ for C₁₂H₁₃N: 171.24 g/mol ).

  • Melting Point (mp): A sharp melting point range is indicative of high purity. The melting point for the parent 1,2,3,4-tetrahydrocarbazole is 116-118 °C.[11]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretch of the indole ring (~3400 cm⁻¹).[11]

Safety and Handling Precautions

  • General: This procedure must be performed by trained personnel in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagents:

    • p-Tolylhydrazine hydrochloride is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Glacial acetic acid is corrosive and causes severe skin and eye burns. Handle with care.

    • Organic solvents (ethyl acetate, heptane) are flammable. Keep away from ignition sources.

  • Procedure: The neutralization step with sodium hydroxide is exothermic and should be performed slowly with cooling.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]

  • Neumann, M., & Griesbeck, A. G. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51624. Retrieved from [Link]

  • Drake, N. L., & Teeter, H. M. (1947). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Journal of the American Chemical Society, 69(3), 548-550. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (2013). CN103086951A - Environmentally-friendly preparation method of high-purity tetrahydrocarbazole. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydrocarbazole (1). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]

  • Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved from [Link]

  • Sridharan, M., et al. (2008). 7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one. Acta Crystallographica Section E. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:62645-83-4 | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. Chemsrc. Retrieved from [Link]

  • MDPI. (2018). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[3][6][7]thiadiazolo[3,4-c]pyridine. MDPI. Retrieved from [Link]

Sources

Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the detection and quantification of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (7-Me-THCPI), a heterocyclic compound of interest in synthetic and medicinal chemistry. Recognizing its structural similarity to other bioactive indole alkaloids, robust and sensitive analytical methods are critical for its characterization, purity assessment, and pharmacokinetic studies. We present three complementary protocols employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to provide researchers, scientists, and drug development professionals with the necessary tools for accurate and reliable analysis across a range of applications, from routine screening to trace-level quantification in complex matrices.

Introduction and Analytical Rationale

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (7-Me-THCPI) belongs to the tetrahydrocyclopenta[b]indole class of compounds, which serve as important scaffolds in medicinal chemistry for developing new therapeutic agents.[1] The accurate determination of 7-Me-THCPI is fundamental for quality control in synthesis, metabolic stability assays, and preclinical development. The choice of analytical method is contingent upon the specific requirements of the study, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

This guide outlines three distinct, yet complementary, analytical approaches.

  • HPLC-UV: A robust, cost-effective method ideal for purity assessment, content uniformity, and quantification in relatively clean sample matrices.[2] Its simplicity and widespread availability make it a workhorse technique for routine analysis.[3]

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and selectivity.[4] This method is indispensable for pharmacokinetic (PK) and biodistribution studies.

  • GC-MS: A powerful technique for the analysis of thermally stable and volatile compounds. It provides excellent chromatographic resolution and definitive structural information through characteristic mass fragmentation patterns, making it highly valuable for confirmatory analysis and identification of isomers or related impurities.[5][6]

Below is a logical workflow for selecting the appropriate analytical method.

MethodSelection Start Define Analytical Goal Purity Purity / High Concentration Assay? Start->Purity Trace Trace Analysis / Biological Matrix? Start->Trace Confirm Confirm Identity / Isomer Separation? Start->Confirm HPLC Use HPLC-UV Protocol Purity->HPLC Yes LCMS Use LC-MS/MS Protocol Trace->LCMS Yes GCMS Use GC-MS Protocol Confirm->GCMS Yes

Caption: Method selection workflow for 7-Me-THCPI analysis.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
IUPAC Name 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indoleN/A
CAS Number 1130-93-4[7]
Molecular Formula C₁₂H₁₃N[8]
Molecular Weight 171.24 g/mol [8]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 100.5 - 105.5 °C[9]
Structure Chemical structure of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indoleN/A

(Note: A placeholder image is used for the structure. In a real application note, the chemical structure would be displayed here.)

General Experimental Workflow

The overall process from sample handling to data interpretation follows a standardized sequence to ensure data integrity and reproducibility.

GeneralWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample StdPrep Prepare Standards & QCs Sample->StdPrep SamplePrep Extract/Dilute Sample StdPrep->SamplePrep Inject Inject into System (HPLC/LC-MS/GC-MS) SamplePrep->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Results Calibrate->Quantify Report Generate Report Quantify->Report

Sources

Application Notes and Protocols for the Evaluation of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a potential kinase inhibitor. This document outlines a strategic workflow, from initial computational assessment and chemical synthesis to detailed in vitro and cell-based characterization. The protocols provided are designed to be robust and self-validating, incorporating industry-standard controls and detailed explanations for experimental choices.

Introduction: The Rationale for Investigating Indole Scaffolds as Kinase Inhibitors

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic molecules with significant biological activities.[3][4][5] Numerous indole derivatives have been successfully developed as potent kinase inhibitors, targeting a wide range of kinases including PIM, CDK, TK, AKT, SRC, and PI3K, thereby inhibiting cancer cell proliferation.[3][4][6][7] The structural rigidity and synthetic tractability of the indole core make it an ideal starting point for the design of novel therapeutic agents.[6] 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, a member of this chemical class, presents an intriguing, yet underexplored, candidate for kinase inhibition. These application notes will guide the user through a systematic evaluation of its potential.

PART 1: Initial Assessment and Synthesis

A logical first step in the evaluation of a novel compound is to predict its potential interactions with known kinase targets and to establish a reliable synthetic route.

In Silico Screening and Molecular Docking

Computational methods serve as a cost-effective and rapid initial screening tool to identify potential kinase targets for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.[8] Molecular docking simulations can predict the binding affinity and pose of the compound within the ATP-binding pocket of various kinases.[8][9]

Protocol: Virtual Screening and Molecular Docking

  • Ligand Preparation:

    • Generate a 3D structure of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Protein Preparation:

    • Select a panel of kinase crystal structures from the Protein Data Bank (PDB). Prioritize structures with high resolution and a co-crystallized ligand to define the binding site.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

  • Molecular Docking:

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the kinase structures.

    • Perform molecular docking of the prepared ligand against the panel of prepared kinase targets using software such as AutoDock Vina or Schrödinger's Glide.[9]

    • Analyze the docking scores and binding poses to predict potential kinase targets and key interactions.

Data Presentation: Predicted Binding Affinities

Kinase TargetDocking Score (kcal/mol)Predicted Key Interactions (Amino Acid Residues)
Kinase A-9.5H-bond with backbone of GluX, ValY
Kinase B-8.7Pi-pi stacking with PheZ
Kinase C-7.2Hydrophobic interactions with LeuA, IleB
Chemical Synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

While various synthetic routes for the cyclopenta[b]indole scaffold exist, a common and effective method is the Fischer indole synthesis.[10][11] This protocol outlines a general approach that can be optimized for the specific synthesis of the title compound.

Protocol: Synthesis via Fischer Indole Synthesis

  • Starting Materials: 4-methylphenylhydrazine and cyclopentanone.

  • Reaction:

    • In a round-bottom flask, dissolve 4-methylphenylhydrazine in a suitable acidic catalyst (e.g., polyphosphoric acid or acetic acid).

    • Add cyclopentanone dropwise to the solution while stirring.

    • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR, mass spectrometry, and HPLC.

PART 2: In Vitro Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of the compound against purified kinase enzymes.[2][12]

Luminescence-Based Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

  • Materials:

    • Purified kinase of interest

    • Kinase-specific substrate peptide

    • ATP

    • 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole in DMSO.

    • In a 96-well plate, add the serially diluted compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values for Kinase Inhibition

Kinase Target7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole IC50 (nM)Staurosporine IC50 (nM) (Positive Control)
Kinase A505
Kinase B75010
Kinase C>10,00020

PART 3: Cell-Based Assays for Kinase Inhibitor Validation

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of a kinase inhibitor by assessing its effects within intact cells.[12][13]

Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase, providing a direct measure of the inhibitor's activity in a cellular environment.[12][14]

Protocol: Western Blotting for Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Culture a cell line known to have active signaling through the kinase of interest.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole for a specified time.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.

    • Incubate with a primary antibody for the total form of the substrate and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated substrate signal to the total substrate and loading control signals.

Cell Proliferation Assay

This assay determines the effect of the compound on cell viability and proliferation, which is often dependent on the activity of oncogenic kinases.[13][14]

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

PART 4: Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for reproducibility and understanding.

Diagram: General Workflow for Kinase Inhibitor Evaluation

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Validation cluster_2 Cell-Based Validation Computational Screening Computational Screening Chemical Synthesis Chemical Synthesis Computational Screening->Chemical Synthesis Identify Potential Targets Biochemical Kinase Assays Biochemical Kinase Assays Chemical Synthesis->Biochemical Kinase Assays Test Compound Cellular Phosphorylation Assay Cellular Phosphorylation Assay Biochemical Kinase Assays->Cellular Phosphorylation Assay Validate Hits Cell Proliferation Assay Cell Proliferation Assay Cellular Phosphorylation Assay->Cell Proliferation Assay Confirm Cellular Activity

Caption: A streamlined workflow for the evaluation of a potential kinase inhibitor.

Diagram: Signaling Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Substrate Substrate Target Kinase->Substrate ATP -> ADP Phospho-Substrate Phospho-Substrate Target Kinase->Phospho-Substrate Cell Proliferation Cell Proliferation Phospho-Substrate->Cell Proliferation 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole->Target Kinase Inhibition

Caption: Proposed mechanism of action for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

References

  • Profacgen. Cell-based Kinase Assays. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • ACS Publications. Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. [Link]

  • JOURNAL OF TECHNOLOGY. Computational Screening and Docking of Small Molecules Targeting IGF-1R to Inhibit its Biological Activity. [Link]

  • MDPI. Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. [Link]

  • National Institutes of Health. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • RSC Publishing. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • ResearchGate. Synthetic approaches towards cyclopenta[b]indole scaffold. [Link]

  • ResearchGate. Mårtensson's synthesis of bioactive cyclopenta[b]indoles. [Link]

  • RSC Publishing. Harnessing phosphorus-centered radicals for the synthesis of cyclopenta[b]indole and pyrrolo [1,2-a]. [Link]

  • IUCr. 7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one. [Link]

  • PubMed. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • ResearchGate. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • PubMed. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

  • ResearchGate. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

  • National Center for Biotechnology Information. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. [Link]

  • PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]

  • Chulalongkorn University. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • Chemsrc. CAS#:62645-83-4 | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. [Link]

  • Semantic Scholar. Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles. [Link]

  • ResearchGate. Synthesis of cyclobuta‐ and cyclopenta[b]indoles. [Link]

  • National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • Pharmaffiliates. (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester. [Link]

  • MDPI. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]

  • PubMed. Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. [Link]

  • ResearchGate. Biological activity and material applications of 7-azaindole derivatives. [Link]

Sources

Application Notes and Protocols for the Development of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel derivatives of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. This tricyclic indole system presents a promising starting point for the development of new therapeutic agents, particularly targeting the Liver X Receptors (LXRs), which are key regulators of cholesterol metabolism and inflammation.[2] These application notes offer detailed, step-by-step protocols for the synthesis of the core scaffold and its derivatives, as well as for their subsequent biological characterization, including cytotoxicity profiling and assessment of LXR agonism.

Introduction: The Promise of the 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Scaffold

The 1,2,3,4-tetrahydrocyclopenta[b]indole core represents a rigid, three-dimensional structure that can be strategically functionalized to interact with various biological targets. The presence of the methyl group at the 7-position can influence metabolic stability and target engagement, a phenomenon often referred to as the "magic methyl" effect in drug discovery.[3] The compact and fused ring system provides a unique conformational constraint that can lead to enhanced selectivity and potency for specific protein targets.

Recent studies have highlighted the potential of tetrahydro-cyclopenta[b]indoles as modulators of Liver X Receptors (LXRs).[2] LXRs are nuclear receptors that play a crucial role in maintaining cholesterol homeostasis, regulating inflammatory responses, and influencing lipid metabolism.[4] Agonism of LXRs has shown therapeutic promise in preclinical models of atherosclerosis, neurodegenerative diseases, and certain cancers.[5][6] However, the development of LXR agonists has been hampered by side effects such as hypertriglyceridemia, primarily mediated by the LXRα isoform.[4] The development of LXRβ-selective agonists or partial agonists is therefore a key objective in the field. The 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold offers a novel chemical space to explore for the identification of such improved LXR modulators.

This guide will detail the following key stages in the discovery and preclinical evaluation of novel derivatives based on this scaffold:

  • Rational Design and Synthesis: A proposed synthetic route using the Fischer indole synthesis and a strategy for generating a focused library of derivatives.

  • Physicochemical Profiling: In silico prediction of key drug-like properties.

  • In Vitro Biological Evaluation: Protocols for assessing cytotoxicity and LXR target engagement.

  • Preliminary ADME/PK Profiling: An overview of key in vitro assays to assess drug metabolism and pharmacokinetic properties.

Rational Design and Synthesis of Derivatives

Proposed Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for the construction of the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[7][8] This approach is well-suited for the preparation of the 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole core and its substituted analogs.

Core Synthesis: The parent scaffold can be synthesized by the reaction of 4-methylphenylhydrazine with cyclopentanone.

Fischer_Indole_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-methylphenylhydrazine 4-Methylphenylhydrazine Reaction + 4-methylphenylhydrazine->Reaction cyclopentanone Cyclopentanone cyclopentanone->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4, PPA) Product 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Reaction->Product Fischer Indole Synthesis Heat Heat

Caption: Fischer Indole Synthesis of the core scaffold.

Step-by-Step Protocol for the Synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • Cyclopentanone

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide solution (2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Free Hydrazine: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in water. Add 2 M sodium hydroxide solution dropwise with stirring until the solution is basic (pH > 9). The free 4-methylphenylhydrazine will separate as an oil. Extract the free hydrazine with diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the free hydrazine. Caution: Hydrazines are toxic and should be handled in a well-ventilated fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the freshly prepared 4-methylphenylhydrazine and an equimolar amount of cyclopentanone. Add glacial acetic acid as the solvent and catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains oily, extract the aqueous mixture with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Strategy for Derivative Design

To explore the structure-activity relationship (SAR) of the 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold, a focused library of derivatives should be synthesized. Modifications can be introduced at several key positions:

  • Substitution on the Benzene Ring (Positions 5, 6, 8): Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the indole ring and influence binding affinity and metabolic stability. This can be achieved by using appropriately substituted phenylhydrazines as starting materials.

  • Substitution on the Cyclopentane Ring: Introducing substituents on the cyclopentane ring can explore new binding interactions within the target protein. This can be accomplished by using substituted cyclopentanones.

  • Substitution on the Indole Nitrogen (N-1): Alkylation or acylation of the indole nitrogen can introduce functionalities that may interact with the solvent-exposed region of the target's binding pocket or improve physicochemical properties.

Derivative_Design_Strategy cluster_positions Positions for Derivatization cluster_substituents Example Substituents (R) Core_Scaffold 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Position_568 Positions 5, 6, 8 (Benzene Ring) Core_Scaffold->Position_568 Position_Cyclopentane Cyclopentane Ring Core_Scaffold->Position_Cyclopentane Position_N1 Position N-1 (Indole Nitrogen) Core_Scaffold->Position_N1 Substituents_568 Electron-donating (e.g., -OCH3) Electron-withdrawing (e.g., -Cl, -CF3) Position_568->Substituents_568 Substituents_Cyclopentane Alkyl, Aryl, Heteroaryl Position_Cyclopentane->Substituents_Cyclopentane Substituents_N1 Alkyl, Benzyl, Acyl Position_N1->Substituents_N1

Caption: Strategy for the design of derivatives.

Physicochemical Profiling

Prior to extensive biological testing, it is prudent to assess the "drug-likeness" of the synthesized derivatives using in silico methods. This can help prioritize compounds for further evaluation and identify potential liabilities early in the discovery process.

Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines for predicting the oral bioavailability of a compound.[9] The rules are:

  • Molecular weight < 500 Daltons

  • LogP (octanol-water partition coefficient) < 5

  • Number of hydrogen bond donors ≤ 5

  • Number of hydrogen bond acceptors ≤ 10

These parameters can be calculated using various computational tools and software packages.

Compound Molecular Weight (Da) cLogP H-Bond Donors H-Bond Acceptors Lipinski Violations
Parent Scaffold 171.243.1100
Example Derivative 1 (6-Chloro) 205.683.8100
Example Derivative 2 (N-Benzyl) 261.364.9000

Table 1: Predicted physicochemical properties of the parent scaffold and example derivatives.

In Vitro Biological Evaluation

Cytotoxicity Assessment

It is essential to determine the cytotoxic potential of the newly synthesized compounds to establish a therapeutic window. Standard in vitro cytotoxicity assays such as the MTT and LDH assays are recommended.

4.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]

Materials:

  • Human hepatocellular carcinoma cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.1.2. LDH Assay Protocol

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[9]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • Cell line and culture reagents as in the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant and incubate at room temperature, protected from light.

  • Stop Reaction: Add the stop solution from the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

LXR Agonism Assessment

To determine if the synthesized compounds act as LXR agonists, a combination of a reporter gene assay and analysis of endogenous LXR target gene expression is recommended.

4.2.1. LXR Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate LXR and drive the expression of a luciferase reporter gene under the control of an LXR response element (LXRE).[11]

Materials:

  • Human embryonic kidney 293T (HEK293T) cells

  • LXR expression plasmid (e.g., pCMV-hLXRα or pCMV-hLXRβ)

  • LXRE-luciferase reporter plasmid

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of the test compounds.

  • Cell Lysis: After a further 24 hours, lyse the cells.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the EC50 value for LXR activation.

LXR_Reporter_Assay_Workflow Transfection 1. Co-transfect HEK293T cells with LXR and LXRE-Luciferase plasmids Treatment 2. Treat cells with 7-Methyl-THCPI derivatives Transfection->Treatment Incubation 3. Incubate for 24 hours Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis Measurement 5. Measure Luciferase Activity Lysis->Measurement Analysis 6. Determine EC50 Measurement->Analysis

Caption: LXR Luciferase Reporter Assay Workflow.

4.2.2. LXR Target Gene Expression Analysis by qPCR

This assay confirms LXR agonism by measuring the upregulation of known LXR target genes, such as ATP-binding cassette transporter A1 (ABCA1) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), in a relevant cell line.[2][12]

Materials:

  • Human monocytic cell line (e.g., THP-1, differentiated into macrophages) or human hepatoma cell line (e.g., HepG2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for LXRα, LXRβ, ABCA1, SREBP-1c, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3') Reference
Human LXRα (NR1H3) TGGACACCTACATGCGTCGCAACAAGGATGTGGCATGAGCCTGT[3]
Human LXRβ (NR1H2) GCTGCATCCGTGAAGTTCAATCCTCTCCATCATGGCATAGTC[13]
Human ABCA1 GAGCCAGGAGGAAGACTATGTGGTTGACAGAGATGGAGACCAGG(Designed based on published sequences)
Human SREBP-1c GCGGAGCCATGGATTGCACCTTGGAGCAGCTCTCCTGC(Designed based on published sequences)
Human GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC(Commonly used)

Table 2: Example qPCR primer sequences for human LXR target genes.

Procedure:

  • Cell Treatment: Treat differentiated THP-1 macrophages or HepG2 cells with the test compounds for 24-48 hours.

  • RNA Extraction: Extract total RNA from the cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform real-time PCR using the primers listed in Table 2.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalized to the housekeeping gene and compared to the vehicle control.

Preliminary ADME/PK Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties is crucial for selecting promising drug candidates.[14] A suite of in vitro assays can provide valuable preliminary data.

ADME Property In Vitro Assay Purpose
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive intestinal absorption.
Distribution Plasma Protein Binding AssayDetermines the fraction of unbound drug available to exert its effect.
Metabolism Metabolic Stability Assay (Liver Microsomes or Hepatocytes)Evaluates the rate of metabolism by liver enzymes.
Excretion (Predicted from metabolic stability and physicochemical properties)-

Table 3: Key in vitro ADME/PK assays.

Conclusion

The 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold represents a promising starting point for the development of novel therapeutics, particularly LXR modulators. The synthetic and biological evaluation protocols outlined in these application notes provide a robust framework for the systematic exploration of this chemical space. By combining rational design, efficient synthesis, and a comprehensive panel of in vitro assays, researchers can effectively identify and optimize lead compounds with desirable pharmacological and pharmacokinetic profiles, paving the way for further preclinical and clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem.
  • Symeres. (n.d.). In vitro ADME drug discovery services. Symeres. Retrieved from [Link]

  • BenchChem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. BenchChem.
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. UC Irvine. Retrieved from [Link]

  • Hughes, T. B., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 63(13), 6707-6723.
  • Chen, Y., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
  • Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube. [Link]

  • Ratni, H., et al. (2009). Discovery of tetrahydro-cyclopenta[b]indole as selective LXRs modulator. Bioorganic & Medicinal Chemistry Letters, 19(6), 1654-1657.
  • Candeias, N. R., et al. (2010). Biomedical Importance of Indoles. Current Organic Chemistry, 14(1), 116-135.
  • Chen, J., et al. (2014). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 92(5), 419-425.
  • OriGene Technologies. (n.d.). LXR beta (NR1H2) Human qPCR Primer Pair (NM_007121). Retrieved from [Link]

  • OriGene Technologies. (n.d.). LXR alpha (NR1H3) Human qPCR Primer Pair (NM_005693). Retrieved from [Link]

  • Liedl, K. R., et al. (2014). Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Gabbi, C., et al. (2021). Targeting Liver X Receptors in Cancer Drug Discovery. Cancers, 13(16), 4059.
  • Leoni, V., et al. (2023). Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(2), 1432.
  • D'Amore, C., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3249.
  • Malek, G., et al. (2021). LXRs regulate features of age-related macular degeneration and may be a potential therapeutic target. JCI Insight, 6(13), e145152.
  • Baba, T., et al. (2022). Myeloid LXR (Liver X Receptor) Deficiency Induces Inflammatory Gene Expression in Foamy Macrophages and Accelerates Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(4), 434-448.
  • Li, Y., et al. (2017). Identification of a Selective Agonist for Liver X Receptor (LXR) via Screening of a Synthetic Compound Library. Scientific Reports, 7, 41235.
  • Park, H., et al. (2012). Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity. The Journal of Lipid Research, 53(5), 896-905.
  • Urizar, N. L., et al. (2002). The Phospholipid Transfer Protein Gene Is a Liver X Receptor Target Expressed by Macrophages in Atherosclerotic Lesions. The Journal of Biological Chemistry, 277(4), 3213-3220.
  • Ennis, T., et al. (2022). Integrative analysis reveals multiple modes of LXR transcriptional regulation in liver.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and purity. The synthesis, primarily achieved through the Fischer indole synthesis, is a robust reaction, but like any chemical transformation, it is susceptible to various challenges that can impact the outcome. This document provides field-proven insights and evidence-based solutions to common issues encountered during this synthesis.

I. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the Fischer indole synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can often be attributed to several critical parameters. The reaction is highly sensitive to the choice of acid catalyst, temperature, and the purity of your starting materials.[1][2]

  • Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to facilitate the key[3][3]-sigmatropic rearrangement.[4] However, excessive heat can lead to charring and the formation of unwanted byproducts. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid prolonged heating.

  • Purity of Starting Materials: The purity of the 4-methylphenylhydrazine and cyclopentanone is paramount. Phenylhydrazines are susceptible to oxidation and degradation over time, which can introduce impurities that inhibit the reaction. It is advisable to use freshly purified or commercially available high-purity starting materials.

Question 2: I am observing the formation of multiple spots on my TLC plate, indicating significant side product formation. How can I minimize these?

Answer: Side product formation is a common challenge in the Fischer indole synthesis. The acidic conditions and elevated temperatures can promote several undesired reaction pathways.

  • N-N Bond Cleavage: A significant competing pathway, especially with electron-donating groups like the methyl group on the phenylhydrazine, is the cleavage of the N-N bond. This leads to the formation of 4-methylaniline and other degradation products instead of the desired indole. Using a milder acid catalyst and carefully controlling the temperature can help to disfavor this pathway.

  • Incomplete Cyclization: The reaction can sometimes stall at the intermediate phenylhydrazone stage. This is often observed under insufficiently acidic conditions or at temperatures that are too low to overcome the activation energy for the cyclization step. If you isolate unreacted phenylhydrazone, consider increasing the acid concentration or the reaction temperature.

  • Polymerization/Tar Formation: The strong acidic conditions and high temperatures can lead to the polymerization of starting materials or the product, resulting in the formation of intractable tar. This can be mitigated by ensuring a homogenous reaction mixture, using an appropriate solvent to aid solubility, and avoiding excessive heating.

Question 3: The purification of my crude product is proving difficult, with co-eluting impurities. What purification strategies do you recommend?

Answer: Purification of indole derivatives can be challenging due to their moderate polarity and potential for interaction with silica gel.

  • Column Chromatography Optimization: If you are using silica gel chromatography, a careful selection of the eluent system is crucial. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. If the product streaks or shows poor separation, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Alternative Chromatographic Media: If silica gel proves ineffective, consider using alternative stationary phases such as alumina (neutral or basic) or reverse-phase silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole?

A1: The reaction proceeds through a series of well-established steps:

  • Hydrazone Formation: 4-methylphenylhydrazine and cyclopentanone condense under acidic conditions to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step where a protonated enamine undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate.[4]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring aminal.

  • Elimination of Ammonia: Under the acidic conditions, the aminal eliminates a molecule of ammonia to yield the final aromatic indole product.[1]

Q2: Can I use 4-methylphenylhydrazine hydrochloride directly in the reaction?

A2: Yes, the hydrochloride salt is often used. The initial step of the reaction will involve the in-situ formation of the free hydrazine. However, you will need to account for the presence of HCl when considering the overall acid concentration in your reaction.

Q3: Is it possible to perform this reaction as a one-pot synthesis?

A3: Yes, a one-pot procedure is a common and efficient approach for the Fischer indole synthesis.[5] In this method, the 4-methylphenylhydrazine and cyclopentanone are mixed in the presence of the acid catalyst without prior isolation of the intermediate hydrazone. This minimizes handling losses and can improve the overall efficiency of the synthesis.

III. Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established methods for analogous Fischer indole syntheses.[6] Researchers should optimize the conditions for their specific laboratory setup.

Reaction Scheme:

Caption: Fischer indole synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Materials:

  • 4-Methylphenylhydrazine (or its hydrochloride salt)

  • Cyclopentanone

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexanes

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methylphenylhydrazine (1.0 eq) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add cyclopentanone (1.1 eq) followed by the slow, dropwise addition of concentrated hydrochloric acid (0.5-1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product and remove the solvent to obtain 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Table 1: Summary of Key Reaction Parameters and Potential for Optimization

ParameterRecommended Starting ConditionOptimization Strategy
Catalyst Concentrated HCl in EthanolScreen other Brønsted acids (p-TSA, H₂SO₄) or Lewis acids (ZnCl₂, PPA).
Temperature Reflux in Ethanol (~80-90 °C)Increase or decrease the temperature in 10 °C increments while monitoring by TLC.
Reaction Time 2-4 hoursMonitor by TLC to determine the optimal reaction time for maximum product formation.
Solvent Absolute EthanolConsider other solvents such as acetic acid or a solvent-free reaction.

IV. Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If impure, purify and restart optimize_catalyst Screen Acid Catalysts (Brønsted vs. Lewis) check_purity->optimize_catalyst If pure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp monitor_time Monitor Reaction by TLC to Determine Optimal Time optimize_temp->monitor_time purification Optimize Purification (Eluent, Additives) monitor_time->purification success Improved Yield and Purity purification->success

Caption: A systematic workflow for troubleshooting the synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

V. References

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • MDPI. (2018). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[5][7][8]thiadiazolo[3,4-c]pyridine. [Link]

  • ChemSrc. (2023). CAS#:62645-83-4 | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. [Link]

  • SENSEOFCHEM. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 23(1), 125. [Link]

  • Singh, P., & Kumar, A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

  • ResearchGate. (2023). Synthesis of cyclopenta[b]indole derivatives 1-7. [Link]

  • Organic Syntheses. 1-methylindole. [Link]

  • Wang, Q., et al. (2023). Modular assembly of indole alkaloids enabled by multicomponent reaction. Nature Communications, 14(1), 4983. [Link]

  • Chemical Synthesis Database. 1,2,3,4-tetrahydrocyclopenta[b]indole. [Link]

Sources

Technical Support Center: Purification of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule, likely synthesized via the Fischer indole synthesis.[1][2][3] This document provides field-proven insights and step-by-step protocols to help you overcome common purification challenges, ensuring you obtain a product of high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of the target compound and its synthesis.

Q: What are the typical impurities I should expect from the Fischer indole synthesis of this compound?

A: The Fischer indole synthesis, while robust, can generate several characteristic impurities.[4] The reaction involves the acid-catalyzed cyclization of the hydrazone formed from 4-methylphenylhydrazine and cyclopentanone.[2][5] Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 4-methylphenylhydrazine and its salts, or the intermediate hydrazone.

  • Side-Reaction Products: The acidic and often high-temperature conditions can lead to the formation of polymeric tars or other rearrangement byproducts.[6]

  • Oxidation Products: Indole rings, particularly when unsubstituted at the 2 and 3 positions, can be susceptible to air oxidation over time, leading to colored impurities.

  • Regioisomeric Impurities: While not an issue with the symmetrical cyclopentanone, using an unsymmetrical ketone would lead to regioisomers that can be difficult to separate.[1]

Q: My crude product is a dark, oily residue. Is this normal?

A: Yes, it is quite common for the crude product from a Fischer indole synthesis to be a dark oil or tar, especially if strong acids like polyphosphoric acid (PPA) or high temperatures were used.[6] This coloration is due to the formation of minor, highly conjugated byproducts. The target compound, when pure, should be a white or off-white solid. The purification process is designed to remove these colored impurities.

Q: How should I properly store the purified 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole?

A: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) in a freezer (-20 °C) is ideal to prevent slow oxidation and degradation.

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common and effective method for the primary purification of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.[4] However, the N-H group in the indole ring can lead to challenges.

Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation and tailing fractions from my column. What is happening?

A: This is a classic sign of strong interaction between your compound and the stationary phase. The N-H proton of the indole is weakly acidic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes a portion of your compound to "stick" and elute slowly, resulting in tailing.

Expert Recommendation: To mitigate this, you need to passivate the silica gel. This can be achieved in two primary ways:

  • Add a Basic Modifier to the Eluent: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your solvent system.[7] The amine will preferentially bind to the acidic sites on the silica, allowing your indole to elute symmetrically.

  • Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel, or commercially available deactivated silica.

Q2: I can't resolve my product from a close-running impurity. How can I improve the separation?

A: Improving resolution requires optimizing the selectivity of your chromatographic system. If two spots have similar Rf values, simply pushing more solvent through the column won't help.

Expert Recommendation:

  • Optimize the Solvent System: The key is to change the nature of the solvent, not just the polarity. If you are using a standard Hexane/Ethyl Acetate system, the ethyl acetate acts as both a hydrogen bond acceptor and donor. Try switching to a system with a different character, such as Hexane/Dichloromethane or Hexane/Toluene/Acetone. This changes the specific interactions between the compounds, solvent, and silica, often pulling apart previously co-eluting spots.

  • Employ Gradient Elution: Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity throughout the run. This keeps the spots for less polar impurities tight at the top of the column while allowing you to use a stronger solvent to elute your more polar product, often sharpening the band and improving separation from nearby impurities.[8]

| Table 1: Suggested Starting Solvent Systems for TLC Analysis | | :--- | :--- | | System | Characteristics & Use Case | | Hexanes / Ethyl Acetate (EtOAc) | Standard starting point. Good for a wide range of polarities. | | Hexanes / Dichloromethane (DCM) | Good for less polar compounds. Provides different selectivity than EtOAc. | | Toluene / Acetone | An aprotic system that can offer unique selectivity. | | Add 0.5% Triethylamine (TEA) to any system if streaking is observed. | |

Q3: I suspect my product is decomposing on the column. My yield is low and I see new spots appearing in my collected fractions. What can I do?

A: Product decomposition on silica is a known issue for sensitive molecules.[8] The acidic nature of silica gel can catalyze degradation, especially if the compound is exposed to it for a long time.

Expert Recommendation:

  • Deactivate the Silica: As mentioned in Q1, adding TEA to the eluent can neutralize the acidity.

  • Minimize Contact Time: Run the column using "flash" chromatography techniques (applying pressure to increase the flow rate).[7] The less time your compound spends on the column, the less opportunity it has to decompose.

  • Dry Loading: If your crude product has poor solubility in the column eluent, it may be tempting to dissolve it in a very strong solvent like pure DCM or methanol to load it. This can disrupt the top of the column and lead to band broadening. Instead, use the dry loading technique.[9]

Protocol: Flash Column Chromatography (Dry Loading)
  • Sample Preparation: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Solvent Removal: Carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.

  • Column Packing: Pack a glass column with silica gel in your chosen starting eluent (e.g., 5% EtOAc/Hexanes + 0.5% TEA). Ensure there are no air bubbles.

  • Loading: Carefully add the dry-loaded sample as a thin layer on top of the packed silica. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the eluent and apply pressure (using a pump or compressed air) to achieve a flow rate of about 2 inches/minute. Collect fractions and analyze by TLC to determine which contain your purified product.[9]

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline material after initial purification by chromatography.[10]

Q1: How do I find the right solvent for recrystallizing my product?

A: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

Expert Recommendation: Conduct a systematic solvent screen in small test tubes:

  • Place a few milligrams of your chromatographed product into several test tubes.

  • Add a different solvent to each tube (e.g., Hexane, Toluene, Ethanol, Isopropanol, Acetone, Ethyl Acetate).

  • Observe solubility at room temperature. A good candidate will show low solubility.

  • Heat the tubes that did not dissolve. If the compound dissolves completely upon heating, you have a potential single-solvent system.

  • If no single solvent works, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, like DCM or acetone). Then, slowly add a "bad" or "anti-solvent" (one it's insoluble in, like hexane or water) dropwise at an elevated temperature until the solution just turns cloudy. Add a drop or two of the good solvent to clarify, then allow to cool slowly.[11]

Q2: My product is "oiling out" as a liquid layer instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or if the cooling is too rapid. The compound comes out of solution as a liquid instead of forming a crystal lattice.

Expert Recommendation:

  • Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount more solvent (10-20%) to reduce the level of supersaturation.

  • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.

Protocol: Two-Solvent Recrystallization
  • Dissolution: Place the impure solid in a flask and add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise with swirling. Continue adding until you see persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask, and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.[10]

Section 4: Visual Workflows

Visualizing the workflow can help in planning and troubleshooting your purification strategy.

Purification_Workflow cluster_prep Synthesis & Work-up cluster_purify Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup crude Crude Product (Oil/Solid) workup->crude tlc TLC Analysis crude->tlc column Flash Column Chromatography tlc->column Optimize Eluent recrystal Recrystallization column->recrystal Combine Pure Fractions pure Pure Crystalline Product recrystal->pure analysis Characterization (NMR, MS, MP) pure->analysis

Caption: General purification workflow for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Troubleshooting_Column cluster_symptoms Observe TLC Plate cluster_solutions Implement Solution start Problem: Poor Separation by Column Chromatography symptom1 Streaking / Tailing Spots Cause: Strong interaction with acidic silica start->symptom1 symptom2 Spots Too Close (Low ΔRf) Cause: Poor solvent selectivity start->symptom2 symptom3 New Spots Appear / Fading Cause: On-column decomposition start->symptom3 solution1 Solution 1. Add 0.5% TEA to eluent 2. Use neutral alumina symptom1->solution1 solution2 Solution 1. Change solvent system (e.g., Hex/DCM) 2. Run a shallow gradient elution symptom2->solution2 solution3 Solution 1. Deactivate silica (add TEA) 2. Run column faster (flash) 3. Use less reactive stationary phase symptom3->solution3

Caption: Troubleshooting guide for common column chromatography issues.

References

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. Problems with Fischer indole synthesis. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • PubChem. 1,2,3,4-Tetrahydro-cyclopenta(b)indole. [Link]

Sources

Technical Support Center: Synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this specific Fischer indole synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole?

The most prevalent and direct method for synthesizing 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of 4-methylphenylhydrazine with cyclopentanone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.

Q2: I am getting a low yield of my desired product. What are the likely causes?

Low yields in this synthesis are often attributed to competing side reactions. The primary culprit is the N-N bond cleavage of the phenylhydrazone intermediate, a common issue when using phenylhydrazines with electron-donating substituents like the methyl group in 4-methylphenylhydrazine[2]. Other potential causes include incomplete cyclization of the phenylhydrazone intermediate and degradation of the product under harsh acidic conditions.

Q3: My reaction mixture is turning dark and forming a lot of tar-like material. How can I prevent this?

Tar formation is a frequent observation in Fischer indole synthesis, especially when using strong acids and high temperatures. This is often due to acid-catalyzed polymerization of intermediates or the product itself. To mitigate this, consider using a milder acid catalyst, lowering the reaction temperature, and ensuring a shorter reaction time. Close monitoring of the reaction progress by TLC is crucial to avoid prolonged exposure to harsh conditions after the product has formed.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed breakdown of the most common side reactions observed during the synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and offers practical solutions.

Problem 1: Dominant N-N Bond Cleavage Leading to Byproduct Formation

Symptoms:

  • Low yield of the desired indole.

  • Presence of 4-methylaniline and other unidentified impurities in the crude product.

Root Cause: The electron-donating methyl group on the phenylhydrazine ring, while accelerating the desired[1][1]-sigmatropic rearrangement, also stabilizes the protonated ene-hydrazine intermediate in a manner that promotes undesired heterolytic cleavage of the N-N bond[2]. This cleavage results in the formation of 4-methylaniline and a cyclopentanone-derived iminium species, which can then lead to a cascade of further reactions and impurities.

Solutions:

  • Milder Acid Catalyst: Employing a milder Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., zinc chloride) can disfavor the N-N bond cleavage pathway, which is often more prevalent with strong acids like polyphosphoric acid (PPA) or sulfuric acid[2].

  • Temperature Control: Lowering the reaction temperature can help to selectively favor the desired cyclization over the higher activation energy N-N bond cleavage.

  • In Situ Hydrazone Formation: Consider forming the phenylhydrazone in situ by reacting 4-methylphenylhydrazine and cyclopentanone directly in the acidic reaction medium under milder conditions. This can prevent the decomposition of the pre-formed hydrazone.

Table 1: Effect of Acid Catalyst on Yield and N-N Cleavage

Acid CatalystTypical Temperature Range (°C)Observed Yield of IndoleTendency for N-N Cleavage
Polyphosphoric Acid (PPA)100-150Moderate to HighHigh
Sulfuric Acid80-120ModerateHigh
Acetic Acid80-117 (reflux)ModerateModerate
Zinc Chloride (ZnCl₂)120-170GoodLower

Workflow for Mitigating N-N Bond Cleavage:

Caption: Troubleshooting workflow for N-N bond cleavage.

Problem 2: Incomplete Cyclization and Recovery of Starting Material

Symptoms:

  • Significant amount of unreacted cyclopentanone phenylhydrazone recovered after workup.

  • Low conversion to the final product.

Root Cause: The cyclization step of the Fischer indole synthesis requires sufficient activation by the acid catalyst to overcome the energy barrier of the[1][1]-sigmatropic rearrangement. Insufficient acid strength or temperatures that are too low can cause the reaction to stall at the phenylhydrazone stage.

Solutions:

  • Increase Acid Strength or Concentration: If using a weak acid, a switch to a stronger acid like PPA or the addition of a co-catalyst might be necessary.

  • Elevate Reaction Temperature: The rearrangement is often thermally promoted. Gradually increasing the temperature while monitoring for product degradation can improve conversion.

  • Ensure Anhydrous Conditions: Water can hydrolyze the hydrazone and intermediates, hindering the reaction. Ensure all reagents and solvents are dry.

Problem 3: Formation of Regioisomeric Impurities

Symptoms:

  • Presence of a minor isomeric indole product in NMR and LC-MS analysis.

Root Cause: While 4-methylphenylhydrazine is a para-substituted hydrazine, which simplifies the regiochemical outcome, minor isomers can sometimes arise from unexpected rearrangements or impurities in the starting material. With unsymmetrical ketones, the formation of regioisomers is a more significant concern, influenced by the choice of acid catalyst and reaction temperature[2]. For cyclopentanone, this is less of an issue due to its symmetry. However, if using a substituted cyclopentanone, this becomes a critical consideration.

Solutions:

  • Starting Material Purity: Ensure the purity of the 4-methylphenylhydrazine to avoid side reactions from isomeric impurities.

  • Catalyst Screening: For substituted cyclopentanones, a screening of different acid catalysts can help to optimize the selectivity for the desired regioisomer. Weaker acids often favor the kinetic product, while stronger acids can lead to the thermodynamic product.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. Optimization may be required based on laboratory conditions and reagent purity.

Protocol 1: Two-Step Synthesis using Acetic Acid

Step 1: Formation of Cyclopentanone 4-methylphenylhydrazone

  • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the free hydrazine separates as an oil.

  • Extract the 4-methylphenylhydrazine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Dissolve the crude 4-methylphenylhydrazine in ethanol or acetic acid.

  • Add cyclopentanone (1.0 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 1-2 hours. The hydrazone may precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization

  • Place the dried cyclopentanone 4-methylphenylhydrazone (1.0 eq) in a round-bottom flask.

  • Add glacial acetic acid as the solvent and catalyst.

  • Heat the mixture to reflux (around 117 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: One-Pot Synthesis using Polyphosphoric Acid (PPA)

Caution: PPA is highly viscous and corrosive. Handle with care in a fume hood.

  • In a round-bottom flask equipped with a mechanical stirrer, heat polyphosphoric acid (PPA) to approximately 80-90 °C.

  • In a separate flask, mix 4-methylphenylhydrazine (1.0 eq) and cyclopentanone (1.0 eq).

  • Slowly add the mixture of reactants to the hot PPA with vigorous stirring.

  • Increase the temperature to 100-120 °C and stir for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) until the product precipitates.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflow Diagram:

Fischer_Indole_Synthesis cluster_reactants Starting Materials 4-Methylphenylhydrazine 4-Methylphenylhydrazine Hydrazone Cyclopentanone 4-methylphenylhydrazone 4-Methylphenylhydrazine->Hydrazone Cyclopentanone Cyclopentanone Cyclopentanone->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement + H⁺ Acid Acid Catalyst (e.g., Acetic Acid or PPA) Acid->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product 7-Methyl-1,2,3,4-tetrahydro- cyclopenta[b]indole Cyclization->Product - NH₃

Caption: General workflow of the Fischer indole synthesis.

References

Sources

purification of indole derivatives by extraction and crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with extraction and crystallization of this important class of heterocyclic compounds. Here, we address common problems in a practical question-and-answer format, grounded in chemical principles and supported by field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My crude indole derivative has a pink or brownish color. Is this normal, and will it be removed by purification?

A: Yes, this is a common observation. Pure indole is typically a white solid, but it is highly susceptible to air and light-induced oxidation and polymerization, which results in colored impurities.[1] A pinkish or brownish hue often indicates the presence of these degradation products. Standard purification techniques like extraction and crystallization are generally effective at removing these colored impurities, yielding a white or off-white crystalline product.

Q2: Can I use acid-base extraction to purify my indole derivative?

A: It depends on the structure of your specific derivative. The indole ring itself is not significantly basic; the lone pair on the nitrogen atom is part of the aromatic system.[2] In fact, strong acids can protonate indole at the C3 position, which can lead to unwanted side reactions or polymerization.[2][3]

However, if your indole derivative possesses a sufficiently basic functional group (e.g., an aminoalkyl side chain), you can perform an acid-base extraction. By treating the organic solution with an aqueous acid, the basic derivative will be protonated and move into the aqueous phase, separating it from neutral impurities.[4] Conversely, while the indole N-H is weakly acidic (pKa ≈ 17), it requires a very strong base for deprotonation, making extraction with common aqueous bases like NaOH generally ineffective for the parent indole ring.[5][6]

Q3: Column chromatography and crystallization both give me low recovery for my indole. Which is the better method?

A: Both methods have their trade-offs. Column chromatography can offer excellent separation of closely related impurities but can also lead to yield loss if the compound streaks on the column or is sensitive to the stationary phase (e.g., silica gel). Recrystallization is an excellent technique for achieving high purity, but yield can be compromised if the compound has some solubility in the cold solvent or if too much solvent is used.[7][8]

The "better" method depends on your specific goals. For achieving the highest possible purity, especially for a final product, crystallization is often preferred.[7] For separating a complex mixture of byproducts after a reaction, chromatography may be necessary first. Often, a combination is used: chromatography to isolate the crude product, followed by crystallization to achieve analytical purity.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental technique for the initial work-up and purification of reaction mixtures.[9] Success hinges on understanding the principles of solubility and acid-base chemistry.

Issue 1: An Emulsion Has Formed at the Interface

Q: I'm shaking my separatory funnel, and now the aqueous and organic layers won't separate. What should I do?

A: This is a common problem known as emulsion formation, where the two immiscible phases are suspended within each other as fine droplets.[10] It is often caused by vigorous shaking or the presence of surfactant-like impurities.

Causality: High-molecular-weight byproducts or certain starting materials can act as surfactants, stabilizing the emulsion. Vigorous shaking increases the surface area between the two phases to a point where they cannot easily coalesce.[10]

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the funnel. This is often sufficient to achieve extraction without causing an emulsion.[10]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion by forcing the separation of the two phases.[10][11]

  • Filtration: Pass the emulsified mixture through a plug of glass wool or Celite in a filter funnel. This can help to coalesce the droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion.[10]

Issue 2: Poor Recovery of the Indole Derivative in the Organic Layer

Q: After extracting my reaction mixture, a TLC analysis shows that a significant amount of my product is still in the aqueous layer. Why is this happening and how can I improve it?

A: This indicates that the partition coefficient—the ratio of the concentration of your compound in the organic phase to that in the aqueous phase—is not sufficiently high.

Causality: The choice of extraction solvent is critical. If the organic solvent is not a good solvent for your indole derivative, or if the polarity of your derivative is too high, it will not be efficiently extracted from the aqueous phase.[9] Additionally, unintended pH changes can ionize your compound, making it more water-soluble.

Solutions:

  • Change the Solvent: Switch to a more appropriate organic solvent. For moderately polar indole derivatives, ethyl acetate or dichloromethane are often good choices. For less polar derivatives, solvents like diethyl ether or toluene may be more effective.

  • Increase the Number of Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[4] A typical procedure involves three successive extractions.

  • Adjust the pH: If your indole derivative has acidic or basic functional groups, ensure the pH of the aqueous layer is adjusted to suppress their ionization. For a basic indole, make the aqueous layer basic (e.g., with NaHCO₃ or NaOH) to ensure it is in its neutral, more organic-soluble form. For an acidic indole, acidify the aqueous layer.[12]

  • Salting Out: As mentioned previously, adding brine to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.[11]

Workflow for Extraction Strategy

The following diagram outlines a decision-making process for selecting an appropriate extraction strategy based on the properties of your indole derivative.

ExtractionStrategy start Start: Crude Reaction Mixture check_substituents Does the indole have ionizable substituents? start->check_substituents is_basic Is there a basic group (e.g., -CH2NR2)? check_substituents->is_basic Yes neutral_extract Perform Neutral Extraction: 1. Extract with organic solvent (EtOAc, DCM). 2. Wash with brine. 3. Dry and concentrate. check_substituents->neutral_extract No is_acidic Is there an acidic group (e.g., -COOH)? is_basic->is_acidic No acid_extract Perform Acidic Extraction: 1. Dissolve in organic solvent. 2. Extract with aq. acid (e.g., 1M HCl). 3. Separate layers. Product is in aqueous layer. is_basic->acid_extract Yes is_acidic->neutral_extract No base_extract Perform Basic Extraction: 1. Dissolve in organic solvent. 2. Extract with aq. base (e.g., 1M NaOH). 3. Separate layers. Product is in aqueous layer. is_acidic->base_extract Yes recover_basic Recover Product: 1. Basify aqueous layer (e.g., with NaOH). 2. Re-extract into fresh organic solvent. 3. Dry and concentrate. acid_extract->recover_basic recover_acidic Recover Product: 1. Acidify aqueous layer (e.g., with HCl). 2. Re-extract into fresh organic solvent. 3. Dry and concentrate. base_extract->recover_acidic

Caption: Decision tree for selecting an LLE strategy.

Standard Protocol: Acid-Base Extraction of a Basic Indole Derivative

This protocol assumes the target compound is a basic indole derivative (e.g., containing an amine) and the impurities are neutral.

  • Quench Reaction: Cool the reaction mixture to room temperature and quench with water or a suitable aqueous solution.

  • Initial Dissolution: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate) to dissolve the organic components.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes.[4]

  • Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. The protonated, water-soluble indole salt is now in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer. Drain the aqueous layer into a clean flask.

  • Back-Extraction (Optional): To improve recovery, add a fresh portion of 1 M HCl to the organic layer, shake, and combine this second aqueous extract with the first. Discard the organic layer containing impurities.

  • Liberate the Free Base: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5 M NaOH) with swirling until the solution is basic (confirm with pH paper, pH > 10). The deprotonated indole derivative may precipitate or form an oil.

  • Final Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the basified aqueous solution in the separatory funnel. Shake to extract the neutral product back into the organic layer. Repeat this extraction two more times.

  • Wash and Dry: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.[10] Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate Product: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, purified indole derivative.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving high purity but can be fraught with challenges.[7] Success requires a delicate balance of solubility, temperature, and nucleation.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: When I cool my hot solution, my compound separates as an oil/liquid, not as solid crystals. What is happening?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[13] Because impurities are often more soluble in the liquid form of your compound than in the solvent, the oil traps impurities, defeating the purpose of crystallization.[14]

Causality:

  • High Solute Concentration: The solution is too supersaturated upon cooling.

  • Rapid Cooling: Cooling the solution too quickly doesn't give molecules enough time to orient into an ordered crystal lattice.[13]

  • Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of your compound.

  • Significant Impurities: Impurities can depress the melting point of your compound, making it more likely to oil out.

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation, then allow it to cool more slowly.[8]

  • Slow Down the Cooling Rate: This is the most critical factor. After heating, let the flask cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. Slow cooling favors the formation of well-ordered crystals.[15]

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature (e.g., in a salt-ice bath or a freezer) after it has slowly reached room temperature.[16]

  • Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, try altering the ratio to increase the solubility slightly at the cooling temperature.

Issue 2: No Crystals Form Upon Cooling

Q: My solution is cold, but nothing has crystallized out. What should I do?

A: This usually means the solution is not sufficiently supersaturated, or that nucleation (the initial formation of a crystal seed) has not occurred.[8]

Causality:

  • Too Much Solvent: This is the most common reason. The compound remains soluble even at low temperatures.[8][13]

  • Lack of Nucleation Sites: Sometimes a supersaturated solution can be stable if there are no sites for crystals to begin growing.

Troubleshooting Workflow for Failed Crystallization

Caption: A logical workflow for troubleshooting failed crystallization experiments.

Solutions (Methods to Induce Crystallization):

  • Scratching: Vigorously scratch the inside of the flask at the surface of the solution with a glass stirring rod.[17][18] The sound of scratching should be audible. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[16]

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the cold solution.[18][19] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If inducement techniques fail, you likely have too much solvent.[13] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

  • Try a Different Solvent: If all else fails, evaporate all the solvent and attempt the crystallization again with a different solvent or a mixed-solvent system. A good starting point for indole derivatives can be a mixed solvent system like methanol/water or ethanol/water.[20]

Issue 3: Poor Yield After Filtration

Q: I got beautiful crystals, but my final mass is very low. Where did my compound go?

A: A low recovery suggests that a significant amount of your product was lost during the process.

Causality:

  • Excessive Solvent: As discussed, using too much solvent will leave a large amount of the compound dissolved in the mother liquor (the leftover filtrate).[13]

  • Premature Crystallization: Crystals forming in the filter funnel during hot filtration can lead to loss.[14]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will re-dissolve the product.

  • Incomplete Transfer: Physical loss of solid during transfers.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding solvent dropwise near the boiling point is a good technique.[21]

  • Check the Mother Liquor: If you still have the filtrate, you can test for dissolved product by spotting a small amount on a watch glass. If a large amount of solid residue remains after the solvent evaporates, significant product was lost. You can try to recover this by concentrating the mother liquor and cooling it to obtain a second crop of crystals (which may be less pure).

  • Use Pre-heated Funnels: When performing a hot filtration to remove insoluble impurities, pre-heat your filter funnel to prevent the product from crystallizing prematurely.[14]

  • Wash Crystals Correctly: Always wash your collected crystals with a small amount of ice-cold crystallization solvent. The cold temperature minimizes the solubility of your product, thus preventing significant loss during the wash.[21]

Data Summary: Solvent Selection for Crystallization

The choice of solvent is the most critical parameter in crystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent SystemTypeCommon Use Case for Indole DerivativesKey Considerations
Ethanol or Methanol Single SolventGood for many indole derivatives with moderate polarity.Flammable. Methanol is toxic. Ensure slow cooling.
Toluene Single SolventGood for less polar indoles.High boiling point can increase the risk of oiling out.
Hexanes / Heptane Single SolventOften used as an "anti-solvent" in mixed systems. Poor solvent for most indoles alone.Good for washing final crystals to remove non-polar impurities.
Methanol / Water Mixed SolventA very common and effective system. Indole is dissolved in hot methanol, and water is added dropwise until cloudy (the cloud point), then a drop more of methanol is added to clarify before cooling.[20]The ratio needs to be carefully optimized for each compound.
Ethanol / Hexane Mixed SolventUseful for compounds that are too soluble in pure ethanol.Add hexane as the anti-solvent to the hot ethanol solution.

References

  • Brainly. (2023).
  • Study.com. Give three (3)
  • Benchchem.
  • Chemistry LibreTexts. (2025). 3.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • Chemistry LibreTexts. (2022). 3.
  • University of Bath. (2006).
  • University of York.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2014).
  • Millersville University.
  • K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid-Liquid Extraction.
  • Element Lab Solutions.
  • University of California, Irvine.
  • Reddit. (2014).
  • ResearchGate. (2015).
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • S. S. K. Reddy et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 599–604.
  • ResearchGate. (2017). What do common indole impurities look like?.
  • MDPI. (2022).
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • Wikipedia. Indole.
  • YouTube. (2020). Indole: Introduction Acid/Base Reactions.

Sources

preventing byproduct formation in cyclopenta[b]indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyclopenta[b]indole synthesis. This hub is designed to provide in-depth, practical guidance to overcome common synthetic challenges, with a focus on preventing the formation of unwanted byproducts. Drawing from established literature and field experience, this guide explains the causality behind experimental outcomes and provides robust, actionable protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench. Each entry details the potential causes of the issue and provides step-by-step instructions to diagnose and resolve it.

Q1: My reaction yield is low, and I'm isolating a significant amount of a high-molecular-weight byproduct. Could this be a dimer?

Answer: Yes, intermolecular dimerization is a frequent side reaction, especially in transition metal-catalyzed intramolecular cyclizations. This occurs when two molecules of your starting material react with each other before the desired intramolecular ring-closing can take place.

Root Causes & Mechanistic Insight:

  • High Concentration: At higher concentrations, the probability of intermolecular collisions increases, favoring dimerization over the intramolecular pathway.

  • Catalyst Reactivity: A highly active or poorly ligated catalyst can readily activate a second molecule of starting material before the first has had a chance to cyclize.

  • Slow Intramolecular Step: If the intramolecular cyclization step is kinetically slow (e.g., due to steric hindrance or electronic effects), the activated intermediate has a longer lifetime, increasing the opportunity for it to react with another starting material molecule.

Troubleshooting Protocol:

  • Reduce Concentration: The most straightforward approach is to run the reaction under more dilute conditions. This physically separates the starting material molecules, reducing the rate of the bimolecular dimerization reaction.

  • Optimize Addition Rate: Instead of adding the starting material all at once, use a syringe pump to introduce it slowly into the reaction mixture containing the catalyst over several hours. This technique, known as "slow addition," keeps the instantaneous concentration of the reactant low, strongly favoring the intramolecular pathway.[1]

  • Lower the Temperature: Reducing the reaction temperature can sometimes slow the rate of dimerization more than the desired cyclization. Try running the initial addition at 0 °C before slowly warming to the optimal reaction temperature.[1]

  • Modify the Catalyst System: In palladium-catalyzed reactions, the choice of ligand is critical. Bulky phosphine ligands can sterically hinder the approach of a second substrate molecule to the metal center, thus suppressing dimerization. Consider screening ligands like XPhos or adding a phosphine ligand to your existing system.[2][3]

Q2: My Fischer indole synthesis is failing or giving very low yields. What are the common failure points?

Answer: The Fischer indole synthesis, while classic, is sensitive to several factors, particularly the electronic nature of the substrates and the choice of acid catalyst.[4][5] Failure often results from the N-N bond of the key ene-hydrazine intermediate cleaving before the desired[6][6]-sigmatropic rearrangement can occur.

Root Causes & Mechanistic Insight:

  • Substituent Effects: Strong electron-donating groups on the arylhydrazine or the ketone/aldehyde can over-stabilize the intermediate, favoring heterolytic N-N bond cleavage.[4][7] This is a known reason for the difficulty in synthesizing 3-aminoindoles via the Fischer method.[7]

  • Inappropriate Acid Catalyst: The acid catalyst's role is to promote the formation of the ene-hydrazine and facilitate the key rearrangement. However, if the acid is too strong or the temperature too high, it can accelerate decomposition pathways.[4][5] Conversely, if it's too weak, the reaction may not proceed at all.

  • Steric Hindrance: Bulky groups on either reactant can sterically impede the formation of the cyclic intermediate required for the final ammonia elimination step.[4]

Troubleshooting Workflow:

G start Low Yield in Fischer Indole Synthesis substituents Are there strong e--donating groups on the arylhydrazine? start->substituents acid Screen Acid Catalysts substituents->acid Yes temp Optimize Temperature substituents->temp No lewis_acid Switch to Lewis Acid (e.g., ZnCl2) Often improves yields for challenging substrates. acid->lewis_acid ppa Try Polyphosphoric Acid (PPA) Effective for many systems. acid->ppa lower_temp Run at lower temperature for longer time. temp->lower_temp

Caption: Troubleshooting decision tree for Fischer indole synthesis.

Recommended Actions:

  • Catalyst Screening: The choice of acid is often empirical.[4] Systematically screen both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a highly effective medium for this reaction.[8]

  • Temperature Optimization: If decomposition is suspected, lower the reaction temperature. Sometimes, running the reaction for a longer period at a lower temperature can favor the desired product over degradation pathways.

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can catalyze side reactions.[4]

Frequently Asked Questions (FAQs)

This section covers broader, preventative questions to help you design more robust synthetic routes from the outset.

Q3: How does the choice of metal catalyst (e.g., Pd, Au, Cu) influence byproduct formation in cyclopenta[b]indole synthesis?

Answer: The choice of metal is fundamental, as it dictates the reaction mechanism and, consequently, the potential side reactions. Each metal has a different affinity for activating specific functional groups.

Metal CatalystCommon Mechanistic PathwayTypical Byproducts/Side ReactionsPrevention Strategy
Palladium (Pd) Heck coupling, C-H activation, Alder-ene reactions, π-allyl formation.[9][10]Dimerization of starting materials, β-hydride elimination leading to olefinic byproducts, incomplete cyclization.Use of bulky, electron-rich phosphine ligands; slow addition of substrate; control of temperature.[2]
Gold (Au) π-acid activation of alkynes/allenes, Nazarov cyclization,[6]-sigmatropic rearrangements.[11][9][12]Protodeauration (loss of catalyst from an intermediate), formation of furan derivatives from competing cyclization pathways.[12]Careful selection of N-protecting groups; optimization of solvent and temperature to favor the desired cyclization mode.
Copper (Cu) Asymmetric Nazarov cyclization, activation of β-keto esters.[11][9]Racemization if chiral ligands are not optimal, side reactions related to the β-dicarbonyl moiety.Screening of chiral ligands (e.g., BOX ligands) and precise control of reaction conditions.
Iron (Fe) / Bismuth (Bi) Lewis acid-mediated Nazarov cyclization, multicomponent condensations.[11][12]Formation of spirocyclic compounds or trimolecular adducts instead of the desired tricyclic product.[12]Stoichiometric control of reagents, particularly in multicomponent reactions; use of N-substituted indoles can favor the desired cyclopenta[b]indole.
Q4: My reaction involves a Nazarov cyclization step. What are the key parameters to control for a clean conversion?

Answer: The Nazarov cyclization, a 4π-electrocyclization of a pentadienyl cation, is a powerful tool for forming the cyclopentene ring.[11][9] However, its success hinges on efficiently generating the key cationic intermediate and controlling its subsequent reaction pathway.

Key Control Points & Mechanistic Rationale:

G cluster_0 Nazarov Cyclization Control cluster_1 Potential Byproducts A Precursor (e.g., divinyl ketone, enynyl acetate) B Pentadienyl Cation (Key Intermediate) A->B Catalyst (Au(I), FeBr3, etc.) G Isomerization of Double Bonds A->G Side Reaction C 4π-Electrocyclization (Ring Closing) B->C Conrotatory Motion F Polymerization/ Decomposition B->F Uncontrolled Cation D Cation Quenching / Rearomatization C->D E Desired Cyclopenta[b]indole D->E

Caption: Key stages and potential failure points in a Nazarov cyclization.

  • Catalyst Choice: The catalyst's primary role is to generate the pentadienyl cation.

    • Gold(I) catalysts are excellent for this, often used in tandem reactions where they first catalyze a rearrangement (e.g., a[6][6]-sigmatropic shift) to form the Nazarov precursor in situ.[11][12]

    • Iron(III) salts (e.g., FeBr₃) are inexpensive and effective Lewis acids for promoting the cyclization of prepared 1,4-pentadien-3-ols under mild conditions.[11]

  • Solvent and Temperature: These parameters influence the stability of the cationic intermediate. Non-coordinating, non-polar solvents are often preferred to prevent capture of the cation. Temperature must be carefully optimized to provide enough energy for the cyclization without promoting decomposition.

  • Substrate Design: The electronics of the pentadienyl system dictate the direction and ease of the cyclization. Electron-donating groups can stabilize the cation, but may also lead to side reactions if not positioned correctly to facilitate the desired ring closure.

Validated Protocol Example: Pd-Catalyzed Alder-Ene Reaction

This protocol describes a robust, acid-free synthesis of a cyclopenta[b]indole via a Trost-Oppolzer type Alder-ene reaction, which is a variation of an iso-Nazarov-type cyclization.[11][9] This method is noted for its good yields and avoidance of harsh acidic conditions that can cause degradation.

Reaction: Synthesis of cyclopenta[b]indole from a 2,4-pentadienyl acetate precursor.

Materials:

  • Allyl acetate precursor (1 equivalent)

  • Palladium(II) chloride (PdCl₂) (5 mol%)

  • Anhydrous Acetonitrile (MeCN) as solvent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the allyl acetate precursor.

  • Add anhydrous acetonitrile to dissolve the substrate (concentration typically 0.1 M).

  • Add PdCl₂ (5 mol%) to the solution.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopenta[b]indole.[11][9]

References

  • Gandhi, S., & Baire, B. (2019). Unusual Formation of Cyclopenta[b]indoles from 3-Indolylmethanols and Alkynes. The Journal of Organic Chemistry, 84(7), 3904–3918. [Link]

  • Reddy, G. S., & Sastry, G. N. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Advances, 8(33), 18576–18588. [Link]

  • Reddy, G. S., & Sastry, G. N. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. Semantic Scholar. [Link]

  • Kundu, D. S., Schmidt, M. A., & Houk, K. N. (2013). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 135(29), 10878–10885. [Link]

  • Couto, I., et al. (2019). Synthetic approaches towards cyclopenta[b]indole scaffold. ResearchGate. [Link]

  • Singh, M., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 27(19), 6679. [Link]

  • Reddy, G. S., & Sastry, G. N. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[ B] indoles. RSC Advances. [Link]

  • Reddy, G. S., & Sastry, G. N. (2018). Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles. RSC Publishing. [Link]

  • Gholap, A. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2314–2323. [Link]

  • Reddit User Discussion. (2021). Problems with Fischer indole synthesis. Reddit. [Link]

  • Reddy, R. P., et al. (2014). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. The Journal of Organic Chemistry, 79(15), 7143–7151. [Link]

  • Bakulina, O., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3749. [Link]

  • Webb, J. R., & Sigman, M. S. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5859–5863. [Link]

  • Various Authors. (n.d.). Synthetic manipulation of cyclopenta[b]indolone 4 ab. ResearchGate. [Link]

  • Kundu, D. S., Schmidt, M. A., & Houk, K. N. (2013). Why Do Some Fischer Indolizations Fail?. ResearchGate. [Link]

  • Reddy, R. P., et al. (2014). Indium(III)-Catalyzed Synthesis of Pyrroles and Benzo[g]indoles by Intramolecular Cyclization of Homopropargyl Azides. ACS Publications. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus. Chemical Society Reviews, 36(7), 1173–1193. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090–1101. [Link]

  • Liu, Y., et al. (2021). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 19(28), 6241–6246. [Link]

  • Ragaini, F., et al. (2019). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Catalysts, 9(11), 949. [Link]

  • Reddy, M. S., et al. (2013). A facile access to substituted indoles utilizing palladium catalyzed annulation under microwave enhanced conditions. Tetrahedron Letters, 54(39), 5126–5129. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. [1][2]Despite its prevalence, the synthesis of indole derivatives is often fraught with challenges, leading to low yields, unexpected side products, and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during indole synthesis. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting the most common synthetic hurdles.

Section 1: General Troubleshooting & Foundational Principles

Before delving into specific reaction-based issues, it's crucial to address the foundational aspects of any chemical synthesis. Often, the root cause of a failed reaction lies in the basics.

Q1: My indole synthesis is resulting in a low yield or failing completely. What are the first things I should check?

A1: Low yields in indole synthesis can be attributed to several factors, often related to reaction setup and reagents. [3]Before suspecting complex mechanistic issues, always verify the following:

  • Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compounds can introduce unwanted side reactions. [3][4]It is highly recommended to use freshly purified or distilled reagents, especially for sensitive reactions. For instance, phenylhydrazine can oxidize over time, so using the more stable hydrochloride salt can be beneficial. [4]* Reaction Conditions: Suboptimal conditions are a frequent cause of low yields. [3]Key parameters to scrutinize include:

    • Temperature: Many indole syntheses are temperature-sensitive. For example, the Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to degradation. [3][5] * Acid/Base Strength and Concentration: The choice and concentration of catalysts are critical. The Fischer indole synthesis, for instance, is highly dependent on the acid catalyst used. [3][6] * Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. [4]* Inert Atmosphere: If your reaction involves air- or moisture-sensitive reagents or intermediates, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely causes?

A2: The formation of multiple products can stem from several issues:

  • Lack of Regioselectivity: In syntheses like the Fischer indole synthesis using unsymmetrical ketones, two different enamine intermediates can form, leading to a mixture of isomeric indole products. [5]The acidity of the medium can influence the direction of indolization. [4]* Side Reactions: Depending on the specific synthesis, various side reactions can occur. For example, in the Fischer indole synthesis, electron-donating groups can lead to N-N bond cleavage instead of the desired cyclization. [3][7]* Degradation: Harsh reaction conditions, such as high temperatures or strong acids, can cause the degradation of both starting materials and the desired product, leading to a complex reaction mixture. [5]

Section 2: Troubleshooting Specific Indole Syntheses

This section addresses common problems associated with widely used methods for indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. [3][6] Q3: My Fischer indole synthesis is failing. What are the most common reasons?

A3: Several factors can lead to the failure of a Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting cleavage as a side reaction over the desired cyclization. [3][7]This is a known challenge in the synthesis of 3-aminoindoles. [3][7]* Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction. [3][4]* Inappropriate Acid Catalyst: The choice of acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) is crucial and often requires empirical optimization. [3][8] Troubleshooting Workflow for Fischer Indole Synthesis

Caption: Decision-making workflow for troubleshooting the Fischer indole synthesis.

Bischler-Moehlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of aniline to form a 2-arylindole. [5][9]It is notorious for often requiring harsh conditions. [5][9] Q4: I am getting very low yields and a complex mixture of byproducts with my Bischler-Moehlau synthesis. How can I improve this?

A4: The primary challenge with the Bischler-Moehlau synthesis is the traditionally harsh reaction conditions (high temperatures and strong acids) which can lead to degradation and side reactions. [5][9]

  • Milder Reaction Conditions: Recent advancements have focused on developing milder protocols. The use of microwave irradiation has been shown to improve yields and reduce reaction times. [5][9]* Alternative Solvents: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to be effective promoters for this reaction, leading to better outcomes. [5]* Catalyst Choice: The use of lithium bromide as a catalyst has also been reported as a milder alternative. [9] Table 1: Comparison of Bischler-Moehlau Reaction Conditions

ConditionTraditional MethodModern Microwave-Assisted Method
Temperature High (often >150°C)Typically 100-140°C
Reaction Time Several hours to daysMinutes to a few hours
Catalyst Strong acids (e.g., HBr)Often milder catalysts or promoters
Yields Often low and variableGenerally improved
Byproducts Significant formationReduced byproduct formation
Palladium-Catalyzed Indole Syntheses

Modern synthetic methods often employ palladium catalysts for C-C and C-N bond formation to construct the indole ring, such as in the Buchwald-Hartwig amination. [10][11] Q5: My palladium-catalyzed indole synthesis is not working. What are potential issues with the catalyst?

A5: Catalyst deactivation is a common problem in palladium-catalyzed reactions. [12]

  • Formation of Palladium Black: The appearance of a black precipitate indicates catalyst decomposition. This can be caused by impurities, high temperatures, or certain solvents like DMF. [12] * Solution: Switch to a less coordinating solvent such as toluene or dioxane. [12]Ensure all reagents and solvents are rigorously purified and dried.

  • Ligand Degradation: The phosphine ligands that stabilize the palladium center can degrade or dissociate.

    • Solution: Employ more robust ligands, such as bulky, electron-rich biarylphosphines (e.g., X-Phos) or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium. [12]* Interaction with Indole N-H: The acidic proton of the indole nitrogen can interfere with the catalyst. [12] * Solution: Protecting the indole nitrogen with a suitable group like Boc or tosyl can prevent this interaction. [3][12] Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L2 Ar-Pd(II)(NHR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR')L2 Amine Coordination & Deprotonation (HNR'2, Base) Ar-Pd(II)(NHR')L2->Pd(0)L2 Reductive Elimination Ar-NR'2 Ar-NR'2 Ar-Pd(II)(NHR')L2->Ar-NR'2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Section 3: Protecting Group Strategies and Purification

Q6: When should I use a protecting group for the indole nitrogen, and which one should I choose?

A6: The use of a protecting group for the indole nitrogen is advisable when the N-H proton could interfere with the reaction, such as in reactions involving strong bases or organometallic reagents. [3]Common protecting groups for the indole nitrogen include:

  • Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions. It is a good choice for providing stability against bases. [3]* Tosyl (Ts): A robust protecting group, stable to a wide range of conditions, but requires harsher conditions for removal. [3]* SEM (2-(Trimethylsilyl)ethoxymethyl): Removed under fluoride-mediated conditions, offering orthogonal deprotection possibilities. [3] The choice of protecting group should be guided by the overall synthetic strategy, ensuring its stability during subsequent reaction steps and its selective removal without affecting other functional groups. [13] Q7: I am having difficulty purifying my crude indole derivative. What are some effective strategies?

A7: The purification of indole derivatives can be challenging due to the presence of structurally similar impurities. [3]

  • Column Chromatography: This is the most common method. The choice of the solvent system is critical for achieving good separation. Aprotic solvents or gradient elution can be beneficial. [3]Sometimes, using a different stationary phase, like reverse-phase silica (C18), can provide the necessary selectivity. [14]* Recrystallization: This can be a highly effective technique for obtaining high-purity crystalline indoles, although it may lead to lower recovery. [3]A mixed solvent system, such as methanol and water, has been found to be effective for crystallizing crude indole. [3][15]* Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, an aqueous wash can remove residual acid or base catalysts. A combination of extraction and crystallization can be a powerful purification strategy. [16]

Section 4: Scale-Up and Process Development Considerations

Q8: I have a successful small-scale synthesis of an indole derivative, but it's failing on a larger scale. What should I consider?

A8: Scaling up a reaction is not always straightforward and can present new challenges.

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale due to reduced surface-area-to-volume ratio, leading to poor heat dissipation and potential side reactions or degradation. Ensure adequate cooling and monitoring of the internal reaction temperature.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and lower yields. Use appropriate stirring mechanisms for the scale of the reaction.

  • Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. A slow, controlled addition may be necessary to manage exotherms and maintain optimal reaction conditions. [4]* Work-up and Purification: Procedures that are simple in the lab, like extractions and chromatography, can be more complex and time-consuming on a larger scale. It may be necessary to develop alternative purification methods like crystallization or distillation. [17]

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • "common side reactions in indole-pyrrole synthesis". Benchchem.
  • Mechanistic insights into the stereocontrolled synthesis of hexahydropyrrolo[2,3-b]indoles by electrophilic activation of tryptophan deriv
  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Recent advances in the synthesis of indoles and their applic
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Royal Society of Chemistry.
  • Problems with Fischer indole synthesis. Reddit.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry.
  • Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles.
  • Fischer indole synthesis. Wikipedia.
  • Automated and Accelerated Synthesis of Indole Deriv
  • Technical Support Center: Sonogashira Coupling Reactions with Indole Substr
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • Why Do Some Fischer Indoliz
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis.
  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development.
  • Bischler-Möhlau indole synthesis. Semantic Scholar.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a.
  • Process of preparing purified aqueous indole solution.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • A New Protecting-Group Strategy for Indoles.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.
  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.
  • Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evalu
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • Sustainable multicomponent indole synthesis with broad scope. Royal Society of Chemistry.
  • Crystallization purification of indole.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Protecting Groups.
  • Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Buchwald-Hartwig Amin
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.

Sources

Validation & Comparative

Validating the Biological Potential of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural and synthetic molecules with profound biological significance.[1][2][3] This guide delves into the validation of the biological activity of a specific indole derivative, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. Due to the limited direct experimental data on this particular methylated variant, this document provides a comparative analysis based on the well-documented activities of its parent scaffold, 1,2,3,4-tetrahydrocyclopenta[b]indole, and structurally related indole and carbazole derivatives. This approach allows for the formulation of a robust hypothesis regarding its potential therapeutic applications and outlines the experimental pathways for its validation.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and actionable experimental protocols to explore the anticancer, neuroprotective, and antimicrobial potential of this compound.

The Therapeutic Promise of the Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, celebrated for its ability to mimic peptide structures and engage in reversible binding with a multitude of protein targets.[2] This versatility has led to the development of a wide array of indole-based compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The tetrahydrocyclopenta[b]indole core, in particular, has been identified as a promising framework for developing novel therapeutic agents.

Comparative Analysis of Biological Activities

To build a strong case for the biological potential of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, we will compare the known activities of structurally similar compounds. The addition of a methyl group at the 7-position can influence the compound's lipophilicity, metabolic stability, and interaction with target proteins, potentially enhancing its biological profile compared to the unsubstituted parent compound.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[1] Numerous indole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.

Comparative Anticancer Activity Data:

Compound/Derivative ClassCancer Cell Line(s)IC50 Value(s)Reference(s)
Indolyl-1,2,4-triazole (7i)PaCa2 (Pancreatic)0.8 µM[4]
Indolyl-1,2,4-triazole (7n)MCF7 (Breast)1.6 µM[4]
Indole-based Bcl-2 Inhibitor (U2)MCF-7 (Breast)Sub-micromolar[5]
Indole-based Bcl-2 Inhibitor (U3)MCF-7 (Breast)Sub-micromolar[5]
Indole derivative (10b)A549 (Lung), K562 (Leukemia)12.0 nM, 10 nM[6]
6,7-annulated-4-substituted indolesL1210 (Leukemia)0.5–4.0 μM[2]
Aziridinylcyclopent[b]indoloquinonesVariousCytotoxic[7]

The data strongly suggests that the indole nucleus is a potent cytotoxic agent. The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization, cell cycle arrest, and induction of apoptosis.[8] The cyclopenta[b]indole core, in particular, has been investigated for its potential as a DNA-directed reductive alkylating agent, demonstrating selectivity for certain cancer types.[7]

Proposed Anticancer Mechanism of Action:

anticancer_pathway Indole_Derivative 7-Methyl-1,2,3,4- tetrahydrocyclopenta[b]indole Tubulin Tubulin Polymerization Indole_Derivative->Tubulin Inhibition Bcl2 Bcl-2 Inhibition Indole_Derivative->Bcl2 Inhibition DNA_Alkylation DNA Alkylation Indole_Derivative->DNA_Alkylation Induction Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Bcl2->Apoptosis DNA_Alkylation->Apoptosis

Caption: Putative anticancer signaling pathways for indole derivatives.

Neuroprotective Activity

Indole and β-carboline alkaloids have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[9] The mechanisms underlying this protection often involve the modulation of oxidative stress and inhibition of monoamine oxidase (MAO).

Comparative Neuroprotective Activity Data:

Compound/Derivative ClassModel SystemObserved EffectReference(s)
Indole AlkaloidsParkinson's Disease ModelsOxidative stress reduction, MAO inhibition[9]
Monoterpenoid Indole AlkaloidsSH-SY5Y cells (6-hydroxydopamine induced)Neuroprotection (EC50: 0.72 ± 0.06 to 17.89 ± 0.16 μM)[10]
Nauclediol (Monoterpenoid Indole Alkaloid)Cholinesterase inhibition assayIC50: 15.429 µM (AChE), 8.756 µM (BChE)[11]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (structurally related)Cultured rat mesencephalic neuronsNeuroprotection against various neurotoxins[12]
Indole-phenolic compoundsSH-SY5Y cells (H2O2 and Aβ(25–35) induced)Antioxidant, cytoprotective, Aβ disaggregation[13]

The parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has been reported to have antidepressant effects, potentially through the blockade of α2-adrenergic and cholinergic receptors and inhibition of amine synthesis.[14] This provides a strong rationale for investigating the neuroprotective potential of its 7-methyl derivative.

Proposed Neuroprotective Mechanism of Action:

neuroprotective_pathway Indole_Derivative 7-Methyl-1,2,3,4- tetrahydrocyclopenta[b]indole Oxidative_Stress Oxidative Stress (ROS Production) Indole_Derivative->Oxidative_Stress Reduction MAO_Activity Monoamine Oxidase (MAO) Activity Indole_Derivative->MAO_Activity Inhibition Antioxidant_Response Antioxidant Response Indole_Derivative->Antioxidant_Response Induction Neuronal_Damage Neuronal Damage & Apoptosis Oxidative_Stress->Neuronal_Damage MAO_Activity->Oxidative_Stress Neuroprotection Neuroprotection Antioxidant_Response->Oxidative_Stress

Caption: Hypothesized neuroprotective mechanisms of indole derivatives.

Antimicrobial Activity

Carbazole and indole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[15][16][17] The fused heterocyclic system is a key feature contributing to this activity.

Comparative Antimicrobial Activity Data:

Compound/Derivative ClassMicrobial Strain(s)MIC Value(s)Reference(s)
Carbazole derivativesP. aeruginosa9.37 µg/mL[15]
Carbazole derivativesVarious bacteria and fungi0.5–16 µg/ml[18]
Indole-1,2,4-triazole conjugatesCandida tropicalis2 µg/mL[19]
Indole-1,2,4-triazole conjugate (3d)MRSAMore effective than ciprofloxacin[20]
Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indolesVarious bacteria3.75 to 60 µ g/disc [21]
5-iodoindole, 3-methylindoleExtensively drug-resistant A. baumannii64 µg/mL[22]

The broad-spectrum activity of these related compounds suggests that 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Experimental Protocols for Biological Validation

To empirically validate the hypothesized biological activities of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, the following standardized in vitro assays are recommended.

Anticancer Activity: MTT Proliferation Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow:

mtt_assay_workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at 570 nm using a microplate reader Solubilize->Measure Analyze Calculate IC50 value Measure->Analyze

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Activity: SH-SY5Y Neuroblastoma Cell Assay

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection.

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium until they reach 70-80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a known neurotoxin such as 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H2O2), or amyloid-beta peptide (Aβ).[10][13]

  • Incubation: Incubate the cells for an appropriate duration (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using the MTT assay as described above or other methods like LDH release assay.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The structural similarity of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole to a variety of biologically active indole and carbazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented in this guide suggests that this compound is likely to exhibit anticancer, neuroprotective, and antimicrobial properties. The provided experimental protocols offer a clear roadmap for the systematic validation of these activities.

Future research should focus on a comprehensive in vitro screening of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole against a diverse panel of cancer cell lines, pathogenic microbes, and in models of neurodegeneration. Positive hits from these screens will warrant further investigation into the specific mechanisms of action, followed by in vivo efficacy and safety studies. The exploration of this and other novel indole derivatives holds significant promise for the discovery of next-generation therapeutics.

References

A comprehensive list of references will be provided upon request.

Sources

A Comparative Analysis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and Its Analogs in Oncology and Virology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1][2] This guide provides a comparative study of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and its analogs, focusing on their synthesis, anticancer, and antiviral properties. By examining the structure-activity relationships (SAR) and mechanisms of action, we aim to provide valuable insights for the rational design of novel therapeutic agents.

The Significance of the Tetrahydrocyclopenta[b]indole Scaffold

The fusion of a cyclopentane ring to the indole core to form the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold creates a rigid, three-dimensional structure that can be strategically modified to optimize interactions with specific biological targets. This scaffold has demonstrated notable potential in the development of both anticancer and antiviral agents.[3][4] The introduction of a methyl group at the 7-position, as in our parent compound of interest, can significantly influence the electronic and steric properties of the molecule, potentially enhancing its biological activity and selectivity.

Synthesis Strategies: The Fischer Indole Synthesis

A classic and versatile method for the synthesis of the tetrahydrocyclopenta[b]indole core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with a ketone, in this case, cyclopentanone, to form the indole ring system.

Representative Synthetic Protocol:

A general procedure for the synthesis of 7-substituted-1,2,3,4-tetrahydrocyclopenta[b]indoles involves the reaction of the appropriately substituted phenylhydrazine hydrochloride with cyclopentanone in a suitable solvent, such as ethanol, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is typically heated to reflux to drive the cyclization.

Comparative Biological Evaluation

The therapeutic potential of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and its analogs lies in their ability to inhibit cancer cell proliferation and viral replication. This section compares the biological activities of the parent compound with its analogs, drawing on available experimental data.

Anticancer Activity

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression.[4][5] The cytotoxic activity of these compounds is typically evaluated using in vitro cell-based assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Comparative Anticancer Activity of Tetrahydrocyclopenta[b]indole Analogs

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
Analog 1 UnsubstitutedHepG2 (Liver)13.21 ± 0.30[5]
Analog 2 UnsubstitutedA549 (Lung)0.48 ± 0.15[5]
Analog 3 2,5-disubstitutedHeLa (Cervical)Potent Activity[5]
Analog 4 2,5-disubstitutedMCF-7 (Breast)Potent Activity[5]

The data suggests that substitutions on the indole scaffold can significantly impact anticancer potency and selectivity. For instance, specific disubstitution patterns have been shown to yield high efficacy against various cancer cell lines.[5] The mechanism of action for some of these analogs involves the induction of apoptosis by inhibiting the phosphorylation of RNA polymerase II.[5]

Antiviral Activity

The tetrahydrocyclopenta[b]indole scaffold has also shown promise as a source of antiviral agents. One notable example is its activity against the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[3]

Table 2: Comparative Antiviral Activity of Tetrahydrocyclopenta[b]indole Analogs

CompoundSubstitutionViral TargetIC50 (nM)Reference
Analog 5 UnsubstitutedHCV NS5B Polymerase550[3]

The 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold was found to be more potent than the corresponding 2,3,4,9-tetrahydro-1H-carbazole against the HCV NS5B enzyme, highlighting the importance of the five-membered ring in this context.[3] The mechanism of antiviral action for many indole derivatives involves inhibiting viral entry, fusion, or key viral enzymes like reverse transcriptase, integrase, and protease.[1][3]

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and its analogs is intricately linked to their chemical structure. Key SAR observations from the broader class of indole derivatives can provide guidance for the design of more potent and selective compounds:

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring of the indole nucleus can dramatically influence biological activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its binding to target proteins.

  • Substitution on the Indole Nitrogen: N-alkylation or N-arylation can impact the lipophilicity and steric bulk of the compound, which in turn can affect cell permeability and target engagement.

  • Modifications of the Cyclopentane Ring: Alterations to the cyclopentane ring, such as the introduction of functional groups, can provide additional points of interaction with the target protein, potentially leading to increased potency and selectivity.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed protocols for key experimental procedures are provided below.

Synthesis of 7-Substituted-1,2,3,4-tetrahydrocyclopenta[b]indoles (General Procedure)

Synthesis Phenylhydrazine Substituted Phenylhydrazine Hydrochloride Reaction Reflux Phenylhydrazine->Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Reaction Solvent Ethanol Solvent->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Product 7-Substituted-1,2,3,4-tetrahydrocyclopenta[b]indole Reaction->Product MTT_Assay cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A Seed host cells in 6-well plates B Incubate until a confluent monolayer is formed A->B C Pre-incubate virus with serial dilutions of test compounds D Infect cell monolayers with the virus-compound mixture C->D E Incubate for 1-2 hours for viral adsorption D->E F Remove inoculum and overlay with medium containing the compound and agarose E->F G Incubate for several days until plaques are visible F->G H Fix and stain the cells G->H I Count the number of plaques H->I J Calculate the EC50 value I->J

Sources

A Comparative Guide to 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and Other Biologically Active Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic potential. This guide provides a comparative analysis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, a member of the fused cyclopenta[b]indole family, against other prominent classes of indole derivatives. While specific experimental data for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is limited in publicly accessible literature, this guide will leverage available information on the broader tetrahydrocyclopenta[b]indole class and contrast it with well-characterized indole derivatives exhibiting anticancer, neuroprotective, and anti-inflammatory activities. By examining structure-activity relationships, mechanisms of action, and experimental data from comparator compounds, we aim to provide a valuable resource for researchers interested in the therapeutic potential of this and related indole structures.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent motif in a multitude of biologically active molecules. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor, along with various positions on the ring being amenable to substitution, contribute to its versatility in interacting with diverse biological targets. This has led to the development of numerous indole-containing drugs with applications across a wide spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: A Profile

Structure:

dot digraph "7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""];

A Comparative Guide to Confirming the Structure of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a core structural motif in a variety of biologically active compounds, making its derivatives, such as 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, of significant interest in medicinal chemistry and drug discovery. Unambiguous structural confirmation of these synthesized molecules is a critical step in the research and development pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological data. This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of these derivatives, offering insights into the causality behind experimental choices and providing supporting data and protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

For definitive and unequivocal structural determination, single-crystal X-ray crystallography remains the gold standard. This technique provides a precise three-dimensional map of the electron density within a crystal, revealing not only the connectivity of atoms but also detailed information about bond lengths, bond angles, and absolute stereochemistry.

The crystal structure of a related compound, 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, confirms the geometry of the fused ring system. In this structure, the hydrogenated five-membered ring adopts a shallow envelope conformation. The overall fused ring system is nearly planar. This data provides a foundational understanding of the core structure's conformation.

Causality of Choice: X-ray crystallography is the method of choice when absolute certainty of the molecular structure is required, for example, for a lead candidate in a drug development program or for publication in a high-impact journal. It is the only technique that can provide a direct visualization of the molecule's three-dimensional arrangement in the solid state.

The Workhorse of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and versatile tool for the routine structural analysis of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, providing a detailed picture of the molecule's connectivity and chemical environment.

While a complete, publicly available assigned NMR spectrum for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is not readily found, the expected signals can be predicted based on the analysis of the unsubstituted 1,2,3,4-tetrahydrocyclopenta[b]indole and related indole derivatives.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-7.6 ppm) corresponding to the protons on the benzene ring. The methyl group at the 7-position will influence the chemical shifts and coupling patterns of the remaining aromatic protons.

  • NH Proton: A broad singlet for the indole N-H proton, typically in the region of 8.0-8.5 ppm, although this can vary with solvent and concentration.

  • Aliphatic Protons: A set of multiplets in the aliphatic region (typically 2.0-3.5 ppm) corresponding to the methylene protons of the cyclopentane ring.

  • Methyl Protons: A singlet around 2.4-2.5 ppm for the methyl group at the 7-position.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the downfield region (110-140 ppm) for the carbons of the indole ring system.

  • Aliphatic Carbons: Signals in the upfield region (20-40 ppm) for the methylene carbons of the cyclopentane ring.

  • Methyl Carbon: A signal in the upfield region (around 20 ppm) for the methyl group.

2D NMR for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of connectivity within the aliphatic cyclopentane ring and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a clear map of C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for example, connecting the aliphatic protons to the indole core.

Causality of Choice: NMR is the primary tool for initial structural confirmation and for routine analysis of synthesized compounds. It provides a wealth of information about the molecule's structure in solution, which is often more relevant to its biological activity than the solid-state structure. 2D NMR techniques are essential for resolving ambiguities and providing a high level of confidence in the structural assignment.

Confirming Molecular Identity: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly valuable in structural elucidation as it can provide a highly accurate molecular formula, which serves as a crucial piece of evidence for confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For indole alkaloids, common fragmentation pathways involve cleavages of the bonds beta to the indole nitrogen and retro-Diels-Alder reactions in saturated ring systems. For 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, one would expect to see a strong molecular ion peak, and fragmentation patterns corresponding to the loss of small neutral molecules or radicals from the cyclopentane ring.

Causality of Choice: Mass spectrometry, particularly HRMS, is an indispensable tool for confirming the molecular weight and elemental composition of a compound. It is a rapid and highly sensitive technique that provides a high degree of confidence in the identity of the synthesized molecule.

Performance Comparison: A Tabular Summary

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)High-Resolution Mass Spectrometry (HRMS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Connectivity of atoms, chemical environment of nuclei, relative stereochemistry, conformational information in solution.Highly accurate molecular weight and elemental composition, fragmentation patterns for structural clues.
Sample Requirements Single, high-quality crystal of sufficient size.1-10 mg of pure, soluble material.Microgram to nanogram quantities of pure material.
Throughput Low; crystal growth can be a significant bottleneck.High; spectra can be acquired relatively quickly.High; rapid analysis times.
Key Advantage Unambiguous and definitive structural determination.Provides detailed structural information in a biologically relevant solution state.Exceptional sensitivity and accuracy for molecular formula determination.
Key Limitation Requires a suitable crystal; solid-state conformation may differ from solution.Can be complex to interpret for large or highly symmetric molecules; does not provide absolute stereochemistry.Provides limited information on connectivity and stereochemistry.

Experimental Protocols

Protocol 1: NMR Analysis for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to identify ¹H-¹H coupling networks.

    • HSQC: Acquire a gradient-selected, multiplicity-edited HSQC spectrum to correlate ¹H and ¹³C nuclei that are directly bonded. This will also differentiate CH/CH₃ from CH₂ signals.

    • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). This is critical for confirming the overall connectivity of the molecule.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Use the combination of 1D and 2D data to assign all proton and carbon signals and confirm the proposed structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and thermal stability of the compound. Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use software to calculate the elemental composition that corresponds to the measured mass. Compare the calculated molecular formula with the expected formula of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (C₁₂H₁₃N).

Visualization of Workflows and Structures

structural_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of 7-Methyl-1,2,3,4-tetrahydro- cyclopenta[b]indole nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) synthesis->nmr Initial Confirmation ms Mass Spectrometry (HRMS) synthesis->ms Molecular Formula xray X-ray Crystallography (if single crystal available) synthesis->xray Definitive 3D Structure structure_confirmed Structure Confirmed nmr->structure_confirmed Connectivity & Stereochemistry ms->structure_confirmed Elemental Composition xray->structure_confirmed

Caption: Workflow for the structural elucidation of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives.

Caption: Basic connectivity of the 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole structure.

Addressing Potential Ambiguities: The Importance of a Multi-Technique Approach

The Fischer indole synthesis is a common method for preparing tetrahydrocyclopenta[b]indole derivatives.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone. While powerful, this reaction can sometimes lead to the formation of isomeric byproducts. For example, rearrangement of the intermediate enamine can potentially lead to different regioisomers, and side reactions can produce other heterocyclic systems.

Therefore, relying on a single analytical technique can be misleading. For instance, mass spectrometry alone cannot distinguish between isomers. While ¹H NMR can often differentiate between isomers based on their unique chemical shifts and coupling patterns, complex spectra with overlapping signals may require the use of 2D NMR techniques for unambiguous assignment. Ultimately, in cases of ambiguity or for novel structures, single-crystal X-ray crystallography provides the only definitive answer.

Conclusion

The structural confirmation of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the most definitive structural information, it is not always feasible. A combination of high-resolution mass spectrometry to confirm the molecular formula and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) to establish atomic connectivity and stereochemistry in solution provides a robust and reliable method for structural elucidation. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Humphrey, J. M., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Tetrahedron, 67(38), 7195-7210.
  • Hughes, D. L. (1993). The Fischer indole synthesis. A review.
  • Robinson, B. (1963). The Fischer indole synthesis. Chemical Reviews, 63(4), 373-401.
  • Sanz-Cervera, J. F., Blasco, R., & Piera, J. (2009). The Fischer indole synthesis: a new perspective. Organic & Biomolecular Chemistry, 7(24), 5077-5086.
  • Chen, C., et al. (2012). Palladium-catalyzed synthesis of 1,2,3,4-tetrahydrocyclopenta[b]indoles via an intramolecular C-H functionalization/cyclization. Organic Letters, 14(11), 2694-2697.
  • Fernandes, D. C., et al. (2015). Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the accurate and precise quantification of indole compounds is paramount. These heterocyclic structures form the backbone of numerous natural products, active pharmaceutical ingredients (APIs), and critical biomarkers. Consequently, the analytical methods employed for their analysis must be rigorously validated to ensure data integrity and regulatory compliance. Cross-validation of these methods—comparing the performance of two or more distinct analytical techniques—provides the highest level of confidence in the reliability of the generated data.

This guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth comparison of three workhorse analytical techniques for indole analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Method Validation in Indole Analysis

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For indole compounds, which can be prone to degradation and may be present in complex matrices, a validated method ensures that measurements are accurate, reliable, and reproducible. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, outlining key parameters that must be assessed[1][3]. A more recent revision, ICH Q2(R2), further modernizes these principles, incorporating spectroscopic data and lifecycle management of analytical procedures[4][5][6].

Cross-validation takes this a step further by demonstrating the concordance of results from different analytical methodologies[7][8]. This is crucial when, for example, a method is transferred between laboratories or when a more sensitive method (like LC-MS/MS) is used to confirm results from a routine QC method (like HPLC-UV).

Core Principles of Cross-Validation

The cross-validation process aims to establish the equivalence of two or more analytical methods. This is typically achieved by analyzing the same set of samples with each method and comparing the results. The comparison focuses on key validation parameters to ensure that the methods provide comparable data across the analytical range.

cluster_0 Method Development & Initial Validation cluster_1 Cross-Validation Study cluster_2 Outcome Method A (e.g., HPLC-UV) Method A (e.g., HPLC-UV) Validation of Method A Validation of Method A Method A (e.g., HPLC-UV)->Validation of Method A Method B (e.g., LC-MS/MS) Method B (e.g., LC-MS/MS) Validation of Method B Validation of Method B Method B (e.g., LC-MS/MS)->Validation of Method B Sample Set Analysis Sample Set Analysis Validation of Method A->Sample Set Analysis Validation of Method B->Sample Set Analysis Data Comparison Data Comparison Sample Set Analysis->Data Comparison Method Equivalence Report Method Equivalence Report Data Comparison->Method Equivalence Report Acceptance Criteria Met cluster_0 Pre-Analysis cluster_1 Cross-Validation Execution cluster_2 Post-Analysis Define Analyte & Matrix Define Analyte & Matrix Select Analytical Techniques Select Analytical Techniques Define Analyte & Matrix->Select Analytical Techniques Develop & Validate Individual Methods Develop & Validate Individual Methods Select Analytical Techniques->Develop & Validate Individual Methods Prepare Homogeneous Sample Set Prepare Homogeneous Sample Set Develop & Validate Individual Methods->Prepare Homogeneous Sample Set Analyze Samples by Method A Analyze Samples by Method A Prepare Homogeneous Sample Set->Analyze Samples by Method A Analyze Samples by Method B Analyze Samples by Method B Prepare Homogeneous Sample Set->Analyze Samples by Method B Statistical Comparison of Results Statistical Comparison of Results Analyze Samples by Method A->Statistical Comparison of Results Analyze Samples by Method B->Statistical Comparison of Results Evaluate Against Acceptance Criteria Evaluate Against Acceptance Criteria Statistical Comparison of Results->Evaluate Against Acceptance Criteria Document Findings in Report Document Findings in Report Evaluate Against Acceptance Criteria->Document Findings in Report

Sources

comparing the efficacy of different synthetic routes to 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Efficacy for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Abstract: The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a valuable structural motif in medicinal chemistry and materials science, serving as a key building block for various therapeutic agents and functional organic materials.[1] The 7-methyl substituted analog, in particular, is a target of interest for creating derivatives with modulated biological activity. This guide provides an in-depth comparison of the primary synthetic routes to 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, evaluating the classical Fischer indole synthesis against modern palladium-catalyzed strategies. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their efficacy based on yield, scalability, cost, and adherence to green chemistry principles to aid researchers in selecting the optimal route for their specific application.

The Classical Approach: Fischer Indole Synthesis

First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely employed methods for constructing the indole nucleus due to its operational simplicity and the use of readily available starting materials.[2][3] The reaction facilitates the formation of an indole from an arylhydrazine and an appropriate aldehyde or ketone under acidic conditions.[4] For the target molecule, this involves the condensation of 4-methylphenylhydrazine with cyclopentanone.

Reaction Mechanism and Rationale

The accepted mechanism is a multi-step sequence initiated by acid catalysis.[5] The causality behind this pathway is crucial for understanding potential side reactions and optimizing conditions.

  • Hydrazone Formation: The reaction begins with the condensation of 4-methylphenylhydrazine and cyclopentanone to form the corresponding phenylhydrazone. This is a standard and reversible imine formation.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is critical as it positions the molecule for the key bond-forming event.

  • [5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible[5][5]-sigmatropic rearrangement. This is the core of the Fischer synthesis, establishing the crucial C-C bond at the ortho-position of the aromatic ring and breaking the N-N bond.[4]

  • Aromatization & Cyclization: The resulting di-imine intermediate rapidly rearomatizes. The newly formed aniline nitrogen then performs an intramolecular nucleophilic attack on the imine carbon to form the five-membered heterocyclic ring, yielding a cyclic aminal.

  • Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia, followed by a final proton loss to yield the thermodynamically stable, aromatic indole product.[2]

Fischer_Indole_Synthesis Reactants 4-Methylphenylhydrazine + Cyclopentanone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O, H+) Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Product (Di-imine) Enamine->Rearrangement [3,3]-Sigmatropic Shift (H+) Aminal Cyclic Aminal Rearrangement->Aminal Intramolecular Cyclization Product 7-Methyl-1,2,3,4-tetrahydro- cyclopenta[b]indole Aminal->Product Elimination of NH3 & Aromatization

Caption: Reaction mechanism of the Fischer indole synthesis.

Experimental Protocol (Zinc Chloride Catalysis)

This protocol is adapted from established procedures for similar tetrahydrocarbazoles.[6]

  • Reagents & Materials:

    • 4-methylphenylhydrazine hydrochloride (1.0 eq)

    • Cyclopentanone (1.1 eq)

    • Anhydrous Zinc Chloride (ZnCl₂) (4.0 eq)

    • Glacial Acetic Acid

    • Methanol (for recrystallization)

  • Procedure:

    • Combine 4-methylphenylhydrazine hydrochloride and cyclopentanone in glacial acetic acid. Stir the mixture at room temperature for 1 hour to ensure complete formation of the hydrazone intermediate.

    • In a separate, dry flask, add anhydrous zinc chloride. Heat the flask gently under vacuum to ensure it is completely dry, then allow it to cool to room temperature.

    • Add the hydrazone mixture from step 1 to the anhydrous zinc chloride.

    • Heat the reaction mixture to 120-130 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to approximately 80 °C and pour it carefully into a beaker of ice water.

    • A precipitate will form. Collect the crude solid by vacuum filtration and wash thoroughly with water to remove zinc salts and acetic acid.

    • Purify the crude product by recrystallization from hot methanol to yield pure 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Discussion of Efficacy
  • Expertise & Experience: The choice of a Lewis acid like ZnCl₂ or a Brønsted acid like polyphosphoric acid (PPA) is critical.[2] ZnCl₂ is effective but requires strictly anhydrous conditions, as it is highly hygroscopic and its catalytic activity diminishes in the presence of water. The high temperature is necessary to overcome the activation energy of the[5][5]-sigmatropic rearrangement. While robust, this method's harshness can be a drawback for substrates with sensitive functional groups. A solvent-free variation using p-toluenesulfonic acid has been shown to produce excellent yields for other indoles and represents a greener alternative.[5]

  • Trustworthiness: This is a time-tested, reliable method. The primary challenge is not in the reaction's success but in its optimization. Yields can vary significantly (from as low as 16% to over 80% for related structures) depending on the purity of reagents, the catalyst's activity, and precise temperature control.[5][7][8] The self-validating aspect comes from the characteristic spectroscopic data of the final product, which is well-documented.

Modern Approach: Palladium-Catalyzed Synthesis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, offers a powerful and versatile alternative for constructing the indole ring system under significantly milder conditions.[9][10]

Proposed Synthetic Pathway: Intramolecular Buchwald-Hartwig Amination

This route involves the synthesis of a suitable precursor, an N-substituted 2-haloaniline, which then undergoes an intramolecular palladium-catalyzed cyclization.

  • Precursor Synthesis: The synthesis would begin with 2-bromo-4-methylaniline. A nucleophilic substitution or another cross-coupling reaction would be used to attach a 1-cyclopentenyl moiety to the nitrogen atom.

  • Intramolecular Cyclization: The resulting N-(cyclopent-1-en-1-yl)-2-bromo-4-methylaniline is then subjected to Buchwald-Hartwig conditions. A palladium catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos), and a base mediate the intramolecular C-N bond formation to construct the five-membered ring.[11] This is followed by isomerization of the double bond to form the stable aromatic indole system.

Buchwald_Hartwig_Workflow Start 2-Bromo-4-methylaniline + Cyclopentenyl Precursor Precursor N-(cyclopent-1-en-1-yl)-2-bromo-4-methylaniline Start->Precursor Precursor Synthesis Cycle Intramolecular Buchwald-Hartwig Amination Precursor->Cycle Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Product 7-Methyl-1,2,3,4-tetrahydro- cyclopenta[b]indole Cycle->Product C-N Bond Formation & Isomerization

Caption: Proposed workflow for the Buchwald-Hartwig route.

Experimental Protocol (Conceptual)
  • Reagents & Materials:

    • N-(cyclopent-1-en-1-yl)-2-bromo-4-methylaniline (1.0 eq)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

    • Add anhydrous toluene, followed by the N-(cyclopent-1-en-1-yl)-2-bromo-4-methylaniline precursor.

    • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Discussion of Efficacy
  • Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the synergistic relationship between the palladium precursor, the ligand, and the base.[11] Bulky, electron-rich phosphine ligands like XPhos are essential; they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while preventing catalyst decomposition.[11] The choice of a strong, non-nucleophilic base like NaOt-Bu is critical for deprotonating the amine without competing in side reactions. This method offers superior functional group tolerance compared to the harsh Fischer synthesis.

  • Trustworthiness: While this specific intramolecular application is proposed, the Buchwald-Hartwig reaction is exceptionally reliable and well-documented for a vast range of substrates.[9][10][12] The protocol is self-validating through rigorous reaction monitoring (GC-MS) to confirm consumption of the starting material and formation of the product, with purification yielding an analytically pure compound. The primary drawback is the multi-step nature and the higher cost of reagents.

Comparative Analysis

ParameterFischer Indole SynthesisIntramolecular Buchwald-Hartwig Amination
Overall Yield Variable (16% - 85%)[5][7][8]Typically High (>80%)[9]
Number of Steps 1-2 (One-pot possible)2-3 (Precursor synthesis required)
Reaction Conditions Harsh (Strong acid, >120 °C)Mild (Base, 80-100 °C)
Reagent Cost Low (Bulk chemicals)High (Pd catalyst, phosphine ligands)
Scalability Well-established for large scaleCan be challenging due to catalyst cost/loading
Green Chemistry Poor (High temp, strong acid, potential metal waste)Moderate (Lower temp, but uses organic solvents, heavy metal catalyst)
Functional Group Tolerance LowHigh

Conclusion and Recommendation

The choice between the Fischer indole synthesis and a modern palladium-catalyzed route for preparing 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a classic case of balancing tradition against innovation.

  • The Fischer Indole Synthesis is the undisputed workhorse for large-scale, cost-sensitive production where the substrate lacks sensitive functional groups. Its low reagent cost and procedural simplicity are significant advantages. For process chemists, optimizing this one-pot reaction can lead to efficient and economical manufacturing.

  • The Intramolecular Buchwald-Hartwig Amination excels in the context of medicinal chemistry and discovery research. Its mild conditions, high functional group tolerance, and typically high yields make it the superior choice for creating complex analogs or when working with delicate substrates. Although it requires more steps and expensive reagents, its reliability and versatility often justify the investment at the laboratory scale.

Ultimately, the optimal synthetic route is dictated by the specific goals of the researcher. For rapid access to the core scaffold with minimal cost, the Fischer synthesis is preferable. For versatility, yield, and substrate scope in a research and development setting, the Buchwald-Hartwig approach is the more powerful and reliable option.

References

  • BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.
  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Büyüktuncel, E. (2012). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved January 13, 2026, from [Link]

  • Ferreira, B. R., et al. (2019). Synthetic approaches towards cyclopenta[b]indole scaffold. ResearchGate. Retrieved January 13, 2026, from [Link]

  • NileRed. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Retrieved January 13, 2026, from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved January 13, 2026, from [Link]

  • Bakulev, V. A., et al. (2018). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[2][6][13]thiadiazolo[3,4-c]pyridine. MDPI. Retrieved January 13, 2026, from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved January 13, 2026, from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved January 13, 2026, from [Link]

  • The Modern Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved January 13, 2026, from [Link]

Sources

In Vivo Validation of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: A Comparative Guide for Neuroprotective Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a potential therapeutic agent for neurodegenerative diseases. Drawing upon established methodologies for evaluating neuroprotective compounds, this document outlines a scientifically rigorous approach to assess the compound's efficacy, mechanism of action, and compares its potential performance against established alternatives.

Introduction: The Therapeutic Promise of a Novel Indole Derivative

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing unmet medical need. A key pathological feature of these conditions is chronic neuroinflammation, which exacerbates neuronal damage and cognitive decline.[1] The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia, has emerged as a critical mediator of neuroinflammation.[2] Its activation by high levels of extracellular ATP, a danger signal released from damaged cells, triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines like IL-1β.[3][4] Consequently, antagonism of the P2X7 receptor presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences.[5][6]

While the specific biological activity of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is yet to be fully elucidated, the broader class of indole-based molecules has shown significant potential in medicinal chemistry, with some derivatives being explored as P2X7 receptor antagonists.[5][7][8] This guide, therefore, proceeds with the scientifically grounded hypothesis that 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole acts as a P2X7 receptor antagonist, and outlines a comprehensive in vivo validation strategy to test this hypothesis and evaluate its therapeutic potential.

Comparative Framework: Benchmarking Against a Known P2X7 Antagonist

To provide a robust assessment of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole's therapeutic effects, its performance will be compared against a well-characterized P2X7 receptor antagonist, Brilliant Blue G (BBG) . BBG is a selective P2X7 receptor antagonist that can cross the blood-brain barrier and has demonstrated neuroprotective effects in various animal models of neuroinflammation and neurodegeneration.[1][3][9]

CompoundChemical ClassProposed Mechanism of ActionKnown In Vivo Efficacy
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Indole DerivativePutative P2X7 Receptor AntagonistTo be determined
Brilliant Blue G (BBG) Triarylmethane DyeSelective P2X7 Receptor AntagonistAttenuates neuroinflammation, reduces neuronal damage, and improves functional outcomes in various CNS injury models.[1][3]

In Vivo Validation Workflow: A Phased Approach

A systematic in vivo validation process is crucial to ascertain the therapeutic potential of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. The following phased approach ensures a logical progression from initial tolerability and target engagement to robust efficacy testing in a disease-relevant model.

In Vivo Validation Workflow cluster_0 Phase 1: Pre-Efficacy Assessment cluster_1 Phase 2: Efficacy in Acute Neuroinflammation cluster_2 Phase 3: Efficacy in a Chronic Neurodegenerative Model Pharmacokinetics Pharmacokinetics & BBB Penetration Tolerability Maximum Tolerated Dose (MTD) Pharmacokinetics->Tolerability Inform Dosing TargetEngagement In Vivo Target Engagement Tolerability->TargetEngagement Define Safe Doses LPS_Model LPS-Induced Neuroinflammation Model TargetEngagement->LPS_Model Confirm Mechanism Behavioral Sickness Behavior Assessment LPS_Model->Behavioral Biochemical Cytokine & Chemokine Analysis LPS_Model->Biochemical Histological_LPS Microglial Activation Analysis LPS_Model->Histological_LPS Disease_Model Chronic Neurodegenerative Disease Model (e.g., 5xFAD for Alzheimer's) LPS_Model->Disease_Model Proceed if Efficacious Cognitive Cognitive Function Assessment Disease_Model->Cognitive Pathology Histopathological Analysis (e.g., Aβ plaques) Disease_Model->Pathology Biomarkers Neuroinflammatory & Neurodegenerative Biomarkers Disease_Model->Biomarkers P2X7 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Therapeutic Intervention ATP Extracellular ATP (from damaged cells) P2X7R P2X7 Receptor ATP->P2X7R Activates IonFlux Ca²⁺ influx, K⁺ efflux P2X7R->IonFlux NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Caspase1->IL1b ProIL1b Pro-IL-1β ProIL1b->Caspase1 Cleavage Release IL-1β Release IL1b->Release Neuroinflammation Neuroinflammation & Neuronal Damage Release->Neuroinflammation Antagonist 7-Methyl-1,2,3,4-tetrahydro- cyclopenta[b]indole (Putative Antagonist) Antagonist->P2X7R Inhibits

Caption: The P2X7 receptor signaling pathway in neuroinflammation and the proposed point of intervention for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Conclusion

This guide provides a robust and scientifically sound framework for the in vivo validation of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a potential neuroprotective agent. By systematically evaluating its pharmacokinetics, safety, target engagement, and efficacy in both acute and chronic models of neuroinflammation and neurodegeneration, and by comparing its performance to a known P2X7 receptor antagonist, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The successful completion of these studies will provide a comprehensive understanding of the therapeutic potential of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole for the treatment of devastating neurodegenerative diseases.

References

  • Peng, W., et al. (2009). Brilliant blue G attenuates lipopolysaccharide-mediated microglial activation and inflammation. Journal of Neuroinflammation, 6, 27. [Link]

  • Donnelly-Roberts, D. L., et al. (2009). Selective P2X7 receptor antagonists for chronic inflammation and pain. Purinergic Signalling, 5(1), 59–67. [Link]

  • Wang, S., et al. (2015). Neuroprotective effects of brilliant blue G on the brain following traumatic brain injury in rats. Experimental and Therapeutic Medicine, 9(4), 1499–1504. [Link]

  • Bhattacharya, P., & Bhattacharya, R. (2018). P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches. Frontiers in Cellular Neuroscience, 12, 337. [Link]

  • Liu, X., et al. (2020). Brilliant blue G attenuates neuro-inflammation via regulating MAPKs and NF-κB signaling pathways in lipopolysaccharide-induced BV2 microglia cells. Experimental and Therapeutic Medicine, 20(5), 116. [Link]

  • Wang, D., et al. (2019). Brilliant Blue G Inhibits Inflammasome Activation and Reduces Disruption of Blood–Spinal Cord Barrier Induced by Spinal Cord Injury in Rats. Medical Science Monitor, 25, 8638–8647. [Link]

  • Witting, A., et al. (2012). An in vivo evaluation of Brilliant Blue G in animals and humans. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Oliveira-Giacomelli, Á., et al. (2021). Antagonistic Roles of P2X7 and P2Y2 Receptors in Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 640422. [Link]

  • Marcellino, D., et al. (2010). On the role of P2X7 receptors in dopamine nerve cell degeneration in a rat model of Parkinson's disease: Studies with the P2X 7 receptor antagonist A-438079. Journal of Neural Transmission, 117(6), 681–687. [Link]

  • ResearchGate. (n.d.). Example P2X7 receptor antagonists and their pharmacological properties. [Link]

  • dos Santos, G. G., et al. (2020). Role of P2X7 Receptors in Immune Responses During Neurodegeneration. Frontiers in Cellular Neuroscience, 14, 589921. [Link]

  • Illes, P., et al. (2021). P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(11), 5658. [Link]

  • Jones, B. A., et al. (2024). Exploring P2X7 receptor antagonism as a therapeutic target for neuroprotection in an hiPSC motor neuron model. Scientific Reports, 14(1), 2419. [Link]

  • Karasawa, A., & Kawate, T. (2016). Animal Models for the Investigation of P2X7 Receptors. International Journal of Molecular Sciences, 17(11), 1859. [Link]

  • Chen, W. F., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 18(1), 47. [Link]

  • Kiatkula, P., et al. (2023). In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms. Pharmaceuticals, 16(10), 1469. [Link]

  • Kiatkula, P., et al. (2023). In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms. MDPI. [Link]

  • McGaraughty, S., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(8), 1117–1127. [Link]

  • Clark, A. K., et al. (2010). Recent Patents on Novel P2X7 Receptor Antagonists and Their Potential for Reducing Central Nervous System Inflammation. Recent Patents on CNS Drug Discovery, 5(1), 39–48. [Link]

Sources

Benchmarking 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: A Comparative Analysis Against Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Indole Scaffolds in Neurological Disorders

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Its unique structure allows for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets. Within this chemical space, the cyclopenta[b]indole class of compounds has garnered interest for its potential therapeutic applications, ranging from anticancer to neuropharmacological agents.[2][3] This guide focuses on the characterization of a novel derivative, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, and its potential as a modulator of monoamine oxidase (MAO) activity.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of key monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5] Dysregulation of these neurotransmitter levels is implicated in the pathophysiology of various neurological and psychiatric conditions, including depression and Parkinson's disease.[6][7][8] Consequently, MAO inhibitors have been a cornerstone in the pharmacological management of these disorders for decades.[5][9]

Given that the parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has been reported to exhibit antidepressant-like effects in preclinical models through modulation of monoamine neurotransmitters,[10] we hypothesize that 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole may exert its effects through the inhibition of MAO enzymes. This guide provides a comprehensive framework for benchmarking this novel compound against a panel of well-characterized MAO inhibitors, offering a detailed experimental protocol and comparative data analysis to elucidate its potency and selectivity.

Comparative Inhibitors: Establishing a Performance Baseline

To rigorously evaluate the inhibitory potential of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, a selection of established MAO inhibitors with distinct selectivity profiles and mechanisms of action will be used as comparators. This allows for a nuanced understanding of the test compound's activity.

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), widely used in the treatment of depression.[4][] Its reversible nature offers a key safety advantage over older, irreversible MAOIs.

  • Selegiline: An irreversible inhibitor with high selectivity for MAO-B at lower doses, commonly prescribed for Parkinson's disease to preserve dopamine levels.[4][12][13]

  • Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[4][] It serves as a potent, broad-spectrum benchmark.

Experimental Design: A Fluorometric Assay for MAO Inhibition

The following protocol outlines a robust and high-throughput compatible fluorometric assay to determine the inhibitory potency (IC50) of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole against both MAO-A and MAO-B. The principle of this assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate. The H2O2, in the presence of a horseradish peroxidase (HRP), reacts with a fluorogenic probe to produce a quantifiable fluorescent signal.[14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and known inhibitors add_inhibitor Add inhibitor solutions to 96-well plate prep_compound->add_inhibitor prep_enzyme Prepare MAO-A and MAO-B enzyme solutions add_enzyme Add MAO enzyme to wells prep_enzyme->add_enzyme prep_reagents Prepare working reagent: Substrate, HRP, Fluorogenic Probe add_reagent Initiate reaction by adding working reagent prep_reagents->add_reagent add_inhibitor->add_enzyme pre_incubation Pre-incubate to allow inhibitor-enzyme interaction add_enzyme->pre_incubation pre_incubation->add_reagent incubation Incubate at 37°C add_reagent->incubation read_plate Measure fluorescence (λex=530nm, λem=585nm) incubation->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 values plot_curve->determine_ic50

Caption: Workflow for the fluorometric MAO inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and the comparator inhibitors (Moclobemide, Selegiline, Tranylcypromine) in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for IC50 determination.

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the recommended working concentration.

    • Prepare the working reagent containing the MAO substrate (e.g., p-tyramine), horseradish peroxidase, and a fluorogenic probe as per the manufacturer's instructions (e.g., BioAssay Systems EnzyChrom™ Kit).[14]

  • Assay Procedure:

    • Pipette 50 µL of the serially diluted test compound and known inhibitors into separate wells of a black, flat-bottom 96-well plate. Include wells for a positive control (enzyme activity without inhibitor) and a negative control (no enzyme).

    • Add 25 µL of the MAO-A or MAO-B enzyme solution to each well, except for the negative control wells.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for the interaction between the inhibitors and the enzymes.

    • Initiate the enzymatic reaction by adding 25 µL of the working reagent to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm using a fluorescence plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(Fluorescence of Positive Control - Fluorescence of Test Well) / Fluorescence of Positive Control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each MAO isoform.

Comparative Performance Data

The following table summarizes the hypothetical IC50 values obtained for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and the known inhibitors against MAO-A and MAO-B.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole 8512500.068
Moclobemide15025000.06
Selegiline20002580
Tranylcypromine50750.67

Note: The data presented in this table is for illustrative purposes to demonstrate the application of the benchmarking protocol.

Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a potent inhibitor of MAO-A, with an IC50 value of 85 nM. Its potency against MAO-A is comparable to, and in this illustrative case, slightly better than the non-selective inhibitor Tranylcypromine and the selective MAO-A inhibitor Moclobemide.

Furthermore, the compound exhibits a degree of selectivity for MAO-A over MAO-B, with a selectivity index of approximately 0.068. This profile is similar to that of Moclobemide, suggesting that 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole may function as a selective MAO-A inhibitor. This selectivity is a desirable characteristic for antidepressant drug candidates, as MAO-A is the primary isoform responsible for the metabolism of serotonin and norepinephrine.[4]

Signaling Pathway Implication

G MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Serotonin Serotonin Serotonin->MAO_A Synaptic_Serotonin Increased Synaptic Serotonin Serotonin->Synaptic_Serotonin Norepinephrine Norepinephrine Norepinephrine->MAO_A Synaptic_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine->Synaptic_Norepinephrine Antidepressant Antidepressant Effect Synaptic_Serotonin->Antidepressant Synaptic_Norepinephrine->Antidepressant Compound {7-Methyl-1,2,3,4-tetrahydro- cyclopenta[b]indole} Compound->MAO_A Inhibition

Sources

Assessing the Selectivity of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole for the Liver X Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Liver X Receptor Modulation

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as crucial regulators of cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] Activation of LXRs by endogenous oxysterols triggers a signaling cascade that promotes reverse cholesterol transport, a process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[2] This has positioned LXR agonists as promising therapeutic agents for the treatment of atherosclerosis.[3] However, the clinical development of potent LXR agonists has been hampered by a significant on-target side effect: hypertriglyceridemia. This is primarily mediated by LXRα, which is highly expressed in the liver and potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[3][4]

The tetrahydro-cyclopenta[b]indole scaffold has been identified as a promising starting point for the development of selective LXR modulators. A key objective in this area is to identify compounds that preferentially activate the ubiquitously expressed LXRβ isoform over the hepatically expressed LXRα, with the hypothesis that such selectivity could separate the desired anti-atherosclerotic effects from the adverse lipogenic effects.[3] This guide focuses on a representative of this class, 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, and provides a framework for assessing its selectivity for LXRα and LXRβ in comparison to established LXR agonists. Furthermore, we will explore potential off-target activities at serotonin receptors and the Aryl Hydrocarbon Receptor (AhR), given the structural similarities of the indole core to known ligands of these receptors.

Comparative Analysis of LXR Agonists

To contextualize the selectivity profile of a novel compound like 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, it is essential to compare its activity against well-characterized LXR agonists with varying selectivity profiles.

CompoundLXRα EC50 (nM)LXRβ EC50 (nM)Selectivity (α/β)Reference
T0901317 ~20-50~50~1[5][6][7]
GW3965 190306.3[8][9][10][11]
WAY-252623 (LXR-623) 179 (partial agonist)24 (full agonist)7.5[12][13]
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Data to be generatedData to be generatedData to be generated

T0901317 is a potent, non-selective LXR agonist widely used as a research tool.[6] Its equipotent activation of both LXRα and LXRβ leads to robust induction of cholesterol efflux but also significant increases in plasma and hepatic triglycerides.[3] GW3965 exhibits a modest preference for LXRβ and has also been shown to be a potent anti-atherosclerotic agent in animal models. WAY-252623 (LXR-623) is a notable example of an LXRβ-selective agonist, acting as a partial agonist at LXRα and a full agonist at LXRβ.[12] This profile is hypothesized to contribute to a more favorable therapeutic window.

The primary goal for assessing 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is to determine its EC50 values for both LXRα and LXRβ to understand its potency and isoform selectivity. A higher LXRβ selectivity (a larger α/β EC50 ratio) would be a desirable characteristic.

LXR Signaling Pathway and Experimental Workflow

A thorough understanding of the LXR signaling pathway is crucial for designing and interpreting selectivity assays.

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LXR_Agonist LXR Agonist (e.g., Oxysterol, 7-Methyl-THCPI) LXR LXR LXR_Agonist->LXR Binds LXR_RXR_CoR LXR/RXR/CoR LXR->LXR_RXR_CoR Heterodimerizes with RXR Binds Co-repressor RXR RXR RXR->LXR_RXR_CoR CoR Co-repressor Complex LXR_RXR_Ligand LXR/RXR/Ligand LXR_RXR_CoR->LXR_RXR_Ligand Ligand binding causes conformational change, dissociation of CoR LXRE LXR Response Element (LXRE) in Target Gene Promoters LXR_RXR_Ligand->LXRE Binds to CoA Co-activator Complex CoA->LXR_RXR_Ligand Recruited Transcription Transcription of Target Genes LXRE->Transcription ABCA1_G1 ↑ ABCA1, ABCG1 Transcription->ABCA1_G1 SREBP1c ↑ SREBP-1c (LXRα) Transcription->SREBP1c Cholesterol_Efflux ↑ Cholesterol Efflux (Anti-atherosclerotic) ABCA1_G1->Cholesterol_Efflux Lipogenesis ↑ Lipogenesis (Hypertriglyceridemia) SREBP1c->Lipogenesis

Caption: Simplified LXR Signaling Pathway.

The following workflow outlines the key experiments for assessing the selectivity of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Selectivity_Workflow Start Start: Synthesize/Acquire 7-Methyl-THCPI Primary_Screen Primary Screen: LXRα and LXRβ Reporter Gene Assays Start->Primary_Screen LXR_Assay Determine EC50 for LXRα and LXRβ Primary_Screen->LXR_Assay Secondary_Screen Secondary Screen: Off-Target Profiling Serotonin_Assay Serotonin Receptor Radioligand Binding (Panel) Secondary_Screen->Serotonin_Assay AhR_Assay AhR Competitive Binding Assay Secondary_Screen->AhR_Assay LXR_Assay->Secondary_Screen Data_Analysis Data Analysis and Selectivity Assessment LXR_Assay->Data_Analysis Serotonin_Assay->Data_Analysis AhR_Assay->Data_Analysis Conclusion Conclusion on Selectivity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Selectivity Profiling.

Experimental Protocols

LXRα and LXRβ Luciferase Reporter Gene Assay

This cell-based functional assay is the primary method for determining the potency (EC50) and efficacy of a compound as an LXR agonist.

Principle: HEK293T cells are transiently co-transfected with expression vectors for either human LXRα or LXRβ, along with a luciferase reporter plasmid containing multiple copies of the LXR response element (LXRE) in its promoter.[14] Upon activation by an agonist, the LXR/RXR heterodimer binds to the LXRE and drives the expression of luciferase. The resulting luminescence is proportional to the level of LXR activation.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect cells with an LXRα or LXRβ expression vector, an LXRE-luciferase reporter vector, and a Renilla luciferase vector (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with DMEM containing a range of concentrations of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, T0901317, GW3965, and WAY-252623 (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include a vehicle control (e.g., 0.1% DMSO).

  • Luciferase Assay:

    • After 24 hours of incubation with the compounds, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy for each compound at both LXRα and LXRβ.

Off-Target Selectivity: Serotonin Receptor Binding Panel

Given the indole core of the test compound, it is prudent to assess its affinity for serotonin (5-HT) receptors, a large family of GPCRs that bind a wide range of indole-containing ligands.

Principle: A competitive radioligand binding assay is used to determine the affinity of a test compound for a panel of serotonin receptor subtypes.[9] This assay measures the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cell lines stably expressing individual human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.).

    • Determine the protein concentration of the membrane preparations.

  • Binding Assay:

    • In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A), and a range of concentrations of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

    • Define total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radiolabeled ligand).

    • Incubate the plates to allow binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Off-Target Selectivity: Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

The indole ring is also a known pharmacophore for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.

Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand, such as [³H]-TCDD (2,3,7,8-Tetrachlorodibenzodioxin), for binding to the AhR in a cytosolic extract.

Step-by-Step Methodology:

  • Cytosol Preparation:

    • Prepare a cytosolic fraction from a suitable source rich in AhR, such as guinea pig liver.

  • Competitive Binding Assay:

    • In reaction tubes, combine the cytosolic extract, a fixed concentration of [³H]-TCDD, and a range of concentrations of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

    • Incubate the mixture at 4°C to reach equilibrium.

  • Separation and Detection:

    • Separate the AhR-bound radioligand from the unbound radioligand, for example, by using a hydroxylapatite-based method.

    • Quantify the radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific [³H]-TCDD binding as a function of the concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust strategy for comprehensively assessing the selectivity of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole. By determining its potency and efficacy at LXRα and LXRβ and comparing these values to those of established LXR agonists, a clear picture of its potential as a selective LXRβ modulator will emerge. A compound demonstrating a significant preference for LXRβ over LXRα, coupled with minimal off-target activity at serotonin receptors and the Aryl Hydrocarbon Receptor, would represent a promising lead for further development as a novel anti-atherosclerotic agent with a potentially improved safety profile. The subsequent steps would involve in vivo studies in relevant animal models to correlate the in vitro selectivity with a desirable in vivo phenotype, specifically the separation of HDL-cholesterol raising effects from hypertriglyceridemia.

References

  • Collins, J. L., et al. (2002). Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines. Journal of Medicinal Chemistry, 45(9), 1963-1966. Available from: [Link]

  • Amsbio. (n.d.). T0901317 - LXR agonist. Available from: [Link]

  • Alzheimer's Drug Discovery Foundation. (2021). LXR Agonists. Available from: [Link]

  • Calkin, A. C., & Tontonoz, P. (2010). Liver X receptor signaling pathways and atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(8), 1513-1518. Available from: [Link]

  • ResearchGate. (n.d.). Schematic diagram of LXR/RXR activation mechanism. Available from: [Link]

  • Calkin, A. C., & Tontonoz, P. (2012). Liver X receptors and the coordinate regulation of whole-body lipid metabolism. Journal of Clinical Investigation, 122(4), 1153-1161. Available from: [Link]

  • ResearchGate. (n.d.). Schematic representation of the activation/inhibition cycle of liver X receptor. Available from: [Link]

  • Lefterov, I., & Lazo, J. S. (2006). Liver X receptor activation controls intracellular cholesterol trafficking and esterification in human macrophages. Circulation Research, 98(3), 394-402. Available from: [Link]

  • ResearchGate. (n.d.). Liver X Receptors and their Agonists: Targeting for Cholesterol Homeostasis and Cardiovascular Diseases. Available from: [Link]

  • ACS Publications. (2016). Discovery of Highly Potent Liver X Receptor β Agonists. ACS Medicinal Chemistry Letters, 7(11), 1047-1052. Available from: [Link]

  • Burke, T. R., et al. (2016). Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils. Cell Metabolism, 24(2), 223-233. Available from: [Link]

  • ResearchGate. (n.d.). Graphical representation of the metabolic pathway LXR/RXR activation. Available from: [Link]

  • Peng, D., et al. (2011). A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice. British Journal of Pharmacology, 162(8), 1792-1806. Available from: [Link]

  • ResearchGate. (n.d.). Effect of LXR agonists on gene expression in small intestines. Available from: [Link]

  • Jakobsson, T., et al. (2012). LXR signaling pathways and atherosclerosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(3), 453-459. Available from: [Link]

  • PubMed. (2009). Liver X receptor agonists with selectivity for LXRbeta; N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides. Bioorganic & Medicinal Chemistry Letters, 19(7), 2009-2012. Available from: [Link]

  • QIAGEN. (n.d.). LXR/RXR Activation. Available from: [Link]

  • Geerling, J. J., et al. (2024). LXR Agonist T0901317’s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice. International Journal of Molecular Sciences, 25(7), 3986. Available from: [Link]

  • Frontiers. (2023). Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases. Frontiers in Endocrinology, 14. Available from: [Link]

  • ResearchGate. (n.d.). Identification of a Selective Agonist for Liver X Receptor (LXR) via Screening of a Synthetic Compound Library. Available from: [Link]

  • MDPI. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6654. Available from: [Link]

  • Digital Commons @ the Georgia Academy of Science. (n.d.). select agonists of the aryl hydrocarbon receptor and their effects on lactic acid levels in human hepatocytes. Available from: [Link]

  • Chemsrc. (n.d.). CAS#:62645-83-4 | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. Available from: [Link]

  • PubChem. (n.d.). Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of the entire chemical lifecycle. This guide provides a comprehensive, principles-based approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.

The procedural framework outlined here is grounded in established hazardous waste management protocols. While 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a specific compound, the absence of extensive, long-term toxicological data necessitates treating it with the caution afforded to all new chemical entities. This involves adhering to the precautionary principle: managing risks as if they are known, even in the face of scientific uncertainty.

Hazard Assessment and Precautionary Principles

Understanding the known and potential hazards is the critical first step in safe handling and disposal.

Known Hazards: Globally Harmonized System (GHS) classifications for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and structurally similar compounds indicate the following primary hazards[1][2][3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Precautionary Principle for Research Chemicals: For many research chemicals, comprehensive toxicological data, particularly regarding long-term effects like carcinogenicity, may not be available. Indole derivatives and related heterocyclic compounds are a class of molecules that warrant careful handling. Therefore, it is prudent to manage 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a potential carcinogen. The Occupational Safety and Health Administration (OSHA) mandates stringent controls for "select carcinogens," and applying similar handling and disposal practices is a cornerstone of a robust laboratory safety culture[4][5][6].

Personal Protective Equipment (PPE): Based on the hazard assessment, the following minimum PPE must be worn when handling 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole in any form, including its waste products[7][8][9].

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye irritation[1][3].
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation[1][3]. Gloves should be disposed of immediately after contamination[10].
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is paramount to prevent dangerous reactions and ensure compliant disposal[7][11]. Never dispose of chemical waste down the sink or in the regular trash[11][12].

The following waste streams should be considered for 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole:

Waste StreamDescription & ExamplesCollection Procedure
Unused/Expired Compound Pure, unadulterated 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.The original container should be treated as hazardous waste. Ensure the cap is secure and the label is intact and legible[7].
Contaminated Solid Waste Items that have come into direct contact with the compound. (e.g., gloves, weigh boats, contaminated paper towels, pipette tips).Collect in a designated, leak-proof hazardous waste container with a secure lid. This container should be clearly labeled for solid chemical waste[7][13].
Contaminated Liquid Waste Solutions containing the compound, including reaction mixtures and the first rinse from cleaning glassware.Collect in a sturdy, chemically compatible, and leak-proof container (e.g., a properly labeled, repurposed solvent bottle)[11]. Do not mix with incompatible waste streams[11].
Contaminated Sharps Needles, syringes, or broken glassware contaminated with the compound.Place in a designated, puncture-resistant sharps container that is clearly labeled as "Chemically Contaminated Sharps"[13].

Container Management and Labeling Workflow

The integrity and labeling of your waste container are critical for safety and compliance. It is the primary communication tool for everyone who will handle the waste, from lab colleagues to EHS professionals.

G cluster_0 Waste Accumulation Process A 1. Generate Waste B 2. Select Compatible Container A->B C 3. Affix Hazardous Waste Label B->C D 4. Add Waste to Container C->D E 5. Keep Container Securely Closed D->E F 6. Container Full? E->F Periodically F->D No G 7. Finalize Label, Seal, and Store F->G Yes H 8. Request EHS Waste Pickup G->H

Caption: Workflow for proper hazardous waste accumulation.

Step-by-Step Container Protocol:

  • Select a Container: Choose a container that is in good condition, free of leaks, and chemically compatible with 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and any solvents used[7][11]. For liquid waste, secondary containment is required[11].

  • Label the Container: Before adding any waste, affix a completed hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department[7][11]. The label must include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole" and any other chemical constituents (e.g., solvents) with their approximate concentrations[7][14]. Do not use abbreviations[7].

    • The date when the first waste is added (accumulation start date)[7].

  • Accumulate Waste: Add waste to the designated container.

  • Keep Closed: The container must remain securely capped at all times, except when you are actively adding waste[7][11]. This minimizes the release of vapors and prevents spills.

  • Store Securely: When the container is full, ensure the cap is tightly sealed and store it in a designated, secure satellite accumulation area within the lab, away from incompatible materials, until pickup[7][11].

Decontamination and Empty Container Management

Proper decontamination prevents unintentional exposure and cross-contamination.

Work Surfaces and Equipment:

  • Decontaminate work surfaces (fume hood, benchtop) and non-disposable equipment after use.

  • Use a suitable solvent that is known to dissolve the compound, followed by a standard detergent and water wash.

  • All cleaning materials, such as wipes or paper towels, must be disposed of as contaminated solid waste[11].

"Empty" Chemical Containers: A container that held 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is not truly empty and must be managed as hazardous waste until properly decontaminated[15].

  • First Rinse: Rinse the container with a suitable solvent (e.g., acetone, ethanol) capable of dissolving the compound. This first rinsate is considered hazardous and must be collected and disposed of as contaminated liquid waste[11][16].

  • Subsequent Rinses: Perform a "triple rinse" with water or another appropriate solvent[15][16]. These subsequent rinses may be disposable down the drain, provided they meet local pH and contaminant regulations. Consult your EHS office for specific guidance.

  • Final Disposal: Once triple-rinsed and air-dried, the container can be disposed of in the regular trash or recycling[15][16]. Before doing so, you must remove or completely deface the original chemical label to prevent confusion[11][15].

Emergency Procedures: Spill Management

Pre-planning is essential for a safe and effective response to a chemical spill[17][18]. Your lab should have a designated chemical spill kit readily available.

G A Spill Occurs B Assess the Spill: - Is it large (>1L)? - Is there immediate fire/inhalation hazard? - Are you trained and equipped to handle it? A->B C IMMEDIATE ACTION: 1. Alert others in the area. 2. Evacuate the laboratory. 3. Call EHS / Emergency Services. B->C Yes D MANAGEABLE SPILL: 1. Don appropriate PPE (gloves, goggles, lab coat). B->D No E 2. Contain the spill using absorbent materials. D->E F 3. Clean up spill residue, working from outside in. E->F G 4. Package all contaminated materials as hazardous waste. F->G H 5. Decontaminate the area and any affected equipment. G->H I 6. Report the incident to your supervisor. H->I

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol (<1 Liter, Contained):

  • Alert & Secure: Immediately alert personnel in the vicinity[19]. Control any potential ignition sources if a flammable solvent is involved[20].

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemically resistant gloves[19].

  • Contain: Confine the spill by surrounding it with absorbent pads or other materials from your spill kit, working from the outside in to prevent it from spreading[18].

  • Absorb: Cover the spill with an appropriate absorbent material (e.g., vermiculite, kitty litter).

  • Collect: Carefully scoop the absorbed material and place it into a heavy-duty plastic bag or a designated container[19][21].

  • Package & Label: Seal the container and label it as "Hazardous Waste - Spill Debris" with the full chemical name.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water[21]. Dispose of all cleaning materials as hazardous waste.

  • Report: Inform your supervisor or Principal Investigator of the incident[19].

For any spill that is large, involves highly volatile solvents, occurs outside of a fume hood, or that you are not comfortable handling, evacuate the area immediately and contact your institution's EHS or emergency response team[17][18].

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Hazardous (Chemical) Waste Disposal Procedures. (n.d.). University of Texas at Austin Business Services. Retrieved from [Link]

  • Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. Retrieved from [Link]

  • CAS#:62645-83-4 | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. (n.d.). Chemsrc. Retrieved from [Link]

  • OSHA Retains Strong Focus on Carcinogen Safety. (2015, January 9). VelocityEHS. Retrieved from [Link]

  • Environment, Health and Safety Manual - Chapter 05.06: Occupational Safety Policies - Use of Chemical Carcinogens. (2021, April 8). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Thirteen OSHA-Regulated Carcinogens. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025, January 14). Oakland University EHSO Manual. Retrieved from [Link]

  • Safe Laboratory Practices & Procedures. (n.d.). NIH Office of Research Services. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

  • Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

  • Chemical Release (Spill) Response Guideline. (n.d.). University of Lethbridge. Retrieved from [Link]

  • Lab Safety Rules and Guidelines. (2024, January 23). Spark Progress. Retrieved from [Link]

  • Extracting recycle method of indole from indole synthesis waste water. (n.d.). Google Patents.
  • Decontamination of equipment. (n.d.). Infection Prevention Control. Retrieved from [Link]

  • Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). UNODC. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Policies. Retrieved from [Link]

  • Indole Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

  • 1,2,3,4-Tetrahydro-cyclopenta(b)indole. (n.d.). PubChem. Retrieved from [Link]

  • The Decontamination of Surgical Instruments and Other Medical Devices. (n.d.). NHS Scotland Publications. Retrieved from [Link]

  • Decontamination of Reusable Medical Devices – inc. Service user Equipment. (2018, June 1). Procedures Online. Retrieved from [Link]

  • Guidance for the decontamination of intracavity medical devices. (2018, August 7). Healthcare Infection Society. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Decontamination of reusable non-invasive Care Equipment. (n.d.). NI Infection Control Manual. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, heterocyclic compounds, such as 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, play a pivotal role. Ensuring the safety of laboratory personnel during the handling of such compounds is of paramount importance. This guide provides a detailed protocol for the safe handling of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, from risk assessment to disposal, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

The signal word for this compound is "Warning"[1][2]. The primary routes of exposure are inhalation, skin contact, and eye contact[1][3]. A thorough risk assessment should be conducted before any handling of this compound, considering the quantity of substance, the nature of the procedure, and the potential for aerosol or dust generation[4].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide a robust barrier against exposure. The selection of appropriate PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being performed[5][6].

Table 1: Recommended Personal Protective Equipment for Handling 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation[1][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation. Gloves should be inspected before use and changed regularly or immediately if contaminated[1][7][8].
Body Protection A fully buttoned laboratory coat, with additional protective clothing as needed.To minimize skin exposure. For procedures with a high risk of splashing, a chemically resistant apron or suit may be necessary[6][9].
Respiratory Protection Use in a well-ventilated area. For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended.To prevent respiratory tract irritation from inhalation of the compound[1][8].

It is imperative that all personnel are trained in the proper donning, doffing, and disposal of PPE to prevent cross-contamination[6].

Engineering Controls and Safe Handling Practices

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: All handling of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole should be conducted in a well-ventilated laboratory. For procedures with the potential to generate dust or aerosols, a certified chemical fume hood is mandatory[9][10].

  • Safe Handling:

    • Avoid the generation of dust.

    • Use the smallest quantity of the chemical necessary for the experiment[4].

    • Wash hands thoroughly after handling the compound, even if gloves were worn[10][11].

    • Do not eat, drink, or smoke in the laboratory[7][12].

Operational Plan for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Work Area prep_ppe->prep_workspace handling_weigh Weigh Compound in a Contained Space prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste According to Regulations cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the designated safety officer.

  • Control: If safe to do so, control the source of the spill.

  • Clean-up:

    • For small spills, trained personnel wearing appropriate PPE should clean up the material with an absorbent pad.

    • For large spills, contact the institution's emergency response team.

  • Decontaminate: Thoroughly decontaminate the spill area.

  • Dispose: Dispose of all contaminated materials as hazardous waste[12].

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][7].

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][13].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention[12].

Storage and Disposal
  • Storage: Store 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole in a tightly closed container in a dry and well-ventilated place. Keep in a cool, dry place for long-term storage[1][2].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains[12].

By adhering to these guidelines, researchers can mitigate the risks associated with handling 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, ensuring a safe and productive laboratory environment.

References

  • Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • MilliporeSigma.
  • Chemsrc. CAS#:62645-83-4 | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid. (2025-11-29).
  • AK Scientific, Inc.
  • Sigma-Aldrich.
  • AK Scientific, Inc. 1130-93-4 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.
  • Sigma-Aldrich.
  • BLDpharm. 1130-93-4|7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.
  • GUIDELINES AND LABOR
  • PubChem. 1,2,3,4-Tetrahydro-cyclopenta(b)indole | C11H11N | CID 270305.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Fisher Scientific.
  • University of California, Santa Cruz.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • California State University, Bakersfield.
  • Cornell University Environmental Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。